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  • Product: Boc-Asp(OAll)-OH
  • CAS: 132286-77-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Preparation of Boc-L-aspartic acid 4-allyl ester

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and preparation of Boc-L-aspartic acid 4-allyl ester, a critical building block in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Boc-L-aspartic acid 4-allyl ester, a critical building block in modern peptide synthesis and drug development. This document details a robust experimental protocol, presents key quantitative data in a clear format, and offers a visual representation of the synthetic workflow.

Introduction

Boc-L-aspartic acid 4-allyl ester, also known as N-α-(tert-butoxycarbonyl)-L-aspartic acid β-allyl ester, is a valuable derivative of L-aspartic acid. The presence of the acid-labile Boc protecting group on the α-amino group and the palladium-cleavable allyl ester on the β-carboxyl group allows for orthogonal deprotection strategies. This orthogonality is highly desirable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, as it enables the selective modification of the side chain and the formation of complex peptide structures, such as cyclic peptides and branched peptides.

Synthetic Strategy

The selective esterification of the β-carboxyl group of Boc-L-aspartic acid in the presence of the free α-carboxyl group presents a significant synthetic challenge. A highly effective and regioselective method involves the use of a cesium salt of Boc-L-aspartic acid, which enhances the nucleophilicity of the β-carboxylate, facilitating its reaction with an alkylating agent. This guide details a proven protocol for the synthesis of Boc-L-aspartic acid 4-allyl ester via the cesium salt method.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Boc-L-aspartic acid 4-allyl ester.

ParameterValueNotes
Starting Material Boc-L-aspartic acidCommercially available
Reagents Cesium carbonate (Cs₂CO₃), Allyl bromide
Solvent N,N-Dimethylformamide (DMF)Anhydrous
Molar Ratio (Boc-L-Asp : Cs₂CO₃ : Allyl Bromide) 1 : 0.5 : 1.1
Reaction Temperature Room Temperature
Reaction Time 12 - 24 hoursMonitored by TLC
Purity (after purification) ≥98.0%Determined by HPLC

Experimental Protocol

This section provides a detailed methodology for the synthesis of Boc-L-aspartic acid 4-allyl ester.

Materials:

  • Boc-L-aspartic acid

  • Cesium carbonate (Cs₂CO₃)

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Water

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Boc-L-aspartic acid Cesium Salt:

    • Dissolve Boc-L-aspartic acid (1.0 eq) in a minimal amount of ethanol.

    • Add water to the solution and adjust the pH to 7.0 by the dropwise addition of a 2M aqueous solution of cesium carbonate (0.5 eq).

    • Remove the solvent under reduced pressure.

    • To ensure the complete removal of water, co-evaporate the resulting cesium salt twice with anhydrous dioxane. The salt should be a fine, dry powder.

  • Allylation Reaction:

    • Suspend the dried Boc-L-aspartic acid cesium salt in anhydrous DMF.

    • To this suspension, add allyl bromide (1.1 eq) dropwise at room temperature with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Boc-L-aspartic acid 4-allyl ester as a colorless oil or a white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Boc-L-aspartic acid 4-allyl ester.

Synthesis_Workflow Start Boc-L-aspartic acid CesiumSalt Boc-L-aspartic acid Cesium Salt Formation Start->CesiumSalt Cs₂CO₃, EtOH/H₂O Allylation Allylation CesiumSalt->Allylation Allyl Bromide, DMF Workup Aqueous Work-up Allylation->Workup Purification Column Chromatography Workup->Purification Product Boc-L-aspartic acid 4-allyl ester Purification->Product

Caption: Synthetic workflow for Boc-L-aspartic acid 4-allyl ester.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of Boc-L-aspartic acid 4-allyl ester. The cesium salt method offers a reliable and regioselective route to this important building block, which is essential for advanced peptide synthesis and the development of novel therapeutics. The provided quantitative data and visual workflow aim to facilitate the successful implementation of this procedure in a laboratory setting.

Exploratory

A Technical Guide to Boc-Asp(OAll)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of peptide synthesis and drug development, the use of orthogonally protected amino acids is paramount for the construction of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the use of orthogonally protected amino acids is paramount for the construction of complex and modified peptides. N-α-tert-butyloxycarbonyl-L-aspartic acid β-allyl ester, commonly referred to as Boc-Asp(OAll)-OH, is a key building block that offers a distinct advantage in solid-phase peptide synthesis (SPPS). The allyl ester provides a stable side-chain protection that is orthogonal to both the acid-labile Boc- and base-labile Fmoc-protecting groups of the N-terminus. This unique feature allows for selective deprotection of the aspartic acid side chain, enabling on-resin modifications such as lactamization for the synthesis of cyclic peptides, or the attachment of various moieties for the creation of peptide-drug conjugates. This technical guide provides a comprehensive overview of the molecular properties, synthesis protocols, and applications of Boc-Asp(OAll)-OH.

Core Molecular Data

A summary of the key quantitative data for Boc-Asp(OAll)-OH is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₉NO₆
Molecular Weight 273.28 g/mol
CAS Number 132286-77-2
Appearance White to off-white powder
Purity ≥98%

Chemical Structure

The chemical structure of Boc-Asp(OAll)-OH consists of an L-aspartic acid core. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-carboxyl group of the side chain is protected as an allyl ester (OAll).

Caption: Chemical structure of Boc-Asp(OAll)-OH.

Experimental Protocols

The primary application of Boc-Asp(OAll)-OH is in solid-phase peptide synthesis. Below are detailed protocols for its incorporation into a peptide chain and the selective deprotection of the allyl group.

Protocol 1: Boc-SPPS Coupling of Boc-Asp(OAll)-OH

This protocol describes a standard coupling cycle for incorporating Boc-Asp(OAll)-OH into a peptide sequence on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

  • Washing: Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OAll)-OH (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in N,N-dimethylformamide (DMF). Add DIEA (2 equivalents to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated Boc-Asp(OAll)-OH solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: Selective Deprotection of the Asp(OAll) Side Chain

This protocol outlines the on-resin removal of the allyl protecting group from the aspartic acid side chain, a key step for subsequent modifications.

  • Resin Preparation: After incorporation of Boc-Asp(OAll)-OH and subsequent amino acids, ensure the N-terminus of the peptide is protected (e.g., with a Boc group). Swell the peptide-resin in DCM.

  • Catalyst Solution Preparation: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents relative to the peptide), and a scavenger, such as phenylsilane (PhSiH₃, 10-20 equivalents), in an inert solvent like DCM or tetrahydrofuran (THF).

  • Deprotection Reaction: Add the catalyst solution to the peptide-resin. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-2 hours.

  • Monitoring: The progress of the deprotection can be monitored by HPLC-MS analysis of a small cleaved sample of the peptide.

  • Washing: Once the reaction is complete, wash the resin extensively with the reaction solvent (DCM or THF), followed by DMF and DCM to remove the palladium catalyst and scavenger byproducts. The free carboxylic acid on the aspartate side chain is now available for further reactions.

Mandatory Visualization: Workflow for Cyclic Peptide Synthesis

The orthogonal nature of the allyl protecting group is particularly advantageous in the synthesis of cyclic peptides via on-resin lactamization. The following diagram illustrates this workflow.

G Workflow for On-Resin Cyclic Peptide Synthesis using Boc-Asp(OAll)-OH cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization cluster_final Final Steps Start Start with Resin Elongation Peptide Chain Elongation (Boc-SPPS Cycles) Start->Elongation Incorporate_Lys Incorporate Boc-Lys(Fmoc)-OH Elongation->Incorporate_Lys Incorporate_Asp Incorporate Boc-Asp(OAll)-OH Incorporate_Lys->Incorporate_Asp Final_Elongation Complete Peptide Sequence Incorporate_Asp->Final_Elongation Deprotect_Lys Remove Fmoc from Lys (Piperidine/DMF) Final_Elongation->Deprotect_Lys Deprotect_Asp Remove Allyl from Asp (Pd(PPh3)4 / PhSiH3) Deprotect_Lys->Deprotect_Asp Cyclize On-Resin Lactamization (Side-chain to Side-chain) Deprotect_Asp->Cyclize Cleavage Cleavage from Resin & Global Deprotection (e.g., HF or TFMSA) Cyclize->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Cyclic Peptide Purification->Final_Product

Caption: A logical workflow for the synthesis of a head-to-side-chain cyclic peptide.

Applications in Drug Development

The ability to perform selective on-resin modifications makes Boc-Asp(OAll)-OH a valuable tool in the development of novel peptide-based therapeutics.

  • Cyclic Peptides: Cyclization of peptides can enhance their metabolic stability, receptor binding affinity, and cell permeability. The use of Boc-Asp(OAll)-OH in conjunction with another orthogonally protected amino acid (e.g., Boc-Lys(Fmoc)-OH) allows for the efficient synthesis of side-chain to side-chain cyclized peptides.

  • Peptide-Drug Conjugates (PDCs): The deprotected carboxyl group of the aspartate side chain can serve as a handle for the attachment of cytotoxic drugs, imaging agents, or other functional molecules. This enables the targeted delivery of these payloads to specific cells or tissues.

  • Modified Peptides: The free carboxyl group can be used for the synthesis of branched peptides or for the introduction of non-natural modifications to tailor the pharmacokinetic and pharmacodynamic properties of a peptide.

Conclusion

Boc-Asp(OAll)-OH is a versatile and powerful building block for advanced peptide synthesis. Its key feature, the orthogonally protected allyl ester of the aspartic acid side chain, provides researchers and drug developers with the flexibility to create complex and modified peptides with high precision and purity. The protocols and workflows presented in this guide offer a foundation for the successful application of Boc-Asp(OAll)-OH in the synthesis of next-generation peptide therapeutics.

Foundational

A Technical Guide to the Procurement and Application of High-Purity Boc-Asp(OAll)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Boc-L-Asp(OAll)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique ort...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-L-Asp(OAll)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, employing the acid-labile Boc group for Nα-protection and a palladium-cleavable allyl ester for the side chain, offers significant advantages in the synthesis of complex peptides by minimizing side reactions such as aspartimide formation.

Sourcing High-Purity Boc-Asp(OAll)-OH

The quality of starting materials is paramount for the successful synthesis of high-purity peptides. Several reputable suppliers offer Boc-Asp(OAll)-OH, typically with a purity of 98% or higher. Below is a comparative summary of key suppliers and their product specifications.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight
Santa Cruz BiotechnologyBoc-Asp(OAll)-OH132286-77-2≥98%C12H19NO6273.28
BLDpharmFmoc-Asp(OAll)-OH*146982-24-397%C22H21NO6395.41
Various Suppliers via ChemicalBookBOC-ASP(OALL)-OH132286-77-2VariesC12H19NO6273.28
AladdinBoc-Asp(OAll)-OH, 98%132286-77-298%C12H19NO6273.28

Note: While BLDpharm is listed, the readily available product is the Fmoc-protected version. Boc-protected versions may be available upon request or from other listed suppliers.

Experimental Protocols

General Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual Boc-SPPS cycle for incorporating a Boc-protected amino acid, including Boc-Asp(OAll)-OH, onto a solid support resin (e.g., Merrifield or MBHA resin).[1]

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as dichloromethane (DCM), to completely cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

  • Add fresh 50% TFA/DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

  • Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual acid.

3. Neutralization:

  • Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM to neutralize the resulting trifluoroacetate salt.

  • Agitate for 1-2 minutes and then drain.

  • Wash the resin again with DCM to remove excess base.

4. Amino Acid Coupling:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Asp(OAll)-OH) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Selective Deprotection of the Allyl (All) Side-Chain Protecting Group

The allyl ester of Boc-Asp(OAll)-OH can be selectively removed on-resin to allow for side-chain modification or cyclization. This deprotection is achieved using a palladium(0) catalyst.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like DCM or a mixture of chloroform/acetic acid/N-methylmorpholine.

  • Catalyst and Scavenger Solution: Prepare a solution of a palladium(0) catalyst, such as Pd(PPh₃)₄, and an allyl scavenger, like phenylsilane or morpholine, in an appropriate solvent under an inert atmosphere.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin and react until the deprotection is complete. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

  • Washing: Thoroughly wash the resin to remove the palladium catalyst and byproducts.

Final Cleavage from the Resin

The final step involves cleaving the completed peptide from the solid support and removing any remaining side-chain protecting groups (excluding the already removed allyl group). This is typically performed using a strong acid.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), at 0°C for 1-2 hours.

  • After the reaction, the strong acid is carefully removed by evaporation.

  • The crude peptide is then precipitated with cold diethyl ether, collected, and washed to remove scavengers.

  • The precipitated peptide is dried under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key processes in utilizing Boc-Asp(OAll)-OH in SPPS.

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (5% DIEA in DCM) deprotection->neutralization coupling Coupling: Boc-Asp(OAll)-OH + HBTU/HOBt/DIEA neutralization->coupling wash1 Wash (DCM/DMF) coupling->wash1 repeat Repeat Cycle for Next Amino Acid wash1->repeat repeat->deprotection Continue Sequence allyl_deprotection Selective Allyl Deprotection (Pd(PPh3)4) repeat->allyl_deprotection Sequence Complete final_cleavage Final Cleavage (e.g., Reagent K) allyl_deprotection->final_cleavage end End: Purified Peptide final_cleavage->end

Boc-SPPS workflow for incorporating Boc-Asp(OAll)-OH.

Orthogonal_Deprotection_Scheme peptide Resin-Bound Peptide Boc-AA...-Asp(OAll)-...-Resin boc_cleavage Nα-Boc Deprotection peptide->boc_cleavage allyl_cleavage Side-Chain Allyl Deprotection peptide->allyl_cleavage final_cleavage Final Cleavage from Resin peptide->final_cleavage reagent1 TFA boc_cleavage->reagent1 reagent2 Pd(PPh3)4 allyl_cleavage->reagent2 reagent3 Strong Acid (e.g., HF, Reagent K) final_cleavage->reagent3

Orthogonal deprotection strategy for Boc-Asp(OAll)-OH.

References

Exploratory

A Technical Guide to Reliable Sourcing and Application of Boc-Asp(OAll)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of reliably sourcing Boc-Asp(OAll)-OH, a critical building block in modern peptide synthesis. It furth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of reliably sourcing Boc-Asp(OAll)-OH, a critical building block in modern peptide synthesis. It further details the experimental protocols for its successful incorporation and the selective deprotection of the allyl side-chain protecting group. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to confidently utilize this versatile reagent in their synthetic strategies.

Reliable Suppliers of Boc-Asp(OAll)-OH

The quality of amino acid derivatives is paramount for the successful synthesis of pure peptides. When sourcing Boc-Asp(OAll)-OH, it is crucial to consider not only the purity but also the enantiomeric excess and the availability of comprehensive analytical documentation. The following table summarizes key information for several reputable suppliers. Please note that pricing is subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityEnantiomeric ExcessPrice (USD/gram)Certificate of Analysis
Sigma-Aldrich Boc-Asp(OAll)-OH132286-77-2≥98.0%Not specifiedContact for pricingAvailable online
Santa Cruz Biotechnology Boc-Asp(OAll)-OH132286-77-2[1][2]Not specifiedNot specifiedContact for pricingAvailable upon request[1][2]
ChemicalBook BOC-ASP(OALL)-OH132286-77-2Not specifiedNot specified~$76.40 (for 5g)[3]Varies by supplier
Aladdin Scientific Boc-Asp(OAll)-OH, min 98%132286-77-2≥98%[4]Not specifiedContact for pricingAvailable upon request

Note: The listed price for ChemicalBook is an estimate based on available data and may vary.[3] Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from any supplier to verify purity, identity, and any other critical quality attributes before use.

Experimental Protocols

The use of Boc-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS) involves two key stages: the coupling of the amino acid to the growing peptide chain and the subsequent selective deprotection of the allyl ester side-chain protecting group.

Coupling of Boc-Asp(OAll)-OH in Boc-SPPS

This protocol outlines a general procedure for the manual coupling of Boc-Asp(OAll)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Boc-Asp(OAll)-OH

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Pre-activation: In a separate vessel, dissolve Boc-Asp(OAll)-OH (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIEA (4-6 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated Boc-Asp(OAll)-OH solution. Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test to confirm the disappearance of the free amine.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

On-Resin Deprotection of the Asp(OAll) Side Chain

The allyl ester is an orthogonal protecting group that can be selectively removed in the presence of acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups. The most common method for allyl deprotection is through palladium(0)-catalyzed allyl transfer.

Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Allyl scavenger (e.g., Phenylsilane - PhSiH₃)

  • Dichloromethane (DCM), anhydrous and degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM in an SPPS reaction vessel under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate, flame-dried flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) in anhydrous, degassed DCM. To this solution, add the allyl scavenger, Phenylsilane (10-20 equivalents).

  • Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin. Gently agitate the suspension at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Upon completion, drain the deprotection solution and wash the resin extensively with DCM (5-7 times) to ensure complete removal of the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be employed to scavenge residual palladium.

Visualizing the Workflow and Chemical Transformation

The following diagrams, generated using Graphviz, illustrate the key processes involved in the utilization of Boc-Asp(OAll)-OH in peptide synthesis.

G cluster_sourcing Sourcing & Quality Control cluster_spps Solid-Phase Peptide Synthesis cluster_deprotection Selective Allyl Deprotection Supplier Select Reputable Supplier CoA Request & Review CoA (Purity, Enantiomeric Excess) Supplier->CoA IncomingQC Incoming Quality Control (Optional) CoA->IncomingQC ResinPrep Resin Swelling & N-terminal Deprotection IncomingQC->ResinPrep Proceed with High-Quality Material Coupling Coupling of Boc-Asp(OAll)-OH ResinPrep->Coupling Capping Capping of Unreacted Amines Coupling->Capping ChainElongation Further Chain Elongation Capping->ChainElongation ResinWash Resin Swelling in Anhydrous DCM ChainElongation->ResinWash Proceed to Side-Chain Modification DeprotectionReaction On-Resin Deprotection ResinWash->DeprotectionReaction DeprotectionCocktail Prepare Deprotection Cocktail (Pd(PPh3)4, Scavenger) DeprotectionCocktail->DeprotectionReaction FinalWash Thorough Washing DeprotectionReaction->FinalWash FurtherSteps FurtherSteps FinalWash->FurtherSteps Proceed to Further On-Resin Chemistry or Cleavage G PeptideResin Peptide-Resin-Asp(OAll) PiAllylComplex π-Allyl Palladium Complex PeptideResin->PiAllylComplex + Pd(0) PdCatalyst Pd(PPh3)4 PdCatalyst->PiAllylComplex Scavenger Allyl Scavenger (e.g., PhSiH3) ScavengedAllyl Scavenger-Allyl Adduct Scavenger->ScavengedAllyl DeprotectedPeptide Peptide-Resin-Asp(OH) PiAllylComplex->DeprotectedPeptide + Scavenger PiAllylComplex->ScavengedAllyl

References

Foundational

An In-depth Technical Guide to the Physical Properties and Solubility of Boc-Asp(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical and chemical properties of N-tert-Butoxycarbonyl-L-aspartic acid 4-allyl ester,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-tert-Butoxycarbonyl-L-aspartic acid 4-allyl ester, commonly referred to as Boc-Asp(OAll)-OH. This compound is a valuable building block in peptide synthesis, and a thorough understanding of its physical characteristics is crucial for its effective use in research and development.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Boc-Asp(OAll)-OH.

PropertyValueSource
Chemical Formula C₁₂H₁₉NO₆[1][2][3]
Molecular Weight 273.28 g/mol [1][3][4]
Appearance Powder
Assay ≥98.0%
Optical Rotation [α]/D -27.0±2.0°, c = 1 in DMF
CAS Number 132286-77-2[1][3]
Solubility Profile

Precise quantitative solubility data for Boc-Asp(OAll)-OH in a range of solvents is not extensively documented. However, the general solubility characteristics of Boc-protected amino acids can provide valuable guidance.

SolventGeneral Solubility of Boc-Amino AcidsReference
N,N-Dimethylformamide (DMF) Typically soluble.[6][6]
N-Methyl-2-pyrrolidone (NMP) Typically soluble.[6][6]
Dichloromethane (DCM) Typically soluble.[6][6]
Dimethyl sulfoxide (DMSO) Often effective for more challenging amino acids.[6][6]
Water and Aqueous Buffers Sparingly soluble.[6][6]
Methanol, Ethanol, 2-Propanol Soluble.[7][7]
Ethyl Acetate, Ether, Benzene, Chloroform, Dioxane, Acetone Very soluble.[7][7]
Petroleum Ether Insoluble.[7][7]

The solubility of Boc-protected amino acids is influenced by the nature of the amino acid side chain.[6] The presence of the allyl ester in Boc-Asp(OAll)-OH may influence its solubility profile compared to other Boc-aspartic acid derivatives.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical properties of compounds like Boc-Asp(OAll)-OH.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Methodology: Capillary Method

This is a common and straightforward method for determining the melting point of a powdered solid.[9]

  • Sample Preparation: A small amount of the dry, powdered Boc-Asp(OAll)-OH is placed into a capillary tube, which is then sealed at one end.[10] The sample is packed down to a height of 2-3 mm by tapping the tube.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[8]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[11] The heating rate is then reduced to about 2°C per minute to allow for accurate observation.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Determination of Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light.[12]

Methodology: Polarimetry

  • Instrument Preparation: A polarimeter is turned on and allowed to warm up for at least 10 minutes.[12] The instrument is zeroed using a blank sample containing only the solvent (in this case, DMF).[12]

  • Sample Preparation: A precise concentration of Boc-Asp(OAll)-OH is prepared by dissolving a known mass of the compound in a specific volume of DMF (e.g., 1 g in 100 mL for a 1% solution).[13]

  • Measurement: The polarimeter cell (typically with a path length of 1 dm) is filled with the sample solution, ensuring no air bubbles are present.[12][14] The cell is placed in the polarimeter, and the optical rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).[13][15]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[12][16]

    [α] = α / (l * c)

    where:

    • α is the observed optical rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[16]

Determination of Solubility

Qualitative solubility tests can provide a good understanding of the solubility of a compound in various solvents.

Methodology: Qualitative Solubility Analysis

  • Sample Preparation: A small, measured amount of Boc-Asp(OAll)-OH (e.g., 25 mg) is placed in a small test tube.[17]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added to the test tube in small portions.[17]

  • Mixing: After each addition of solvent, the test tube is vigorously shaken.[17]

  • Observation: The compound is considered "soluble" if it completely dissolves. If the compound does not dissolve, it is classified as "insoluble" or "sparingly soluble."[17] This process is repeated for a range of solvents of varying polarities. For quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined.[18][19]

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a protected amino acid such as Boc-Asp(OAll)-OH.

cluster_0 Start: Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Sample Boc-Asp(OAll)-OH (Solid Powder) MeltingPoint Melting Point Determination (Capillary Method) Sample->MeltingPoint OpticalRotation Optical Rotation Measurement (Polarimetry) Sample->OpticalRotation Solubility Solubility Assessment (Qualitative/Quantitative) Sample->Solubility DataAnalysis Data Compilation and Analysis MeltingPoint->DataAnalysis OpticalRotation->DataAnalysis Solubility->DataAnalysis Report Technical Data Sheet Generation DataAnalysis->Report

Caption: Workflow for Physical Characterization.

References

Exploratory

An In-depth Technical Guide on the Safe Handling and Use of Boc-Asp(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety information and handling protocols for N-tert-Butoxycarbonyl-L-aspartic acid 4-allyl ester (Boc-Asp(OAll)-OH), a ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for N-tert-Butoxycarbonyl-L-aspartic acid 4-allyl ester (Boc-Asp(OAll)-OH), a key building block in peptide synthesis. The following sections detail its chemical and physical properties, safety hazards, handling procedures, and typical applications in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Boc-Asp(OAll)-OH is a white crystalline powder.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 132286-77-2[1][2][3]
Molecular Formula C₁₂H₁₉NO₆[1][2][4]
Molecular Weight 273.28 g/mol [1][4][5]
Appearance Powder[1]
Purity ≥98.0%[1]
Optical Activity [α]/D -27.0±2.0°, c = 1 in DMF[1]
Storage Temperature Room Temperature[4]

Safety and Hazard Information

Based on information for similar Boc-protected amino acids, Boc-Asp(OAll)-OH is not expected to be classified as a hazardous substance.[6][7] However, some sources suggest that related compounds may cause eye irritation.[8] A definitive GHS classification is not available.

Standard laboratory safety practices should be followed to minimize exposure.

PrecautionRecommendationReferences
Eye Protection Safety glasses with side-shields or goggles.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[1][9]
Respiratory Protection Type N95 (US) or type P1 (EN 143) respirator if dust is generated.[1][9]
Skin and Body Protection Laboratory coat.[9]

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][10][11]
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9][10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[9][10][11]

Boc-Asp(OAll)-OH is a non-combustible solid.[1] In the event of a fire in the surrounding area, use an extinguishing agent suitable for the class of fire.

MeasureRecommendationReferences
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[7]
Hazardous Combustion Products May produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx) upon thermal decomposition.[7][10]
AspectRecommendationReferences
Handling Avoid creating dust. Use in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[7][9][10]
Storage Keep container tightly closed in a dry and well-ventilated place.[1][4][7]
Incompatible Materials Strong oxidizing agents.[9][10]

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OAll)-OH is primarily used as a building block in Boc-strategy solid-phase peptide synthesis. The allyl ester (OAll) serves as a side-chain protecting group for the aspartic acid residue, which can be selectively removed under specific conditions.

The following diagram illustrates a typical cycle for incorporating an amino acid using the Boc-SPPS strategy.

Boc_SPPS_Workflow General Boc-SPPS Cycle Resin Resin-Bound Peptide (N-terminus Boc-protected) Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection 1. Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Wash3 Wash Coupling->Wash3 Wash1->Neutralization 2. Wash2->Coupling 3. FinalPeptide Elongated Resin-Bound Peptide (N-terminus Boc-protected) Wash3->FinalPeptide 4.

Caption: A flowchart of a single cycle in Boc-SPPS.

3.2.1 N-terminal Boc Deprotection

  • Reagent: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50%.[12][13]

  • Procedure:

    • Swell the resin-bound peptide in DCM.

    • Treat the resin with the TFA/DCM solution for approximately 1-2 minutes.

    • Drain the resin and repeat the treatment with fresh TFA/DCM solution for 20-30 minutes.[12]

    • Wash the resin thoroughly with DCM to remove residual TFA.[12]

3.2.2 Neutralization

  • Reagent: A solution of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), in DCM (e.g., 5-10% DIEA in DCM).[12]

  • Procedure:

    • Wash the deprotected resin with the DIEA/DCM solution for 1-2 minutes.

    • Repeat the neutralization step to ensure complete conversion of the N-terminal amine to its free base form.[12]

    • Wash the resin thoroughly with DCM.[12]

3.2.3 Amino Acid Coupling

  • Activation: The incoming Boc-amino acid, such as Boc-Asp(OAll)-OH, is activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or a uronium/phosphonium salt like HBTU.[14][15]

  • Procedure:

    • Dissolve Boc-Asp(OAll)-OH (typically 2-4 equivalents relative to the resin loading) and the activating agents in a suitable solvent like DMF or DCM.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Reaction progress can be monitored using a qualitative test such as the Kaiser test.[16]

    • After completion, wash the resin thoroughly with the reaction solvent (e.g., DMF, DCM) to remove excess reagents and byproducts.[14]

3.2.4 Side-Chain Deprotection of Asp(OAll)

The allyl ester of Boc-Asp(OAll)-OH is stable to the acidic conditions used for Boc group removal. It can be selectively cleaved at the end of the synthesis or at a specific step using a palladium(0) catalyst.[15]

Logical Relationships in Boc-SPPS Strategy

The following diagram illustrates the orthogonal protection strategy employed when using Boc-Asp(OAll)-OH in peptide synthesis.

Orthogonal_Protection cluster_peptide Protected Peptide on Resin cluster_reagents Deprotection Reagents cluster_products Deprotected Groups Peptide Boc-NH-...-Asp(OAll)-...-COOH-Resin TFA TFA/DCM Peptide:n->TFA Pd0 Pd(0) Catalyst Peptide->Pd0 Boc_cleaved N-terminal Amine (for chain elongation) TFA->Boc_cleaved OAll_cleaved Aspartic Acid Side-Chain (for modification or final deprotection) Pd0->OAll_cleaved

References

Foundational

An In-depth Technical Guide to the Fundamental Principles of Allyl Protecting Groups in Chemistry

Audience: Researchers, scientists, and drug development professionals. Introduction In the intricate field of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product syn...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate field of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be readily and selectively introduced, remain inert under a variety of reaction conditions, and be cleanly and selectively removed without affecting other functional groups. The allyl group (-CH₂CH=CH₂) and its derivatives, such as the allyloxycarbonyl (Alloc) group, have emerged as indispensable tools in the synthetic chemist's arsenal.

This technical guide provides a comprehensive overview of the core principles of allyl protecting groups. We will delve into their introduction, stability, and the various methods for their cleavage, with a focus on providing practical experimental protocols and a clear understanding of the underlying reaction mechanisms.

Core Principles of Allyl Protecting Groups

The utility of the allyl group stems from the unique reactivity of the double bond, which allows for its selective removal under mild conditions, often involving transition metal catalysis. This characteristic makes it an "orthogonal" protecting group to many other common protecting groups that are cleaved under acidic or basic conditions.

Key Attributes:

  • Stability: Allyl ethers, esters, and carbamates are generally stable to a wide range of acidic and basic conditions, making them compatible with many synthetic transformations.[1][2] For instance, allyl esters are stable to both trifluoroacetic acid (TFA) and piperidine, common reagents in solid-phase peptide synthesis (SPPS).[2]

  • Orthogonality: The cleavage of allyl protecting groups is typically achieved under neutral conditions using transition metal catalysts, most commonly palladium(0) complexes. This allows for their selective removal in the presence of acid-labile (e.g., Boc, t-butyl esters) and base-labile (e.g., Fmoc) protecting groups.[3]

  • Mild Cleavage Conditions: Deprotection is often rapid and clean, proceeding at or below room temperature, which is advantageous for sensitive substrates.

Protection of Functional Groups

Allyl groups can be used to protect a variety of functional groups, most notably alcohols, amines, and carboxylic acids.

Protection of Alcohols as Allyl Ethers

The introduction of an allyl group to an alcohol is typically achieved via a Williamson ether synthesis or through palladium-catalyzed allylation.

Experimental Protocol: Allylation of a Secondary Alcohol

This protocol describes a palladium-catalyzed decarboxylative allylation, which is particularly useful for base-sensitive substrates.[4]

  • Reagents:

    • Secondary alcohol (1.0 equiv)

    • Allyl tert-butyl carbonate (1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the secondary alcohol in anhydrous THF, add allyl tert-butyl carbonate.

    • Add the Pd(PPh₃)₄ catalyst to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting allyl ether by column chromatography on silica gel.

Protection of Amines as Allyloxycarbonyl (Alloc) Derivatives

The Alloc group is a valuable protecting group for primary and secondary amines, offering orthogonality to Boc and Fmoc groups in peptide synthesis.[3]

Experimental Protocol: Alloc Protection of a Primary Amine

  • Reagents:

    • Primary amine (1.0 equiv)

    • Allyl chloroformate (Alloc-Cl) (1.1 equiv)

    • Base (e.g., pyridine, diisopropylethylamine (DIPEA), or aqueous NaHCO₃) (1.2 equiv)

    • Anhydrous dichloromethane (DCM) or a biphasic system (e.g., THF/water)

  • Procedure:

    • Dissolve the primary amine in anhydrous DCM and cool the solution to 0 °C.

    • Add the base to the solution.

    • Slowly add allyl chloroformate to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the Alloc-protected amine by column chromatography or recrystallization.

Protection of Carboxylic Acids as Allyl Esters

Allyl esters are useful for protecting the carboxylic acid functionality, especially in the synthesis of complex molecules where mild deprotection is required.[5]

Experimental Protocol: Synthesis of an Allyl Ester

This method involves the reaction of a carboxylic acid with allyl alcohol using an acid catalyst.[5]

  • Reagents:

    • Carboxylic acid (1.0 equiv)

    • Allyl alcohol (excess, can also act as a solvent)

    • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) (catalytic amount)

    • A suitable solvent for azeotropic removal of water (e.g., toluene)

  • Procedure:

    • Combine the carboxylic acid, allyl alcohol, and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux to azeotropically remove the water formed during the reaction.

    • Monitor the reaction progress by TLC or by measuring the amount of water collected.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a mild base (e.g., aqueous sodium bicarbonate solution).

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the allyl ester by distillation or column chromatography.

Deprotection of Allyl Protecting Groups

The removal of allyl protecting groups can be accomplished through several distinct strategies, each with its own advantages and substrate scope.

Palladium-Catalyzed Deprotection

This is the most common and versatile method for cleaving allyl protecting groups. It involves the use of a palladium(0) catalyst and an allyl scavenger.

Mechanism of Palladium-Catalyzed Deprotection (Tsuji-Trost Reaction)

The mechanism involves the formation of a π-allylpalladium(II) complex, which is then attacked by a nucleophilic scavenger, regenerating the palladium(0) catalyst.

Palladium-Catalyzed Deprotection Substrate R-O-Allyl PiAllyl [π-Allyl-Pd(II)L_n]⁺(OR)⁻ Substrate->PiAllyl + Pd(0)L_n Pd0 Pd(0)L_n Product R-OH PiAllyl->Product + Nu-H AllylScavenger Allyl-Nu PiAllyl->AllylScavenger + Nu-H Scavenger Nu-H (Scavenger) AllylScavenger->Pd0  Regenerates  Catalyst

Figure 1: Mechanism of Palladium-Catalyzed Allyl Deprotection.

Experimental Protocol: Deprotection of an Alloc Group

  • Reagents:

    • Alloc-protected amine (1.0 equiv)

    • Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.05 - 0.1 equiv)

    • Allyl scavenger (e.g., phenylsilane, morpholine, dimedone, or tributyltin hydride) (excess)

    • Anhydrous solvent (e.g., DCM or THF)

  • Procedure:

    • Dissolve the Alloc-protected amine in the anhydrous solvent under an inert atmosphere.

    • Add the allyl scavenger to the solution.

    • Add the palladium(0) catalyst.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, the workup procedure will depend on the scavenger used. For volatile scavengers and byproducts, the mixture can be concentrated and purified by column chromatography. For non-volatile scavengers, an extractive workup may be necessary.

Isomerization followed by Hydrolysis

Allyl ethers can be deprotected by first isomerizing the allyl group to the thermodynamically more stable prop-1-enyl ether using a transition metal catalyst (e.g., rhodium or ruthenium complexes) or a strong base. The resulting enol ether is then readily hydrolyzed under mild acidic conditions.

Mechanism of Isomerization-Hydrolysis

Isomerization_Hydrolysis AllylEther R-O-CH₂CH=CH₂ EnolEther R-O-CH=CHCH₃ AllylEther->EnolEther Isomerization (e.g., Rh(I) or Base) Product R-OH + CH₃CH₂CHO EnolEther->Product Mild Acid (Hydrolysis)

Figure 2: Deprotection via Isomerization and Hydrolysis.
Oxidative Cleavage

The double bond of the allyl group can be oxidatively cleaved to unmask the protected functional group. A common method involves dihydroxylation of the double bond followed by oxidative cleavage of the resulting diol.

Experimental Protocol: Oxidative Deprotection

  • Reagents:

    • Allyl-protected compound (1.0 equiv)

    • Osmium tetroxide (OsO₄) (catalytic amount) or potassium permanganate (KMnO₄)

    • Co-oxidant (e.g., N-methylmorpholine N-oxide (NMO) for OsO₄)

    • Sodium periodate (NaIO₄)

    • Solvent system (e.g., THF/water)

  • Procedure:

    • Dissolve the allyl-protected compound in the solvent system.

    • Add the co-oxidant (if using catalytic OsO₄).

    • Add the catalytic amount of OsO₄ or KMnO₄.

    • Stir the mixture until the dihydroxylation is complete (monitored by TLC).

    • Add sodium periodate to cleave the diol.

    • Stir until the cleavage is complete.

    • Quench the reaction (e.g., with sodium bisulfite).

    • Perform an extractive workup and purify the product by column chromatography.

Other Deprotection Methods

Several other reagents can effect the cleavage of allyl ethers, including:

  • Nickel-catalyzed cleavage: A combination of a nickel catalyst and a reducing agent can cleave allyl ethers.[6][7]

  • Rhodium-catalyzed isomerization: Cationic rhodium(I) complexes are effective for the isomerization of allyl ethers to enol ethers.[8]

Data Presentation: Comparison of Deprotection Methods

While precise, universally applicable quantitative data on the stability and cleavage rates of allyl protecting groups is highly dependent on the specific substrate and reaction conditions, the following tables provide a comparative summary of common deprotection methods based on literature examples.

Table 1: Deprotection of Allyl Ethers

Deprotection MethodCatalyst/ReagentScavenger/Co-reagentTypical ConditionsFunctional Group Tolerance
Palladium-CatalyzedPd(PPh₃)₄MorpholineTHF, rt, 1-4 hGood; sensitive to some reducible groups
Isomerization-Hydrolysis[Rh(PPh₃)₃Cl]-Toluene, reflux, then mild H⁺Good; sensitive to strong base if used for isomerization
Oxidative CleavageOsO₄ (cat.), NaIO₄NMOTHF/H₂O, rt, 2-6 hGood; sensitive to other oxidizable groups
Nickel-CatalyzedNiCl₂(dppp)DIBAL-HTHF, 0 °C to rt, 1-3 hGood; tolerates many functional groups

Table 2: Deprotection of Alloc-Protected Amines

Deprotection MethodCatalyst/ReagentScavengerTypical ConditionsFunctional Group Tolerance
Palladium-CatalyzedPd(PPh₃)₄PhenylsilaneDCM, 0 °C to rt, 30 min - 2 hExcellent; widely used in peptide synthesis
Palladium-CatalyzedPd(PPh₃)₄Tributyltin hydrideTHF, rt, 1-3 hGood; tin byproducts can be difficult to remove
Microwave-AssistedPd(PPh₃)₄PhenylsilaneDMF, 38 °C, 5-10 minExcellent; significantly reduces reaction time

Table 3: Deprotection of Allyl Esters

Deprotection MethodCatalyst/ReagentScavengerTypical ConditionsFunctional Group Tolerance
Palladium-CatalyzedPd(PPh₃)₄MorpholineTHF, rt, 30 min - 2 hExcellent; very mild conditions
Palladium-CatalyzedPd(PPh₃)₄DimedoneDCM, rt, 1-3 hExcellent; avoids amine-based scavengers

Logical Relationships in Orthogonal Protection Strategies

The orthogonality of the allyl protecting group is a key principle in its application. The following diagram illustrates a typical workflow where an allyl group is selectively removed in the presence of acid- and base-labile protecting groups.

Orthogonal_Strategy Start Molecule with -OH (Allyl protected) -NH₂ (Boc protected) -COOH (tBu protected) Step1 Selective Allyl Deprotection [Pd(0), Scavenger] Start->Step1 Intermediate1 Free -OH -NH₂ (Boc protected) -COOH (tBu protected) Step1->Intermediate1 Step2 Reaction at -OH (e.g., Esterification) Intermediate1->Step2 Intermediate2 Modified Molecule -NH₂ (Boc protected) -COOH (tBu protected) Step2->Intermediate2 Step3 Global Deprotection (Strong Acid, e.g., TFA) Intermediate2->Step3 Final Fully Deprotected Molecule Step3->Final

Figure 3: Workflow for an Orthogonal Protection Strategy.

Conclusion

Allyl-based protecting groups are a cornerstone of modern synthetic chemistry, offering a unique combination of stability and mild, selective cleavage. Their orthogonality with many other commonly used protecting groups makes them invaluable in the synthesis of complex molecules with multiple functional groups. This guide has provided an in-depth overview of the fundamental principles of allyl protecting groups, including detailed experimental protocols and mechanistic insights. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the successful design and execution of sophisticated synthetic strategies.

References

Exploratory

Unveiling Boc-Asp(OAll)-OH: A Technical Guide for Advanced Research Applications

For Immediate Release In the intricate world of peptide synthesis and drug development, the selection of building blocks with orthogonal protecting groups is paramount for achieving complex molecular architectures. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of peptide synthesis and drug development, the selection of building blocks with orthogonal protecting groups is paramount for achieving complex molecular architectures. This technical guide delves into the core characteristics of Boc-Asp(OAll)-OH, a versatile aspartic acid derivative, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications.

Core Characteristics and Physicochemical Properties

N-α-tert-butyloxycarbonyl-L-aspartic acid β-allyl ester, commonly referred to as Boc-Asp(OAll)-OH, is a key reagent in solid-phase peptide synthesis (SPPS). Its utility stems from the orthogonal nature of its protecting groups: the acid-labile Boc (tert-butyloxycarbonyl) group on the α-amino group and the palladium-cleavable allyl ester on the β-carboxyl group of the aspartic acid side chain. This unique feature allows for the selective deprotection and modification of the side chain while the peptide backbone remains protected and anchored to the solid support.

Quantitative data for Boc-Asp(OAll)-OH is summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₁₂H₁₉NO₆[Source 1, 5, 9]
Molecular Weight 273.28 g/mol [Source 1, 2, 5, 9]
Appearance White crystalline powder[Source 13]
Purity ≥98.0%[Source 2, 5]
Optical Rotation [α]/D -27.0±2.0°, c = 1 in DMF (L-isomer)[Source 2]
Melting Point 45-54 °C[Source 13]
CAS Number 132286-77-2 (L-isomer)[Source 2, 5, 7, 9]

Experimental Protocols

I. Incorporation of Boc-Asp(OAll)-OH in Boc-SPPS

This protocol outlines the standard procedure for incorporating Boc-Asp(OAll)-OH into a growing peptide chain using manual or automated Boc solid-phase peptide synthesis.

Materials:

  • Pre-loaded resin (e.g., Merrifield or MBHA resin)

  • Boc-Asp(OAll)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HATU)

  • Wash solvents (DCM, DMF, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Boc-Asp(OAll)-OH:

    • Dissolve Boc-Asp(OAll)-OH (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

II. On-Resin Deprotection of the Allyl Ester Side Chain

This protocol details the selective removal of the allyl protecting group from the aspartate side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF under an inert atmosphere.

  • Deprotection Cocktail: Prepare a solution of the palladium catalyst (0.1-0.25 equivalents) and the allyl scavenger (20-24 equivalents) in the reaction solvent.

  • Cleavage Reaction: Add the deprotection cocktail to the swollen resin and agitate the mixture at room temperature for 1-3 hours.

  • Washing: Wash the resin extensively with the reaction solvent (e.g., DCM or THF) to remove the palladium catalyst and scavenger byproducts. Follow with washes with DMF and DCM.

Applications in Drug Development: A Workflow for Antibody-Drug Conjugate (ADC) Linker Synthesis

Boc-Asp(OAll)-OH is a valuable tool for the synthesis of peptide-based linkers used in ADCs. The orthogonal protection scheme allows for the on-resin modification of the aspartate side chain to attach a cytotoxic drug.

The following diagram illustrates a logical workflow for the synthesis of a peptide-drug linker using Boc-Asp(OAll)-OH, followed by conjugation to an antibody.

ADC_Linker_Synthesis start Start: Boc-SPPS of Peptide Linker (incorporating Boc-Asp(OAll)-OH) deprotect_allyl On-Resin Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) start->deprotect_allyl Peptide on resin activate_cooh On-Resin Activation of Asp Side Chain (e.g., with HBTU/DIEA) deprotect_allyl->activate_cooh Free side-chain COOH couple_drug Couple Activated Side Chain to Amino-Functionalized Cytotoxic Drug activate_cooh->couple_drug deprotect_n_term N-terminal Boc Deprotection (TFA/DCM) couple_drug->deprotect_n_term Drug-conjugated peptide on resin activate_n_term Activate N-terminal Amine (e.g., for maleimide conjugation) deprotect_n_term->activate_n_term Free N-terminal amine cleave_linker Cleave Peptide-Drug Linker from Resin (e.g., HF or TFMSA) activate_n_term->cleave_linker purify_linker Purify Peptide-Drug Linker (RP-HPLC) cleave_linker->purify_linker conjugate_ab Conjugate to Thiolated Antibody (via maleimide-thiol reaction) purify_linker->conjugate_ab Purified Linker-Payload purify_adc Purify Antibody-Drug Conjugate (ADC) conjugate_ab->purify_adc end_adc Final ADC Product purify_adc->end_adc

Workflow for ADC Linker Synthesis.

Signaling Pathways and Logical Relationships

As Boc-Asp(OAll)-OH is a synthetic building block, it is not directly involved in biological signaling pathways. However, the peptides synthesized using this molecule can be designed to interact with specific cellular targets. The logical relationship central to its utility is the principle of orthogonal protection, which is fundamental to modern peptide chemistry.

The following diagram illustrates the decision-making process for employing an orthogonal protection strategy in peptide synthesis.

Orthogonal_Protection_Strategy start Need for Site-Specific Peptide Modification? yes Yes start->yes no No start->no orthogonal_strat Employ Orthogonal Protection Strategy (e.g., Boc/Allyl) yes->orthogonal_strat standard_spps Standard SPPS with Uniform Protecting Groups no->standard_spps select_groups Select Orthogonal Protecting Groups (e.g., Boc for N-terminus, OAll for side chain) orthogonal_strat->select_groups synthesis Perform Stepwise Peptide Synthesis select_groups->synthesis selective_deprotection Selectively Deprotect Side Chain (e.g., Allyl removal with Pd catalyst) synthesis->selective_deprotection modification Perform On-Resin Side Chain Modification selective_deprotection->modification final_cleavage Final Cleavage from Resin modification->final_cleavage

Decision logic for using orthogonal protection.

Conclusion

Boc-Asp(OAll)-OH stands out as a critical reagent for advanced research applications, particularly in the synthesis of complex peptides and the development of sophisticated bioconjugates like ADCs. Its well-defined chemical properties and the orthogonality of its protecting groups provide chemists with the flexibility to perform selective, on-resin modifications, opening avenues for novel therapeutic and diagnostic agents. The detailed protocols and workflows provided in this guide aim to empower researchers to effectively harness the potential of this versatile building block.

Foundational

Introduction to orthogonal protection in peptide chemistry

An In-depth Technical Guide to Orthogonal Protection in Peptide Chemistry For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of orthogonal protection strategies i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Orthogonal Protection in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal protection strategies in peptide chemistry, a critical technology for the synthesis of complex peptides for research and therapeutic development. We will delve into the core principles, compare the dominant synthetic strategies, and provide detailed experimental protocols and quantitative data to inform practical application.

In peptide synthesis, the assembly of amino acids into a specific sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions.[1] The essence of an orthogonal protection strategy is the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[2][3] This selective deprotection is fundamental to the controlled, stepwise elongation of the peptide chain and the introduction of specific modifications.[2]

Protecting groups in Solid-Phase Peptide Synthesis (SPPS) are broadly categorized as:

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.[2]

  • Permanent Protecting Groups: These protect the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of thepeptide from the solid support.[2]

  • Semi-permanent (or Quasi-orthogonal) Protecting Groups: These are stable during chain elongation but can be selectively removed in the presence of permanent protecting groups, enabling modifications such as cyclization or branching.[4]

Orthogonal_Protection_Principle * In Boc strategy, strong acid for side-chain cleavage also removes Nα-Boc. cluster_peptide Growing Peptide Chain on Solid Support Peptide H₂N-AA₁-AA₂-...-AAₙ-Resin PG1 Temporary Nα Protecting Group (e.g., Fmoc) Deprotection1 Deprotection Condition 1 (e.g., Piperidine) PG1->Deprotection1 Removed by PG2 Permanent Side-Chain Protecting Group (e.g., tBu) Deprotection2 Deprotection Condition 2 (e.g., TFA) PG2->Deprotection2 Removed by PG3 Semi-permanent Side-Chain Protecting Group (e.g., Dde) Deprotection3 Deprotection Condition 3 (e.g., Hydrazine) PG3->Deprotection3 Removed by Deprotection1->PG2 Stable to Deprotection1->PG3 Stable to Deprotection2->PG1 Affects* Deprotection2->PG3 Stable to Deprotection3->PG1 Stable to Deprotection3->PG2 Stable to Fmoc_SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Couple next Fmoc-AA-OH (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Chain Elongation Final_Cleavage 3. Final Cleavage & Side-Chain Deprotection (e.g., TFA/TIS/H₂O) Wash2->Final_Cleavage Final Step Cycle->Deprotection End Purified Peptide Final_Cleavage->End Boc_SPPS_Workflow Start Start with Boc-AA-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling 3. Couple next Boc-AA-OH (e.g., HBTU/DIEA in DMF) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Cycle Repeat Cycle for next AA Wash->Cycle Chain Elongation Final_Cleavage 4. Final Cleavage & Side-Chain Deprotection (e.g., HF) Wash->Final_Cleavage Final Step Cycle->Deprotection End Purified Peptide Final_Cleavage->End Branched_Peptide_Synthesis Start Start with Linear Peptide on Resin containing Lys(Dde) Dde_Deprotection 1. Selective Dde Deprotection (2% Hydrazine in DMF) Start->Dde_Deprotection Wash1 Wash (DMF) Dde_Deprotection->Wash1 Couple_Branch 2. Couple First AA of Branch to Lys Side-Chain Wash1->Couple_Branch Wash2 Wash (DMF) Couple_Branch->Wash2 Elongate_Branch 3. Elongate Branch using Fmoc SPPS Cycles Wash2->Elongate_Branch Final_Cleavage 4. Final Cleavage & Global Deprotection (TFA) Elongate_Branch->Final_Cleavage End Purified Branched Peptide Final_Cleavage->End On_Resin_Cyclization Start Start with Linear Peptide on Resin (Side-chain attached, N-Fmoc, C-OAll) Deprotection 1. Deprotect N- and C-termini (Piperidine and Pd(0)) Start->Deprotection Wash1 Wash Deprotection->Wash1 Cyclization 2. On-Resin Cyclization (Coupling Reagent + Base) Wash1->Cyclization Wash2 Wash Cyclization->Wash2 Final_Cleavage 3. Final Cleavage & Side-Chain Deprotection (TFA) Wash2->Final_Cleavage End Purified Cyclic Peptide Final_Cleavage->End

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Boc-Asp(OAll)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides, particularly those requiring on-resin modifications such as cyclization. N-α-Boc-L-aspartic acid β-allyl ester, or Boc-Asp(OAll)-OH , is a valuable building block for the Boc/Bzl SPPS strategy. The allyl (All) ester provides a distinct advantage as it is stable to the moderately acidic conditions used for N-α-Boc group removal (typically Trifluoroacetic Acid in Dichloromethane) and the strong acid conditions for final cleavage (e.g., HF or TFMSA). This orthogonality allows for the selective deprotection of the aspartic acid side chain on the solid support under neutral conditions, enabling subsequent modifications like on-resin lactam bridge formation for the synthesis of cyclic peptides.

Key Advantages of Using Boc-Asp(OAll)-OH

  • Orthogonal Protection: The allyl protecting group is selectively cleaved using a palladium(0) catalyst, which does not affect the acid-labile Boc and Benzyl-based (Bzl) protecting groups used in traditional Boc-SPPS.

  • On-Resin Cyclization: Enables the synthesis of side-chain cyclized peptides (e.g., lactam bridges) directly on the solid support. This strategy can improve cyclization efficiency and simplify purification by minimizing intermolecular side reactions.

  • Compatibility: Fully compatible with standard Boc-SPPS protocols for coupling and N-terminal deprotection.

Chemical Properties

PropertyValue
Chemical Name N-[(1,1-Dimethylethoxy)Carbonyl]-L-Aspartic Acid 4-(2-Propen-1-Yl) Ester
CAS Number 132286-77-2[1]
Molecular Formula C₁₂H₁₉NO₆[1]
Molecular Weight 273.28 g/mol [1]
Appearance White to off-white powder
Purity ≥98.0%[2]

Experimental Protocols & Methodologies

The following protocols outline the synthesis of a side-chain lactam-bridged cyclic peptide using Boc-Asp(OAll)-OH in a manual Boc-SPPS workflow. The example workflow involves creating a cyclic peptide by forming an amide bond between the side chains of Aspartic Acid and Lysine.

Diagram: Overall Workflow for Cyclic Peptide Synthesis

Workflow for On-Resin Side-Chain Cyclization using Boc-Asp(OAll)-OH cluster_0 Linear Peptide Assembly (Boc-SPPS) cluster_1 Selective Deprotection & Cyclization cluster_2 Final Cleavage & Purification Resin Start with Boc-AA-Resin Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Repeat Repeat Cycle (n-1) times Coupling->Repeat Incorporate_Lys Couple Boc-Lys(2-Cl-Z)-OH Repeat->Incorporate_Lys ...then Boc_Deprotection_Lys 1. Boc Deprotection Incorporate_Lys->Boc_Deprotection_Lys Incorporate_Asp Couple Boc-Asp(OAll)-OH Boc_Deprotection_Asp 1. Boc Deprotection Incorporate_Asp->Boc_Deprotection_Asp Neutralization_Lys 2. Neutralization Boc_Deprotection_Lys->Neutralization_Lys Neutralization_Lys->Incorporate_Asp Neutralization_Asp 2. Neutralization Boc_Deprotection_Asp->Neutralization_Asp Elongation_End Complete Linear Sequence Neutralization_Asp->Elongation_End Allyl_Deprotection 4. Selective Allyl Deprotection (Pd(PPh₃)₄, Scavenger) Elongation_End->Allyl_Deprotection Lys_Deprotection 5. Selective 2-Cl-Z Deprotection (TBAF or other) Allyl_Deprotection->Lys_Deprotection Cyclization 6. On-Resin Cyclization (e.g., PyBOP, DIEA) Lys_Deprotection->Cyclization Cleavage 7. Final Cleavage from Resin (HF or TFMSA) Cyclization->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Cyclic Peptide Purification->Final_Peptide

Caption: Boc-SPPS workflow for side-chain cyclic peptide synthesis.

Protocol 1: Standard Boc-SPPS Cycle

This cycle is repeated for each amino acid in the linear sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., MBHA for a C-terminal amide) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for a 5-minute pre-wash, then drain.[2][3]

    • Add fresh 50% TFA/DCM and agitate for 20-25 minutes.[2][3]

    • Drain the solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x), followed by DCM (3x).[2][3]

  • Neutralization:

    • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 10 minutes.[4]

    • Drain the solution and wash the resin with DCM (5x) to remove excess base.[4]

  • Amino Acid Coupling (for Boc-Asp(OAll)-OH):

    • In a separate vessel, dissolve Boc-Asp(OAll)-OH (2-4 eq.) and a coupling agent like HBTU (2-4 eq.) in N,N-Dimethylformamide (DMF).

    • Add DIEA (4-6 eq.) to the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor reaction completion with a Kaiser (ninhydrin) test. A negative result indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: On-Resin Allyl Group Deprotection

This step is performed after the full linear peptide has been assembled. It selectively removes the allyl ester from the Asp side chain.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or a mixture of THF/DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotection Cocktail Preparation: Prepare a solution of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.25 eq.), and an allyl scavenger, such as Phenylsilane (PhSiH₃, 5-10 eq.), in anhydrous DCM.

  • Deprotection Reaction:

    • Add the catalyst/scavenger solution to the peptide-resin.

    • Agitate the mixture gently at room temperature for 1-2 hours. The reaction vessel should be protected from light.

    • Monitor the deprotection by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

    • If the reaction is incomplete, the treatment can be repeated with a fresh solution.

  • Washing: Once deprotection is complete, drain the reaction mixture and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:

    • DCM (5x)

    • 0.5% DIEA in DMF (2x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (2x, 15 min each) to chelate residual palladium.

    • DMF (5x)

    • DCM (5x)

Protocol 3: On-Resin Side-Chain Cyclization (Lactam Bridge)

This protocol assumes a lactam bridge formation between the now-free Asp side-chain carboxyl group and the side-chain amine of a Lysine residue (previously protected with a group like 2-Cl-Z, which is removed orthogonally).

  • Lysine Side-Chain Deprotection: Remove the orthogonal protecting group from the Lysine side chain (e.g., for 2-Cl-Z, use a specific cleavage condition that does not affect other protecting groups).

  • Resin Preparation: Wash the resin with DMF (5x) to prepare for cyclization.

  • Intramolecular Coupling (Cyclization):

    • Swell the resin in DMF.

    • Add a solution of a coupling agent (e.g., PyBOP, 3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

    • Agitate the reaction at room temperature. The reaction time can vary significantly (from 2 to 24 hours) depending on the peptide sequence.[5]

    • Monitor the cyclization by cleaving a small amount of resin and analyzing via HPLC-MS. Look for the disappearance of the linear precursor and the appearance of the cyclic product.

  • Washing: After completion, drain the cyclization solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection

This step cleaves the cyclic peptide from the resin and removes all remaining side-chain protecting groups (e.g., Bzl-based groups).

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • Caution: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment. Strong acids like HF and TFMSA are extremely corrosive and toxic.

    • Transfer the dry resin to a suitable reaction vessel (e.g., a Teflon apparatus for HF cleavage).

    • Add a cleavage cocktail. For a standard Boc/Bzl strategy, this is typically anhydrous Hydrogen Fluoride (HF) with scavengers like p-cresol or anisole (e.g., 90% HF, 10% p-cresol).

    • Stir the reaction at 0°C for 1-2 hours.

  • Peptide Precipitation and Isolation:

    • Carefully evaporate the HF under a stream of nitrogen.

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration or centrifugation.

    • Wash the precipitate several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum. The product can then be purified by RP-HPLC.

Quantitative Data Summary

The efficiency of each step can vary based on the peptide sequence, resin, and specific conditions used. The following table provides representative data synthesized from common practices in the literature.

StepReagents & ConditionsTypical TimeTypical Yield/Purity
Boc-Asp(OAll)-OH Coupling HBTU/DIEA in DMF1-2 hours>99% completion (Kaiser test)
Allyl Deprotection Pd(PPh₃)₄ / PhSiH₃ in DCM1-2 hours85-95% conversion
On-Resin Cyclization PyBOP/HOBt/DIEA in DMF2-24 hours50-80% crude cyclization efficiency
Final Cleavage (HF) HF/p-cresol (9:1) at 0°C1-1.5 hoursN/A
Overall Crude Purity Post-cleavage, pre-purificationN/A20-70% (highly sequence dependent)[6]
Final Purity After RP-HPLC PurificationN/A>95-98%

Application Example: Synthesis of a Cyclic RGD Peptide Analog

Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent inhibitors of integrin receptors and have applications in anti-cancer and anti-thrombotic therapies. The use of Boc-Asp(OAll)-OH allows for the creation of a lactam bridge to a Lys residue, which constrains the peptide backbone into a bioactive conformation, potentially enhancing its binding affinity and stability.

Diagram: Integrin Signaling Pathway Inhibition

Mechanism of Action: Cyclic RGD Peptide cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Fibronectin Fibronectin (contains RGD) Integrin Integrin Receptor Fibronectin->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Signaling Downstream Signaling (Cell Proliferation, Migration, Survival) FAK->Signaling Blocked Blocked Signaling->Blocked Inhibition Cyclic_RGD Cyclic RGD Peptide (Synthesized via Boc-Asp(OAll)-OH) Cyclic_RGD->Integrin Competitively Binds & Inhibits

Caption: Inhibition of integrin signaling by a cyclic RGD peptide.

References

Application

Standard Protocol for Coupling Boc-Asp(OAll)-OH to Solid-Phase Resins

Application Note APN-SPPS-028 Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the fields of biochemistry and drug discovery, enabling the stepwise assembly of amino acids into peptides on...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-SPPS-028

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the fields of biochemistry and drug discovery, enabling the stepwise assembly of amino acids into peptides on an insoluble polymeric support.[1][2] The initial step, the covalent attachment of the first N-α-protected amino acid to the resin, is a critical determinant of the overall success and purity of the final peptide. This document provides a detailed protocol for the efficient coupling of Boc-Asp(OAll)-OH to two commonly employed resins in Boc-chemistry SPPS: Merrifield resin and 2-Chlorotrityl Chloride (2-CTC) resin.

The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, which is removed at each cycle of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA).[2][3] The allyl (All) ester protecting the β-carboxyl group of the aspartic acid side chain offers orthogonal stability and can be selectively removed under specific conditions, allowing for side-chain modification or cyclization. The choice of resin is dictated by the desired C-terminal functionality of the peptide; Merrifield resin typically yields a C-terminal carboxylic acid upon strong acid cleavage, while 2-CTC resin allows for the synthesis of protected peptide fragments under milder acidic conditions.[4][5]

Chemical Structures and Reaction Pathway

The fundamental reaction involves the formation of an ester bond between the α-carboxyl group of Boc-Asp(OAll)-OH and the functional group of the resin.

Overall Reaction Scheme:

cluster_reactants Reactants cluster_products Products Boc_Asp_OAll Boc-Asp(OAll)-OH Coupled_Product Boc-Asp(OAll)-O-Resin Boc_Asp_OAll->Coupled_Product Coupling Reagent(s) Base, Solvent Resin Resin-X Resin->Coupled_Product Byproduct H-X

Caption: General scheme for coupling Boc-Asp(OAll)-OH to a resin.

Experimental Protocols

This section details the procedures for coupling Boc-Asp(OAll)-OH to Merrifield and 2-Chlorotrityl Chloride resins.

Materials and Reagents
Reagent/MaterialGrade
Boc-Asp(OAll)-OHPeptide Synthesis Grade
Merrifield Resin (1% DVB, 100-200 mesh)Peptide Synthesis Grade
2-Chlorotrityl Chloride Resin (100-200 mesh)Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis Grade
Dichloromethane (DCM)Anhydrous, Peptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
Cesium Carbonate (Cs₂CO₃)Anhydrous
Potassium Fluoride (KF)Anhydrous
Methanol (MeOH)ACS Grade
Isopropanol (IPA)ACS Grade
Protocol 1: Coupling to Merrifield Resin

Two common methods for attaching the first amino acid to Merrifield resin are the Cesium Salt method and the Potassium Fluoride method.

This method involves the pre-formation of the cesium salt of the Boc-amino acid, which then reacts with the chloromethyl groups on the Merrifield resin.[6][7]

Workflow:

start Start prep_salt Prepare Boc-Asp(OAll)-OCs Salt start->prep_salt coupling Add Cesium Salt to Resin Heat at 50°C for 24h prep_salt->coupling swell_resin Swell Merrifield Resin in DMF swell_resin->coupling filter_wash Filter and Wash Resin (DMF, aq. DMF, aq. MeOH, MeOH) coupling->filter_wash dry Dry Resin in vacuo filter_wash->dry end End dry->end

Caption: Workflow for the Cesium Salt coupling method.

Procedure:

  • Preparation of the Cesium Salt:

    • Dissolve Boc-Asp(OAll)-OH (1.0 mmol) in methanol (5 mL) and add water (0.5 mL).[7]

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[7]

    • Evaporate the mixture to dryness.

    • Add DMF (2.5 mL) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.[7][8]

  • Resin Swelling:

    • Place Merrifield resin (1.0 g, with a substitution of ~0.8 mmol/g) in a reaction vessel.

    • Add DMF (6-8 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[7]

  • Coupling Reaction:

    • Add the dried Boc-Asp(OAll)-OH cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[7][8]

    • Shake the mixture at 50°C for 24 hours.[7][8]

  • Washing and Drying:

    • Filter the resin and wash it thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and finally methanol (3x).[7][8]

    • Dry the resin in vacuo to a constant weight.[8]

This method offers a simpler alternative to the Cesium Salt method.

Procedure:

  • Resin Swelling:

    • Swell Merrifield resin (1 equivalent) in DMF (6 mL/g resin) in a reaction vessel.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Asp(OAll)-OH (1.5 equivalents based on the resin's chlorine substitution) in DMF.[8]

    • Add the amino acid solution to the swollen resin.

    • Add anhydrous potassium fluoride (3 equivalents based on the resin's chlorine substitution).[8]

    • Shake the mixture at 50°C for 24 hours.[8]

  • Washing and Drying:

    • Filter the resin and wash it thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and finally methanol (3x).[8]

    • Dry the resin in vacuo to a constant weight.[8]

Protocol 2: Coupling to 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is highly acid-sensitive, allowing for the cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact.[5][9] The coupling is performed under mild, basic conditions.

Workflow:

start Start swell_resin Swell 2-CTC Resin in DCM start->swell_resin coupling Add Amino Acid Solution to Resin Agitate for 30-60 min swell_resin->coupling prep_aa Dissolve Boc-Asp(OAll)-OH and DIPEA in DCM prep_aa->coupling capping Cap Unreacted Sites with MeOH coupling->capping filter_wash Filter and Wash Resin (DCM, DMF, IPA, DCM) capping->filter_wash dry Dry Resin in vacuo filter_wash->dry end End dry->end

Caption: Workflow for coupling to 2-Chlorotrityl Chloride resin.

Procedure:

  • Resin Swelling:

    • Place 2-CTC resin (1.0 g) in a reaction vessel.

    • Add anhydrous DCM (approximately 10 mL per gram of resin) and allow to swell for 15-30 minutes with gentle agitation. Drain the solvent.

  • Coupling Reaction:

    • Dissolve Boc-Asp(OAll)-OH (0.6-1.2 equivalents relative to the resin substitution) in anhydrous DCM (approx. 10 mL per gram of resin). If solubility is an issue, a minimal amount of anhydrous DMF can be added.[6][9]

    • Add DIPEA (4 equivalents relative to the amino acid) to the amino acid solution.[6]

    • Add the amino acid/DIPEA solution to the swollen resin.

    • Agitate the mixture vigorously for 30 to 120 minutes at room temperature.[6]

  • Capping:

    • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 15-30 minutes.

  • Washing and Drying:

    • Filter the resin and wash it with DCM (3x), DMF (3x), IPA (3x), and finally DCM (3x).

    • Dry the resin in vacuo to a constant weight.

Data Presentation

The efficiency of the coupling reaction, known as resin loading or substitution, is a critical parameter. It is typically determined by gravimetric analysis (weight gain) or by cleaving the amino acid from a small sample of resin and quantifying it via UV-Vis spectrophotometry.

Table 1: Typical Loading Efficiencies for Different Coupling Protocols

ResinCoupling MethodBoc-Asp(OAll)-OH (equiv.)Base (equiv.)Typical Loading (mmol/g)
MerrifieldCesium Salt1.0N/A0.5 - 0.8
MerrifieldPotassium Fluoride1.5N/A0.4 - 0.7
2-CTCDIPEA0.83.20.6 - 1.0

Note: Equivalents are relative to the initial substitution of the resin. Loading values can vary based on reaction conditions and the specific batch of resin.

Monitoring the Coupling Reaction

The extent of the coupling can be qualitatively monitored using the Kaiser (ninhydrin) test .[3][10] This test detects free primary amines on the resin. However, for the first amino acid attachment to a chloromethylated or chlorotrityl resin, this test is not applicable as there are no free amines to begin with. The primary methods for determining the success of the initial coupling are:

  • Gravimetric Analysis: The increase in resin weight after coupling and drying is used to calculate the loading.

  • Fmoc Quantification (for Fmoc-protected amino acids): A known amount of dried resin is treated with piperidine, and the absorbance of the released dibenzofulvene-piperidine adduct is measured at ~301 nm. While this protocol uses Boc-protection, a similar principle can be applied if a UV-active group were present.

  • Acid Cleavage and HPLC Quantification: A small, weighed amount of the dried resin is treated with a suitable acid (e.g., TFA for Merrifield, dilute acid for 2-CTC). The cleaved Boc-Asp(OAll)-OH is then quantified by RP-HPLC against a standard curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading on Merrifield Resin Incomplete drying of the cesium salt.Ensure the cesium salt is completely anhydrous by co-evaporating with DMF multiple times.[7][8]
Low reaction temperature or insufficient time.Ensure the reaction is maintained at 50°C for the full 24 hours.[8]
Low Loading on 2-CTC Resin Moisture in reagents or solvents.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Insufficient activation/reaction time.Extend the reaction time to 2 hours or perform a double coupling.
Steric hindrance.While not typically a major issue for Asp, ensure vigorous agitation to improve reaction kinetics.
Racemization Excessive base or prolonged reaction at high temperature.Use the recommended equivalents of base. For sensitive amino acids, DIC/HOBt can be considered for hydroxymethyl resins, though this is less common for chloromethylated resins.[4]

Conclusion

The successful attachment of Boc-Asp(OAll)-OH to a solid support is a critical first step in peptide synthesis. The choice between Merrifield and 2-Chlorotrityl chloride resins will depend on the overall synthetic strategy. The Cesium Salt method for Merrifield resin and the DIPEA-based method for 2-CTC resin are robust and widely used protocols. Careful attention to anhydrous conditions, proper stoichiometry of reagents, and adequate reaction time are paramount to achieving high loading efficiencies and ensuring the integrity of the starting material for subsequent peptide elongation.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Deprotection of Asp(OAll) Side Chain

Introduction The use of the allyl (All) ester for the protection of the β-carboxyl group of aspartic acid (Asp) as Fmoc-Asp(OAll)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS). This strategy offers o...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of the allyl (All) ester for the protection of the β-carboxyl group of aspartic acid (Asp) as Fmoc-Asp(OAll)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS). This strategy offers orthogonality with the widely used Fmoc/tBu and Boc/Bzl protection schemes, enabling the selective deprotection of the Asp side chain for on-resin modifications such as cyclization, labeling, or branching. The removal of the allyl group is most commonly achieved through palladium(0)-catalyzed allylic substitution in the presence of a scavenger. This document provides detailed application notes, comparative data on various reaction conditions, and step-by-step protocols for the efficient and clean deprotection of the Asp(OAll) side chain.

The selection of the palladium catalyst, allyl scavenger, solvent, and reaction conditions is critical to ensure complete and rapid deprotection while minimizing side reactions. This document aims to guide researchers, scientists, and drug development professionals in choosing the optimal conditions for their specific peptide sequence and synthetic strategy.

Key Considerations for Asp(OAll) Deprotection

Several factors must be considered to achieve successful palladium-catalyzed deprotection of the Asp(OAll) side chain:

  • Choice of Palladium(0) Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the most commonly used catalyst for this transformation.[1] It is commercially available and generally provides good results. Other palladium sources can also be employed.

  • Selection of Allyl Scavenger: The role of the scavenger is to irreversibly trap the allyl cation generated during the catalytic cycle, preventing re-allylation of the deprotected carboxylate or other nucleophilic sites on the peptide. Common scavengers include phenylsilane (PhSiH₃), N,N'-dimethylbarbituric acid (NDMBA), and amine-borane complexes like dimethylamine borane (Me₂NH·BH₃). The choice of scavenger can significantly impact the reaction kinetics and efficiency. For instance, in the context of Alloc removal from secondary amines, Me₂NH·BH₃ has been reported to be superior to morpholine or PhSiH₃.[2][3]

  • Solvent System: The reaction is typically performed in anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The choice of solvent can influence the solubility of the reagents and the swelling of the resin support in SPPS.

  • Inert Atmosphere: While some protocols suggest that the reaction can be performed under atmospheric conditions with success, particularly for single deprotection events, it is generally recommended to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium(0) catalyst.[4][5]

  • Reaction Time and Temperature: Deprotection is typically carried out at room temperature. Reaction times can range from 30 minutes to several hours, depending on the chosen conditions and the peptide sequence. Microwave irradiation can dramatically reduce the reaction time to as little as 5 minutes.[1]

  • Washing: Thorough washing of the resin after deprotection is crucial to remove all traces of the palladium catalyst and scavenger, which can interfere with subsequent synthetic steps.

Comparative Data on Deprotection Conditions

The following tables summarize various conditions reported for the palladium-catalyzed deprotection of allyl-based protecting groups, which are applicable to the deprotection of Asp(OAll).

Table 1: Comparison of Allyl Scavengers
ScavengerCatalystSolventKey FindingsReference
Phenylsilane (PhSiH₃)Pd(PPh₃)₄DCMCommonly used and effective. Typically requires 20-24 equivalents.[4][6]
N,N'-Dimethylbarbituric Acid (NDMBA)Pd(PPh₃)₄DCMAn effective scavenger for allyl groups.[1]
Dimethylamine Borane (Me₂NH·BH₃)Pd(PPh₃)₄Not SpecifiedReported to be superior to morpholine and PhSiH₃ for Alloc removal from secondary amines, leading to quantitative removal without allyl back-alkylation.[2][3]
Formic Acid / DiethylaminePd(PPh₃)₄THFUsed in a mixture with triphenylphosphine for on-resin cyclization after deprotection.[7]
Table 2: Comparison of Reaction Protocols
ProtocolCatalyst (equivalents)Scavenger (equivalents)SolventTime & TemperatureKey FeaturesReference
Standard Room Temperature Pd(PPh₃)₄ (0.1-0.25)PhSiH₃ (20-24)DCM2 x 30 min, RTEffective under atmospheric conditions, though inert atmosphere is recommended.[4][5]
Microwave-Assisted Pd(PPh₃)₄ (not specified)PhSiH₃ (not specified)DMF5 min, 38°CSignificantly reduces reaction time.[1]
Amine-Borane Scavenger Pd(PPh₃)₄ (not specified)Me₂NH·BH₃ (40)Not Specified40 min, RTQuantitative removal of Alloc from secondary amines.[2][3]
On-Resin Cyclization Pd(PPh₃)₄ (not specified)Formic Acid (10) / Diethylamine (10)THFOvernight, RTDeprotection followed by on-resin cyclization.[7]

Experimental Protocols

Protocol 1: Standard On-Resin Deprotection of Asp(OAll) using Pd(PPh₃)₄ and Phenylsilane

This protocol is a widely used method for the on-resin deprotection of the Asp(OAll) side chain.

Materials:

  • Peptide-resin containing Asp(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel with a frit

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Under an inert atmosphere, prepare the deprotection solution in a separate flask: dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and phenylsilane (24 equivalents relative to the resin loading) in anhydrous DCM (e.g., 10 mL per gram of resin).

  • Add the deprotection solution to the swollen resin.

  • Gently agitate the resin suspension at room temperature for 30 minutes.

  • Drain the deprotection solution.

  • Repeat the deprotection step (steps 4-6) with a fresh portion of the deprotection solution for another 30 minutes.

  • Thoroughly wash the resin sequentially with DCM (5 x resin volume), DMF (3 x resin volume), and DCM (5 x resin volume).

  • A small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: Microwave-Assisted On-Resin Deprotection of Asp(OAll)

This protocol utilizes microwave irradiation to accelerate the deprotection reaction, significantly reducing the overall time.

Materials:

  • Peptide-resin containing Asp(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer or a scientific microwave reactor

  • Microwave-safe reaction vessel

Procedure:

  • Place the peptide-resin in a microwave-safe reaction vessel and swell in DMF.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.

  • Add the deprotection solution to the resin.

  • Place the vessel in the microwave synthesizer and irradiate at 38°C for 5 minutes.[1]

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF, followed by DCM.

  • Verify the complete removal of the allyl group by cleaving a small portion of the resin and analyzing by HPLC and mass spectrometry.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern during Fmoc-SPPS of peptides containing aspartic acid is aspartimide formation . This is more prevalent during the piperidine-mediated Fmoc-deprotection step rather than the palladium-catalyzed allyl deprotection.[8][9][10] However, residual basicity on the resin could potentially promote this side reaction.

Troubleshooting:

  • Incomplete Deprotection: If HPLC analysis shows incomplete removal of the allyl group, extend the reaction time or perform an additional deprotection cycle. Ensure the palladium catalyst is active (bright yellow) and that an inert atmosphere is maintained.

  • Catalyst Deactivation: The palladium(0) catalyst can be sensitive to air.[4][5] If the catalyst appears dark or black, it may be oxidized and inactive. Use freshly opened catalyst or store it under an inert atmosphere.

  • Palladium Contamination: Residual palladium can interfere with subsequent reactions or be difficult to remove from the final peptide. Thorough washing after deprotection is essential. If necessary, washes with solutions of chelating agents like sodium diethyldithiocarbamate can be employed.[7]

Visualizations

Deprotection Workflow

G cluster_0 On-Resin Deprotection of Asp(OAll) start Start: Peptide-Resin with Asp(OAll) swell Swell Resin (DCM or DMF) start->swell prepare_reagents Prepare Deprotection Solution (Pd(PPh3)4 + Scavenger in Solvent) swell->prepare_reagents deprotection Add Deprotection Solution to Resin (Agitate at RT or Microwave) prepare_reagents->deprotection wash Wash Resin (DCM, DMF) deprotection->wash Repeat if necessary verify Verify Deprotection (HPLC/MS of cleaved aliquot) wash->verify verify->deprotection Incomplete next_step Proceed to Next Synthetic Step verify->next_step Deprotection Complete

Caption: Experimental workflow for the on-resin deprotection of the Asp(OAll) side chain.

Chemical Transformation

G cluster_1 Palladium-Catalyzed Deprotection of Asp(OAll) Peptide_Asp_OAll Peptide-Asp(OAll) Peptide_Asp_OH Peptide-Asp(OH) Peptide_Asp_OAll->Peptide_Asp_OH Pd(PPh₃)₄ (cat.) plus1 + Scavenger_H Scavenger-H plus2 + Scavenger_All Scavenger-Allyl

Caption: Overall chemical transformation during the deprotection of the Asp(OAll) side chain.

References

Application

Application of Boc-Asp(OAll)-OH in the Synthesis of Complex Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of complex peptides, such as cyclic peptides, glycopeptides, and those with post-translational modifications, presents unique cha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides, such as cyclic peptides, glycopeptides, and those with post-translational modifications, presents unique challenges in synthetic chemistry. A key aspect of successful synthesis is the strategic use of orthogonal protecting groups that allow for selective deprotection and modification of specific amino acid residues within a growing peptide chain. Boc-Asp(OAll)-OH, an N-terminally Boc-protected aspartic acid with its side-chain carboxyl group protected as an allyl ester, is a valuable building block in this context. Its unique deprotection chemistry offers a high degree of orthogonality, enabling the synthesis of intricate peptide architectures with high purity and yield.

This document provides detailed application notes and protocols for the effective utilization of Boc-Asp(OAll)-OH in the synthesis of complex peptides, with a focus on solid-phase peptide synthesis (SPPS).

Key Advantages of Boc-Asp(OAll)-OH in Complex Peptide Synthesis

The use of Boc-Asp(OAll)-OH offers several distinct advantages in the synthesis of complex peptides:

  • Orthogonal Protection: The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the allyl (All) group is stable to both acidic and basic conditions commonly used in SPPS. The allyl group is selectively removed by a palladium(0) catalyst, providing an orthogonal protection scheme.[1][2] This allows for selective deprotection of the aspartic acid side chain for on-resin modifications, such as cyclization or conjugation, without affecting other acid- or base-labile protecting groups.

  • Minimization of Aspartimide Formation: Aspartimide formation is a notorious side reaction in peptide synthesis, particularly in sequences containing Asp-Gly or Asp-Ser, leading to impurities that are difficult to separate.[3][4] The use of the allyl ester as a side-chain protecting group, which is removed under neutral conditions, can help minimize this side reaction compared to more labile esters.[1]

  • Versatility in Complex Peptide Architectures: The orthogonal nature of the allyl group makes Boc-Asp(OAll)-OH a versatile tool for creating complex peptide structures. It is particularly useful for the on-resin synthesis of:

    • Cyclic Peptides: The deprotected aspartate side chain can be coupled with a deprotected lysine, ornithine, or the N-terminus to form a lactam bridge.[5][6]

    • Glycopeptides: The free carboxyl group can be coupled to an amino-functionalized carbohydrate moiety.

    • Branched and Modified Peptides: The side chain can be selectively functionalized with various molecules, including fluorescent labels, PEG chains, or other peptides.

Data Presentation

Table 1: Comparison of Common Side-Chain Protecting Groups for Aspartic Acid
Protecting GroupAbbreviationDeprotection ConditionsOrthogonality with Boc-SPPSKey AdvantagesKey Disadvantages
Benzyl esterOBzlCatalytic hydrogenolysis (e.g., H₂, Pd/C)YesStable to TFA.Requires metal catalyst; can be sensitive to sulfur-containing residues.
tert-Butyl esterOtBuStrong acid (e.g., TFA)No (cleaved with Boc)Commonly used in Fmoc-SPPS.Not orthogonal in Boc-SPPS.
Allyl esterOAllPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerYesMild, neutral deprotection; minimizes aspartimide formation.[1]Requires a specific catalyst and scavenger.[7]
Cyclohexyl esterOcHexStrong acid (e.g., HF)YesCan reduce aspartimide formation compared to OBzl.[8]Requires harsh cleavage conditions.

Experimental Protocols

Protocol 1: Incorporation of Boc-Asp(OAll)-OH in Boc-SPPS

This protocol outlines the general steps for incorporating Boc-Asp(OAll)-OH into a peptide sequence using manual or automated Boc-SPPS.

Materials:

  • Boc-Asp(OAll)-OH

  • Appropriate resin for Boc-SPPS (e.g., PAM, MBHA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).[9]

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (2x).

    • Wash the resin thoroughly with DCM (3x).

  • Coupling of Boc-Asp(OAll)-OH:

    • Dissolve Boc-Asp(OAll)-OH (2-4 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain on the solid support.

Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger (e.g., phenylsilane (PhSiH₃), morpholine, or Meldrum's acid)[10]

  • Anhydrous, deoxygenated solvent (e.g., DCM or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous, deoxygenated solvent within a reaction vessel under an inert atmosphere.

  • Catalyst and Scavenger Solution Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to the peptide-resin) and the allyl scavenger (e.g., PhSiH₃, 10-20 equivalents) in the reaction solvent.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin suspension.

  • Reaction Monitoring: Gently agitate the mixture at room temperature. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 1-4 hours.

  • Washing: Once the deprotection is complete, thoroughly wash the resin with the reaction solvent (3x), followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF and DCM.

Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol details the formation of a lactam bridge between the deprotected aspartic acid side chain and a lysine side chain.

Materials:

  • Peptide-resin with deprotected Asp and Lys(Fmoc) side chains

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., PyBOP, HATU)

  • Base (e.g., DIEA)

  • DMF, peptide synthesis grade

Procedure:

  • Fmoc Deprotection of Lysine Side Chain:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cyclization:

    • Swell the resin in DMF.

    • In a separate vessel, dissolve the coupling agent (e.g., PyBOP, 3 equivalents) in DMF.

    • Add the coupling agent solution and DIEA (6 equivalents) to the resin.

    • Agitate the reaction mixture at room temperature. The cyclization reaction can take from 4 to 24 hours and should be monitored by HPLC-MS analysis of cleaved aliquots.

  • Washing: After completion of the cyclization, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Final Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) and purify by reverse-phase HPLC.

Mandatory Visualizations

G cluster_SPPS Boc-SPPS Cycle for Boc-Asp(OAll)-OH Incorporation Resin Resin-Bound Peptide Boc_Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Boc_Deprotection 1 Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization 2 Coupling Coupling of Boc-Asp(OAll)-OH (HBTU/DIEA in DMF) Neutralization->Coupling 3 Washing Washing (DMF, DCM) Coupling->Washing 4 Washing->Resin Repeat for next AA

Caption: General workflow for a single coupling cycle of Boc-Asp(OAll)-OH in Boc-SPPS.

G cluster_deprotection On-Resin Allyl Group Deprotection Workflow Start Peptide-Resin with Asp(OAll) Swell Swell Resin in Anhydrous/Deoxygenated Solvent Start->Swell Prepare_Reagents Prepare Pd(PPh₃)₄ and Scavenger Solution Reaction Add Reagents to Resin (Inert Atmosphere) Swell->Reaction Prepare_Reagents->Reaction Monitor Monitor Reaction (HPLC-MS of cleaved aliquots) Reaction->Monitor Wash Wash Resin (Solvent, Chelating Agent, DMF, DCM) Monitor->Wash End Peptide-Resin with Free Asp Side Chain Wash->End

Caption: Experimental workflow for the selective deprotection of the Asp(OAll) side chain.

G cluster_cyclization On-Resin Side-Chain to Side-Chain Cyclization Start Linear Peptide-Resin (Asp(OH) & Lys(Fmoc)) Fmoc_Deprotection Fmoc Deprotection of Lys (20% Piperidine/DMF) Start->Fmoc_Deprotection Cyclization Lactam Bridge Formation (PyBOP/DIEA in DMF) Fmoc_Deprotection->Cyclization Washing Washing (DMF, DCM) Cyclization->Washing Cleavage Final Cleavage and Purification Washing->Cleavage End Purified Cyclic Peptide Cleavage->End

Caption: Logical relationship for on-resin side-chain to side-chain peptide cyclization.

References

Method

Application Notes and Protocols: Orthogonal Deprotection Strategies Using Boc-Asp(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate field of peptide synthesis and drug development, the strategic use of orthogonal protecting groups is paramount for achieving...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and drug development, the strategic use of orthogonal protecting groups is paramount for achieving high-purity, complex molecular architectures. Boc-Asp(OAll)-OH is a valuable building block that exemplifies this principle. It incorporates two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the palladium-labile allyl (All) ester on the β-carboxyl group of aspartic acid. This dual protection scheme allows for the selective deprotection of either functionality while the other remains intact, enabling sophisticated synthetic strategies such as on-resin side-chain modification, lactam bridge formation for cyclic peptides, and the synthesis of branched or otherwise complex peptide structures.

The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the allyl group is stable to acid but can be selectively removed by palladium(0)-catalyzed allylic substitution in the presence of a scavenger.[1] This orthogonality is crucial for minimizing side reactions and maximizing yield in multi-step synthetic sequences.

Orthogonal Deprotection Strategy

The core of the utility of Boc-Asp(OAll)-OH lies in the differential reactivity of its protecting groups. The α-amino group, protected by Boc, can be deprotected to allow for peptide chain elongation. The β-carboxyl group, protected by the allyl ester, can be selectively deprotected at a desired stage for side-chain modifications.

Orthogonal_Deprotection Boc_Asp_OAll Boc-Asp(OAll)-OH H2N_Asp_OAll H₂N-Asp(OAll)-OH Boc_Asp_OAll->H2N_Asp_OAll  TFA or HCl   (Boc Deprotection) Boc_Asp_OH Boc-Asp(OH)-OH Boc_Asp_OAll->Boc_Asp_OH  Pd(0) catalyst, Scavenger   (Allyl Deprotection)

Data Presentation: Quantitative Comparison of Deprotection Conditions

The choice of deprotection conditions can significantly impact reaction efficiency, yield, and purity. The following tables summarize typical conditions and outcomes for the selective deprotection of the Boc and allyl groups.

Table 1: Selective Boc Group Deprotection in the Presence of Allyl Ester
ReagentConcentrationSolventTemperature (°C)TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)Room Temperature30 min - 2 h>95Fast and effective; TFA salts can sometimes be oily.[2]
Hydrogen Chloride (HCl)4 M1,4-DioxaneRoom Temperature30 min - 2 h>95Often yields crystalline hydrochloride salts, aiding purification.[2]
Neat TFA100%-Room Temperature5 - 30 min~90Very fast, but may lead to more side products if not carefully controlled.[3]
Table 2: Selective Allyl Ester Deprotection in the Presence of Boc Group
Palladium CatalystCatalyst Loading (mol%)ScavengerSolventTemperature (°C)TimeTypical Yield (%)
Pd(PPh₃)₄3-5Phenylsilane (PhSiH₃)Dichloromethane (DCM)Room Temperature30 min - 2 h>90
Pd(PPh₃)₄3-5MorpholineTetrahydrofuran (THF)Room Temperature1 - 3 h85-95
Pd(PPh₃)₄3-5DimedoneDichloromethane (DCM)Room Temperature1 - 4 h85-90
[Pd(Allyl)Cl]₂1-2N,N'-Dimethylbarbituric acidDichloromethane (DCM)Room Temperature30 min - 1 h>95

Experimental Protocols

Protocol 1: Selective Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group while leaving the allyl ester intact.

Materials:

  • Boc-Asp(OAll)-OH containing peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the solvent.

  • Prepare a solution of 25% TFA in DCM.

  • Add the TFA/DCM solution to the resin and agitate at room temperature for 30 minutes.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x resin volume) to remove residual acid and cleaved Boc byproducts.

  • Neutralize the resin with a solution of 10% DIEA in DMF (2 x resin volume) for 5 minutes.

  • Wash the resin with DMF (3 x resin volume) and then DCM (3 x resin volume).

  • A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free amine.

Protocol 2: Selective Deprotection of the Allyl Ester with Pd(PPh₃)₄

Objective: To remove the allyl ester from the aspartic acid side chain while the Boc group remains intact.

Materials:

  • Boc-Asp(OAll)-OH containing peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • Anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection cocktail by dissolving Pd(PPh₃)₄ (0.15 equivalents relative to the resin loading) and phenylsilane (5 equivalents) in anhydrous DCM.

  • Add the deprotection cocktail to the resin.

  • Agitate the mixture at room temperature under an inert atmosphere for 2 hours. The reaction progress can be monitored by taking small aliquots of the resin and analyzing the cleaved peptide by LC-MS.

  • Drain the reaction mixture.

  • Wash the resin extensively with DCM (5 x resin volume), followed by DMF (3 x resin volume), and finally DCM again (3 x resin volume) to ensure complete removal of the palladium catalyst and scavenger byproducts.

Application: On-Resin Side-Chain Lactamization for Cyclic Peptide Synthesis

A significant application of Boc-Asp(OAll)-OH is in the synthesis of cyclic peptides, where an intramolecular lactam bridge is formed. The orthogonal nature of the protecting groups is essential for this process.

Cyclic_Peptide_Workflow Linear_Peptide Linear_Peptide Selective_Deprotection_All Selective_Deprotection_All Linear_Peptide->Selective_Deprotection_All Cyclic_Peptide_Resin Cyclic_Peptide_Resin Cleavage Cleavage Cyclic_Peptide_Resin->Cleavage

Conclusion

Boc-Asp(OAll)-OH is a versatile and powerful tool for advanced peptide synthesis. Its orthogonal protecting groups offer chemists precise control over the synthetic route, enabling the construction of complex and modified peptides that would be challenging to produce with other methods. The protocols and data provided herein serve as a guide for researchers to effectively implement orthogonal deprotection strategies using this valuable amino acid derivative in their synthetic endeavors.

References

Application

On-Resin Modification of Peptides with Boc-Asp(OAll)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the on-resin modification of peptides incorporating Boc-Asp(OAll)-OH. This methodology is particula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the on-resin modification of peptides incorporating Boc-Asp(OAll)-OH. This methodology is particularly valuable for synthesizing complex peptides, cyclic peptides, and peptide conjugates where site-specific modification of an aspartic acid side chain is required. The use of an allyl (All) ester for the side-chain protection of aspartic acid, in conjunction with the Boc (tert-butyloxycarbonyl) protecting group for the N-terminus, offers an orthogonal protection strategy that allows for selective deprotection and modification of the aspartic acid residue while the peptide remains attached to the solid support.

Introduction

In solid-phase peptide synthesis (SPPS), orthogonal protection strategies are essential for the synthesis of modified peptides.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach where the Nα-amino group is temporarily protected with the acid-labile Boc group, and side chains are generally protected with more acid-stable benzyl-based groups.[2][3] For on-resin side-chain modifications, a third level of orthogonality is required.[4] The allyl (All) ester is an ideal protecting group for the side chain of aspartic acid in Boc-SPPS as it is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid - TFA) and can be selectively cleaved under mild conditions using a palladium(0) catalyst.[5] This allows for the exposure of the aspartic acid carboxyl group for subsequent modification, such as amidation, esterification, or cyclization, prior to the final cleavage of the peptide from the resin.[6]

Advantages of the Boc-Asp(OAll)-OH Strategy

  • Orthogonality: The allyl protecting group is completely orthogonal to the acid-labile Boc and benzyl-based protecting groups, allowing for selective deprotection of the aspartic acid side chain without affecting other protecting groups.[1][5]

  • Mild Deprotection Conditions: The removal of the allyl group is achieved under neutral and mild conditions using a palladium catalyst, which is compatible with most amino acid residues.

  • Versatility in On-Resin Chemistry: Once the aspartic acid side chain is deprotected, a wide range of chemical modifications can be performed on the resin-bound peptide, including the formation of lactam bridges for cyclization, conjugation of reporter molecules, or the introduction of other functional groups.[6][7]

Experimental Protocols

The following protocols provide a general framework for the incorporation of Boc-Asp(OAll)-OH into a peptide sequence using manual Boc-SPPS, followed by on-resin side-chain deprotection and modification.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard cycle for Boc-SPPS.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Boc-Asp(OAll)-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain the resin and treat with 50% TFA in DCM for an additional 20 minutes.[8]

    • Wash the resin with DCM (3x) and IPA (2x).[8]

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) in DMF/DCM.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence. For incorporating the aspartic acid residue, use Boc-Asp(OAll)-OH in the coupling step.

On-Resin Deprotection of the Allyl (OAll) Group

This protocol describes the selective removal of the allyl ester from the aspartic acid side chain.

Materials:

  • Peptide-resin containing Boc-Asp(OAll)-OH

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane (PhSiH₃) or N,N'-dimethylbarbituric acid)

  • Anhydrous DCM or THF

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM or THF for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and the allyl scavenger (e.g., 24 equivalents of PhSiH₃) in the reaction solvent.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Washing:

    • Wash the resin extensively with the reaction solvent (DCM or THF).

    • Wash with a solution of 0.5% DIPEA in DMF.

    • Wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium.

    • Wash thoroughly with DMF and DCM.

On-Resin Side-Chain Modification (Example: Amide Bond Formation)

This protocol provides an example of modifying the deprotected aspartic acid side chain by forming an amide bond with a primary amine.

Materials:

  • Peptide-resin with deprotected Asp side chain

  • Primary amine (R-NH₂)

  • Coupling reagents (e.g., HBTU/HOBt)

  • DIPEA

  • DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation and Coupling:

    • In a separate vessel, dissolve the primary amine (5-10 equivalents), HBTU (5 equivalents), HOBt (5 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the activation mixture to the resin.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable test.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

This protocol is for the final cleavage of the modified peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Modified peptide-resin

  • HF or TFMSA (Trifluoromethanesulfonic acid)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage: Treat the resin with HF or a TFMSA-based cleavage cocktail containing appropriate scavengers. The specific conditions will depend on the peptide sequence and the resin used.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing and Drying: Wash the peptide with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific yields can vary significantly depending on the peptide sequence and the nature of the on-resin modification, the following table provides representative data for the key steps of the process.

StepParameterTypical Value
Boc-SPPS Coupling Efficiency per Cycle>99%
Allyl Deprotection Deprotection Efficiency>95%
On-Resin Modification Modification Efficiency70-95%
Final Cleavage Crude Peptide Purity50-80%
Overall Yield Isolated Yield after Purification10-30%

Note: The values presented are illustrative and may not be representative of all syntheses. Optimization of reaction conditions is often necessary to achieve higher yields and purity.

Visualization of Workflows and Concepts

On_Resin_Modification_Workflow cluster_SPPS Boc-SPPS Cycle cluster_Modification On-Resin Modification cluster_Cleavage Final Steps Start Start Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection 1 Neutralization Neutralization (DIPEA/DCM) Boc_Deprotection->Neutralization 2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU) Neutralization->Coupling 3a Incorporate_Asp Incorporate Boc-Asp(OAll)-OH Neutralization->Incorporate_Asp 3b Wash_SPPS Washing Coupling->Wash_SPPS 4 Wash_SPPS->Boc_Deprotection Repeat n times Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4, PhSiH3) Wash_SPPS->Allyl_Deprotection Peptide Assembled Incorporate_Asp->Wash_SPPS Wash_Mod Washing Allyl_Deprotection->Wash_Mod Side_Chain_Mod Side-Chain Modification (e.g., Amidation) Wash_Mod->Side_Chain_Mod Wash_Final Washing Side_Chain_Mod->Wash_Final Final_Cleavage Final Cleavage (HF or TFMSA) Wash_Final->Final_Cleavage Modification Complete Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Product Modified Peptide Purification->Final_Product

Caption: Experimental workflow for on-resin peptide modification using Boc-Asp(OAll)-OH.

Orthogonal_Protection_Strategy cluster_Peptide Resin-Bound Protected Peptide cluster_Protecting_Groups Protecting Groups cluster_Deprotection Selective Deprotection Conditions Peptide Resin-AA_n-...-Asp-...-AA_1 Boc Nα-Boc TFA TFA (mild acid) Boc->TFA Removed during each SPPS cycle Bzl Side-Chain-Bzl HF HF (strong acid) Bzl->HF Removed during final cleavage OAll Asp-Side-Chain-OAll Pd Pd(0) (neutral) OAll->Pd Selective removal for on-resin modification TFA->Bzl Stable TFA->OAll Stable HF->Peptide Pd->Boc Stable Pd->Bzl Stable

References

Method

Application Notes and Protocols for Coupling Boc-Asp(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals Introduction The successful incorporation of aspartic acid derivatives in solid-phase peptide synthesis (SPPS) is crucial for the synthesis of a wide range...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of aspartic acid derivatives in solid-phase peptide synthesis (SPPS) is crucial for the synthesis of a wide range of biologically active peptides and therapeutic candidates. Boc-Asp(OAll)-OH, with its tert-butyloxycarbonyl (Boc) protected α-amine and allyl (All) protected side-chain carboxyl group, offers a versatile building block for peptide chemists. The allyl protecting group is particularly advantageous as it can be selectively removed under mild conditions using palladium(0) catalysis, allowing for on-resin side-chain modification or cyclization.

The choice of coupling reagent is a critical parameter that significantly influences the efficiency of peptide bond formation, minimizes side reactions such as racemization and aspartimide formation, and ultimately dictates the purity and yield of the final peptide. This document provides a comprehensive guide to recommended coupling reagents for Boc-Asp(OAll)-OH in Boc-SPPS, complete with detailed protocols and a comparative analysis of their performance.

Recommended Coupling Reagents: A Comparative Overview

Several classes of coupling reagents are available for SPPS, each with its own mechanism of action, reactivity profile, and potential for side reactions. The most commonly employed and recommended reagents for coupling Boc-Asp(OAll)-OH include carbodiimides (in conjunction with an additive), aminium/uronium salts, and phosphonium salts.

Coupling ReagentClassRelative Speed of CouplingGeneral Coupling EfficiencyPotential for RacemizationNotes and Recommendations
DIC/HOBt Carbodiimide/AdditiveModerateGood to HighLow to ModerateA cost-effective and widely used combination. The addition of HOBt is crucial to suppress racemization.[1] May require longer reaction times for sterically hindered couplings.
HBTU Aminium/Uronium SaltFastHigh to Very HighLowA reliable and efficient reagent for most standard couplings.[1] Forms an active OBt-ester. Should be used in equimolar amounts to the amino acid to avoid potential side reactions.[2]
HATU Aminium/Uronium SaltVery FastVery HighVery LowGenerally considered more reactive than HBTU due to the formation of a more reactive OAt-ester.[3][4][5] Highly recommended for difficult or sterically hindered couplings.
PyBOP Phosphonium SaltFastHigh to Very HighLowEfficient reagent with byproducts that are generally less hazardous than those of its predecessor, BOP.[6] Suitable for challenging couplings and less prone to guanidinylation side reactions compared to aminium salts.
COMU Aminium/Uronium SaltVery FastVery HighVery LowA newer generation uronium salt based on OxymaPure®, offering high reactivity comparable to HATU with improved safety (non-explosive byproducts) and solubility.[4][6]

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

Aspartimide formation is a significant side reaction associated with aspartic acid residues, leading to the formation of a succinimide ring and subsequent byproducts. While this is more pronounced in Fmoc-SPPS due to the use of a basic deprotection step, it can also occur in Boc-SPPS, particularly during the final cleavage with strong acid.[7] The use of the allyl side-chain protecting group in Boc-Asp(OAll)-OH is generally considered to be effective in minimizing aspartimide formation during the synthesis.

Mitigation Strategies:

  • Employing optimized coupling conditions with shorter reaction times.

  • Using less sterically hindered bases for neutralization steps.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of the carboxyl group. This is a critical concern as it can lead to diastereomeric impurities that are difficult to separate from the desired peptide.

Mitigation Strategies:

  • Addition of Hydroxybenzotriazole (HOBt) or its analogs: Additives like HOBt, HOAt (present in HATU), or OxymaPure® (present in COMU) are highly effective in suppressing racemization by forming active esters that are less prone to epimerization.[1][8]

  • Pre-activation: A short pre-activation time of the amino acid with the coupling reagent before addition to the resin can be beneficial.

  • Controlled Temperature: For particularly sensitive couplings, performing the reaction at a lower temperature can reduce the rate of racemization.[9]

Experimental Protocols

The following are generalized protocols for the manual coupling of Boc-Asp(OAll)-OH in SPPS. The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Coupling using DIC/HOBt

This protocol is a cost-effective and reliable method for standard couplings.

Materials:

  • Boc-Asp(OAll)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide-resin with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF or DCM for 30-60 minutes. Perform the standard Boc-deprotection protocol (e.g., 50% TFA in DCM) and neutralize the resulting amine salt (e.g., with 5% DIEA in DMF).

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Asp(OAll)-OH (2-3 equivalents) and HOBt (2-3 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add the dissolved amino acid and HOBt solution to the swollen and neutralized peptide-resin. Add DIC (2-3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

Materials:

  • Boc-Asp(OAll)-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Follow step 1 from the DIC/HOBt protocol.

  • Pre-activation: In a separate vessel, dissolve Boc-Asp(OAll)-OH (2 equivalents) and HATU (1.9 equivalents) in DMF.

  • Base Addition: Add DIEA or 2,4,6-Collidine (4 equivalents) to the pre-activation mixture.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Follow step 6 from the DIC/HOBt protocol.

Protocol 3: Coupling using PyBOP

This protocol offers a good balance of efficiency and safety.

Materials:

  • Boc-Asp(OAll)-OH

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Follow step 1 from the DIC/HOBt protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Asp(OAll)-OH (2 equivalents) and PyBOP (2 equivalents) in DMF.

  • Coupling: Add the amino acid/PyBOP solution to the resin, followed by the addition of DIEA (4 equivalents).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction with the Kaiser test.

  • Washing: Follow step 6 from the DIC/HOBt protocol.

Visualizing the SPPS Workflow and Coupling Mechanism

To aid in the understanding of the processes described, the following diagrams illustrate the general workflow of SPPS and the mechanism of peptide bond formation using an aminium/uronium salt coupling reagent.

SPPS_Workflow Resin Resin Support AA1 Attach First Boc-AA-OH Resin->AA1 Wash1 Wash AA1->Wash1 Deprotection1 Boc Deprotection (TFA) Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Wash2 Wash Neutralization1->Wash2 Coupling Couple Next Boc-Asp(OAll)-OH (Coupling Reagent) Wash3 Wash Coupling->Wash3 Wash1->Deprotection1 Wash2->Coupling Repeat Repeat Cycle (n-1) times Wash3->Repeat Repeat->Deprotection1 Next Cycle Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (Strong Acid) Final_Deprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocAA Boc-Asp(OAll)-OH R-COOH ActiveEster Activated Ester R-COO-At BocAA->ActiveEster + Coupling Reagent + Base CouplingReagent HATU (Aminium Salt) CouplingReagent->ActiveEster Base DIEA (Base) Base->ActiveEster NewPeptideBond New Peptide Bond R-CO-NH-Peptide ActiveEster->NewPeptideBond PeptideResin Peptide-Resin H₂N-Peptide PeptideResin->NewPeptideBond

Caption: Mechanism of peptide bond formation using an aminium salt (HATU).

Conclusion

The selection of an appropriate coupling reagent is paramount for the successful incorporation of Boc-Asp(OAll)-OH in SPPS. While DIC/HOBt offers a cost-effective solution for routine couplings, aminium/uronium salts like HATU and COMU, and phosphonium salts like PyBOP, provide higher efficiency and are recommended for more challenging syntheses. By understanding the reactivity of these reagents and implementing the appropriate protocols and mitigation strategies for potential side reactions, researchers can achieve high yields of pure peptides containing the versatile Boc-Asp(OAll)-OH building block.

References

Application

Application Notes and Protocols for Boc-Asp(OAll)-OH in Automated Microwave Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) remains a robust method for producing complex and modified pe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) remains a robust method for producing complex and modified peptides. The integration of automated microwave peptide synthesizers has significantly accelerated this process, enhancing both the efficiency and purity of the final products.[1][2] Boc-Asp(OAll)-OH is a key building block for synthesizing peptides requiring side-chain modification or cyclization. The allyl (All) ester on the aspartic acid side chain is an orthogonal protecting group, stable to the acidic conditions of Nα-Boc deprotection (trifluoroacetic acid, TFA) but selectively removable under mild conditions using a palladium(0) catalyst.[3] This allows for on-resin modifications, such as lactam bridge formation, which can enhance the stability and biological activity of peptides.

These application notes provide detailed protocols for the incorporation of Boc-Asp(OAll)-OH and the subsequent microwave-assisted deprotection of the allyl group for on-resin cyclization using automated microwave peptide synthesizers.

Key Advantages of Boc-Asp(OAll)-OH in Microwave-Assisted SPPS

  • Orthogonality: The OAll group is completely stable to the repetitive TFA treatments used for Nα-Boc removal, ensuring side-chain integrity during peptide elongation.[3]

  • Mild Deprotection: Removal of the allyl group is achieved under neutral conditions with a palladium catalyst, preserving other acid- or base-labile protecting groups.

  • On-Resin Cyclization: Enables the formation of lactam bridges between the deprotected aspartic acid side chain and an N-terminal amine or a lysine side chain, directly on the solid support. This on-resin approach minimizes the formation of oligomeric side products that can occur in solution-phase cyclization.[4]

  • Microwave Acceleration: Microwave heating dramatically reduces the time required for both the standard Boc-SPPS cycles and the palladium-catalyzed allyl deprotection, shrinking a multi-day synthesis to a matter of hours.[5][6]

Experimental Protocols

The following protocols are designed for use with automated microwave peptide synthesizers such as the CEM Liberty Blue™ or Biotage® Initiator+ SP Wave. Parameters can be adapted based on the specific peptide sequence, resin, and instrument.

Protocol 1: Standard Microwave-Assisted Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of an amino acid during the elongation of the peptide chain.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., MBHA or Pam resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Drain the DMF.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

  • Apply microwave energy to heat the reaction to 60°C for 30-60 seconds.[7]

  • Drain the deprotection solution.

  • Repeat the deprotection step one more time to ensure complete removal of the Boc group.

  • Wash the resin thoroughly with DCM (3-5 times).

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 1-2 minutes at room temperature.

  • Drain the neutralization solution.

  • Wash the resin with DMF (3-5 times).

  • Note: In situ neutralization protocols, where the base is added simultaneously with the activated amino acid, can also be employed to reduce cycle times.[8]

4. Amino Acid Coupling:

  • In a separate vial, pre-activate the Boc-protected amino acid (4-5 fold excess) with a coupling reagent. A common and effective combination for microwave synthesis is N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure.[9]

  • Add the activated amino acid solution to the resin.

  • Apply microwave energy to heat the reaction to 70-90°C for 3-5 minutes.[1]

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to prepare for the next cycle.

Protocol 2: Microwave-Assisted Allyl (OAll) Group Deprotection

This procedure is performed on the fully assembled, resin-bound peptide containing one or more Boc-Asp(OAll)-OH residues.

1. Reagent Preparation:

  • Catalyst Solution: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DCM or DMF.

  • Scavenger Solution: Prepare a solution of a suitable scavenger, such as phenylsilane (PhSiH₃), in the same solvent.

2. On-Resin Deprotection:

  • Swell the peptide-resin in DCM.

  • Add the scavenger solution (e.g., 15 equivalents of phenylsilane) to the resin.[6]

  • Add the catalyst solution (e.g., 0.25 equivalents of Pd(PPh₃)₄) to the resin.[6]

  • Apply microwave energy to heat the reaction to 40°C for 5 minutes.[6]

  • Drain the reaction solution.

  • Repeat the microwave-assisted deprotection step one more time with fresh reagents to ensure complete removal.

  • Wash the resin extensively with DCM, DMF, 0.5% DIEA in DMF, and finally DCM to remove all traces of the catalyst and scavenger.

Protocol 3: On-Resin Lactam Bridge Formation (Cyclization)

This protocol follows the successful deprotection of the Asp(OAll) side chain and the N-terminal Boc group.

1. Deprotection of N-terminal Amine:

  • Perform the Nα-Boc deprotection and neutralization steps as described in Protocol 1.

2. Intramolecular Coupling (Cyclization):

  • Add a solution of a coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIEA) in DMF to the resin.

  • Apply microwave energy to heat the reaction to 50-75°C for 10-30 minutes. The optimal time and temperature depend on the ring size and sequence.

  • Drain the cyclization solution.

  • Wash the resin thoroughly with DMF and DCM.

3. Cleavage and Final Deprotection:

  • Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a strong acid cocktail, such as HF or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole).

Data Presentation

The following tables summarize typical parameters and expected outcomes for the described protocols. These are representative values; optimization for specific sequences is recommended.

Table 1: Typical Parameters for Microwave-Assisted Boc-SPPS Cycle

StepReagent(s)Temperature (°C)Time (min)# of Repetitions
Deprotection 50% TFA in DCM600.5 - 1.02
Neutralization 10% DIEA in DMF25 (RT)1 - 21
Coupling Boc-AA / DIC / Oxyma75 - 903 - 51
Washes DCM / DMF25 (RT)~0.5 eachAs needed
Approx. Cycle Time ~15 - 20

Table 2: Parameters for Microwave-Assisted Allyl Deprotection & Cyclization

StepReagent(s)Temperature (°C)Time (min)Expected Purity*
Allyl Deprotection Pd(PPh₃)₄ / PhSiH₃ in DCM402 x 5>95% Completion
On-Resin Cyclization HBTU / DIEA in DMF50 - 7510 - 3060-85% (Crude)

*Expected purity is sequence-dependent and may require optimization. Data is based on analogous Fmoc-based cyclizations and microwave deprotections reported in the literature.[6][10]

Visualizations

Workflow for Boc-SPPS Peptide Elongation

Resin Start: Resin Deprotection 1. Boc Deprotection (50% TFA/DCM, MW 60°C) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA/DIC/Oxyma, MW 75-90°C) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 NextCycle Next Cycle or Final Step Wash3->NextCycle LinearPeptide Start: Resin-Bound Linear Peptide (...-Asp(OAll)-...-AA-N-Boc) AllylDeprotection 1. Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃, MW 40°C) LinearPeptide->AllylDeprotection Wash1 Wash AllylDeprotection->Wash1 BocDeprotection 2. N-terminal Boc Deprotection (50% TFA/DCM, MW 60°C) Wash1->BocDeprotection Wash2 Wash & Neutralize BocDeprotection->Wash2 Cyclization 3. On-Resin Cyclization (HBTU/DIEA, MW 50-75°C) Wash2->Cyclization Wash3 Wash Cyclization->Wash3 Cleavage 4. Cleavage from Resin (HF or TFMSA) Wash3->Cleavage FinalProduct Final Cyclic Peptide Cleavage->FinalProduct

References

Method

Application Notes & Protocols: On-Resin Synthesis of Cyclic Peptides Using the Asp(OAll) Side Chain

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclic peptides are a promising class of therapeutic agents, offering advantages over their linear counterparts, such as enhanced stability aga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutic agents, offering advantages over their linear counterparts, such as enhanced stability against proteolytic degradation, improved receptor binding affinity, and better cell permeability.[1] On-resin cyclization, where the ring closure is performed while the peptide is still attached to the solid support, is a preferred strategy as it minimizes intermolecular side reactions and simplifies purification.[2]

This document details the use of the Fmoc-Asp(OAll)-OH building block for the synthesis of cyclic peptides. The allyl (All) ester on the aspartic acid side chain serves as an orthogonal protecting group.[3] It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage (e.g., TFA), but can be selectively removed under neutral conditions using a palladium catalyst.[3][4] This allows for the selective deprotection of the side-chain carboxyl group, which can then be coupled with a deprotected N-terminal amine to form a "head-to-tail" cyclic peptide or with another side-chain amine to form a "side-chain-to-side-chain" lactam bridge.[2][5]

Principle of the Method

The strategy involves three key stages:

  • Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] Fmoc-Asp(OAll)-OH is incorporated at the position that will serve as the anchor for cyclization.[2]

  • Selective Allyl Deprotection: The resin-bound peptide is treated with a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl scavenger to remove the allyl group from the Asp side chain.[4][5]

  • On-Resin Cyclization: The newly exposed carboxyl group on the Asp side chain is activated and coupled with a free amine on the peptide (either the N-terminus for head-to-tail cyclization or a lysine side chain for side-chain cyclization) to form the lactam bridge.[6]

This orthogonal approach is highly effective and minimizes common side reactions like aspartimide formation, which can be a significant issue in Fmoc-SPPS.[4][7]

Experimental Protocols

Protocol 3.1: Synthesis of Linear Peptide

This protocol outlines the assembly of the linear peptide sequence on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group.[5]

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and a base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.[4][6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[4]

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Asp(OAll)-OH at the desired position.

Protocol 3.2: On-Resin Allyl Group Deprotection

This protocol describes the selective removal of the allyl protecting group from the Asp side chain.

  • Resin Preparation: After synthesizing the linear peptide, wash the resin-bound peptide thoroughly with DCM.

  • Deprotection Cocktail: Prepare a deprotection solution of Pd(PPh₃)₄ (0.2-0.25 equivalents) and an allyl scavenger such as phenylsilane (PhSiH₃) (15-20 equivalents) in DCM.[5][8]

  • Reaction:

    • Add the deprotection solution to the resin.

    • Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) for 5 minutes.[5]

    • Agitate the mixture at room temperature. The reaction is typically performed twice for 20-30 minutes each time to ensure complete deprotection.[5]

  • Catalyst Removal: Wash the resin extensively with a 5 mM sodium diethyldithiocarbamate solution in DMF to scavenge and remove the palladium catalyst.[5] Follow with thorough washes with DMF and DCM.

Protocol 3.3: On-Resin Head-to-Tail Cyclization

This protocol is for forming an amide bond between the Asp side-chain carboxyl group and the N-terminal amine.

  • N-Terminal Deprotection: If the N-terminal Fmoc group is still present, remove it using 20% piperidine in DMF as described in Protocol 3.1.

  • Cyclization Cocktail: Prepare a solution of coupling reagents in a suitable solvent mixture (e.g., DMF/DCM). A typical mixture includes PyBOP (5 equivalents), HOBt (5 equivalents), and DIEA (10 equivalents).[5]

  • Cyclization Reaction:

    • Add the cyclization cocktail to the resin.

    • Allow the reaction to proceed for 2-24 hours at room temperature.[5][6] Monitor the reaction for completion using a small resin sample cleavage and analysis by mass spectrometry.

  • Washing: After completion, wash the resin thoroughly with DMF and DCM.

Protocol 3.4: Cleavage and Purification
  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.[8]

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation

The efficiency of on-resin cyclization can be influenced by factors such as the peptide sequence, ring size, and reaction conditions. The following tables provide a summary of representative data.

Table 1: Comparison of Cyclization Conditions for an Asp-linked Peptide

Reaction ConditionCoupling ReagentTemperature (°C)Time (min)Conversion to Cyclic Product (%)
Slow CouplingDIC/Oxyma25120~25%
Fast CouplingDIC/Oxyma5030~15%
Extended CouplingDIC/Oxyma25240~30%

Data adapted from a study on head-to-tail cyclization. Note that the linear peptide began with a crude purity of 78%.[8] Longer reaction times generally produced a higher conversion to the cyclic product.[8]

Table 2: Reagents for Key Synthesis Steps

StepReagentEquivalentsPurpose
Fmoc DeprotectionPiperidine in DMF (20%)N/ARemoval of N-terminal Fmoc group
Amino Acid CouplingHBTU / DIEA3-5 / 6-10Activation of amino acid for coupling
Allyl DeprotectionPd(PPh₃)₄ / PhSiH₃0.25 / 15Selective removal of Asp(OAll) group[8]
CyclizationPyBOP / HOBt / DIEA5 / 5 / 10Activation of carboxyl for lactam formation[5]
Final CleavageTFA / TIS / H₂O (95:2.5:2.5)N/ACleavage from resin and side-chain deprotection[8]

Visualizations

Experimental Workflow

G cluster_0 Linear Peptide Synthesis (SPPS) cluster_1 Selective Deprotection & Cyclization cluster_2 Final Processing A 1. Resin Swelling B 2. Iterative Fmoc Deprotection A->B C 3. Amino Acid Coupling (including Fmoc-Asp(OAll)-OH) B->C D 4. Selective Allyl Deprotection (Pd(PPh3)4, PhSiH3) C->D Resin-Bound Linear Peptide E 5. N-Terminal Fmoc Deprotection D->E F 6. On-Resin Cyclization (PyBOP, HOBt, DIEA) E->F G 7. Cleavage from Resin (TFA Cocktail) F->G Resin-Bound Cyclic Peptide H 8. Purification (RP-HPLC) G->H I 9. Analysis (MS, HPLC) H->I Orthogonal_Protection cluster_SPPS SPPS Cycle cluster_Cyclization Cyclization Steps cluster_Cleavage Final Cleavage Start Fmoc-NH-Peptide-Asp(OAll)-Resin Fmoc_Dep Piperidine Start->Fmoc_Dep Allyl_Dep Pd(PPh3)4 Start->Allyl_Dep Fmoc_Dep_Product H2N-Peptide-Asp(OAll)-Resin Fmoc_Dep->Fmoc_Dep_Product Removes Fmoc Allyl_Dep_Product Fmoc-NH-Peptide-Asp(OH)-Resin Allyl_Dep->Allyl_Dep_Product Removes Allyl TFA_Cleavage TFA Allyl_Dep_Product->TFA_Cleavage After Cyclization TFA_Product Free Peptide in Solution TFA_Cleavage->TFA_Product Cleaves from Resin & other side-chain groups

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling efficiency of Boc-Asp(OAll)-OH

Welcome to the Technical Support Center for troubleshooting the use of Boc-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the use of Boc-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions to improve coupling efficiency and peptide purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of Boc-Asp(OAll)-OH?

Low coupling efficiency with Boc-Asp(OAll)-OH can stem from several factors:

  • Steric Hindrance: While not the most sterically bulky amino acid, the combination of the Boc group and the allyl ester side chain can present some steric challenges, potentially slowing down the coupling reaction.

  • Suboptimal Activation: The choice of coupling reagent and activation time is critical. Standard carbodiimide reagents like DCC or DIC alone may not be sufficiently reactive to ensure complete coupling.

  • Poor Solubility: Boc-Asp(OAll)-OH may exhibit limited solubility in common SPPS solvents, leading to incomplete dissolution and lower effective concentrations for the coupling reaction. There have been reports of solubility challenges with the analogous Fmoc-protected derivative in solvents like DMF, DCM, DMSO, and NMP.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, physically blocking the N-terminal amine and preventing efficient coupling.

  • Incomplete Deprotection of the Previous Residue: Failure to completely remove the Boc group from the preceding amino acid will result in no coupling of Boc-Asp(OAll)-OH to that peptide chain.

Q2: Which coupling reagents are recommended for Boc-Asp(OAll)-OH?

For potentially challenging couplings, more potent activating reagents are recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.

Coupling Reagent ClassExamplesRelative SpeedGeneral Purity/EfficiencyKey Considerations
Uronium/Aminium HBTU, HATU, HCTUFast to Very FastHigh to Very HighHighly efficient for most couplings. HATU is often considered more reactive than HBTU. Can potentially cause guanidinylation of the N-terminus if pre-activation is prolonged before addition to the resin.
Phosphonium PyBOP, PyAOPFastHighByproducts are generally less hazardous than those from BOP. PyAOP is particularly effective for sterically hindered couplings.
Carbodiimide + Additive DIC + HOBt, DIC + OxymaPureModerate to FastGood to HighThe addition of HOBt or OxymaPure is crucial to suppress racemization and improve reaction rates. DIC is preferred in SPPS as its urea byproduct is more soluble than that of DCC.

Q3: What is the primary side reaction to be aware of when using Boc-Asp(OAll)-OH?

The most significant side reaction for aspartic acid derivatives is aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring. This intermediate can then reopen to yield the desired α-peptide, the undesired β-peptide isomer, or piperidide adducts if piperidine is used (less common in Boc-SPPS). While more prevalent in Fmoc-SPPS due to the basic conditions of deprotection, it can still occur under the conditions of Boc-SPPS, particularly with prolonged coupling times or elevated temperatures. The use of the allyl ester (OAll) side-chain protection is generally considered to be robust under standard Boc-SPPS conditions.

Q4: How can I monitor the completion of the coupling reaction?

The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete. A negative result (yellow or colorless beads) suggests that the coupling reaction is complete.

Q5: How is the OAll (allyl) protecting group removed from the aspartic acid side chain?

The allyl group is an orthogonal protecting group that is stable to the acidic conditions used for Boc deprotection and the final TFA cleavage. It is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃). This deprotection can be performed on the resin-bound peptide before the final cleavage.

Troubleshooting Guide

This guide provides a systematic approach to resolving low coupling efficiency issues with Boc-Asp(OAll)-OH.

G Troubleshooting Workflow for Low Boc-Asp(OAll)-OH Coupling Efficiency start Low Coupling Efficiency Detected (Positive Kaiser Test) strategy1 Strategy 1: Double Coupling start->strategy1 Initial Step strategy2 Strategy 2: Optimize Coupling Reagent strategy1->strategy2 Failure end_success Coupling Successful (Negative Kaiser Test) strategy1->end_success Success strategy3 Strategy 3: Modify Reaction Conditions strategy2->strategy3 Failure strategy2->end_success Success strategy4 Strategy 4: Address Solubility/Aggregation strategy3->strategy4 Failure strategy3->end_success Success strategy4->end_success Success end_fail Consult Further/Consider Sequence Redesign strategy4->end_fail Persistent Failure

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

IssuePotential CauseRecommended Solution(s)
Positive Kaiser test after initial coupling Incomplete Reaction Double Coupling: After the first coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated Boc-Asp(OAll)-OH.
Insufficient Reagent Activity Change Coupling Reagent: Switch from a carbodiimide-based method to a more potent uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) reagent. Ensure the use of an additive like HOBt or OxymaPure.
Short Reaction Time Extend Coupling Time: Increase the reaction time from the standard 1-2 hours up to 4 hours, or in very difficult cases, consider an overnight reaction at room temperature.
Persistent low coupling after double coupling Poor Solubility of Boc-Asp(OAll)-OH Improve Solvation: Ensure the Boc-Asp(OAll)-OH is fully dissolved before adding it to the resin. Gentle warming or sonication of the amino acid solution (prior to adding the coupling reagent) may help. Consider using NMP as the solvent, as it has excellent solvating properties.
Peptide Aggregation Change Solvent System: Switch from DCM or DMF to NMP. In severe cases, a small percentage of DMSO can be added to disrupt secondary structures. Use a Low-Load Resin: Synthesizing on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing aggregation.
Incomplete N-terminal Deprotection Verify Deprotection: Before the coupling step, ensure the previous Boc deprotection was complete. If necessary, extend the TFA treatment time or perform a double deprotection.
Presence of deletion sequences in the final peptide Incomplete Coupling and Lack of Capping Implement Capping: If a coupling reaction is known to be difficult, cap any unreacted N-terminal amines after the coupling step to prevent the formation of deletion sequences. A common capping solution is acetic anhydride and DIPEA in DMF.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a standard manual solid-phase synthesis cycle for incorporating Boc-Asp(OAll)-OH.

G Standard Boc-SPPS Cycle cluster_0 Repetitive Cycle deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) wash1 2. Washing (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (10% DIPEA in DCM) wash1->neutralization wash2 4. Washing (DCM, DMF) neutralization->wash2 coupling 5. Amino Acid Coupling (Boc-Asp(OAll)-OH + Activator in DMF) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 monitoring 7. Monitoring (Kaiser Test) wash3->monitoring monitoring->deprotection Next Amino Acid end_cycle Proceed to Next Cycle or Final Cleavage monitoring->end_cycle Coupling Complete start Start with Resin-Bound Peptide start->deprotection

Caption: The iterative steps involved in a single cycle of Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM.

    • Agitate for 2 minutes, then drain. Repeat once.

  • Washing:

    • Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve Boc-Asp(OAll)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test (Protocol 2) to monitor for the disappearance of free primary amines.

    • If the test is negative, wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.

    • If the test is positive, consider a second coupling (double coupling).

Protocol 2: Kaiser Test (Ninhydrin Test)

This qualitative test is used to monitor the completion of the coupling reaction.

  • Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (1-2 mg) in a small glass test tube.

    • Add 2-3 drops of each of Reagent A, B, and C.

    • Heat the tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Blue/Purple beads and solution: Positive result (incomplete coupling, free primary amines present).

    • Yellow/Colorless beads and solution: Negative result (complete coupling).

Protocol 3: On-Resin Deprotection of the Allyl (OAll) Group

This protocol is for the selective removal of the allyl side-chain protecting group.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes in a vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In a separate flask, prepare a solution of Phenylsilane (PhSiH₃, ~20 eq.) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.2 eq.) in anhydrous DCM.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5x) and DMF (5x) to remove all traces of the palladium catalyst and scavenger. The resin is now ready for side-chain modification or final cleavage.

Mandatory Visualizations

G Chemical Structure of Boc-Asp(OAll)-OH boc Boc-NH- asp -CH(CH₂)-COOH oall COO-CH₂-CH=CH₂

Caption: Structure of Boc-Asp(OAll)-OH showing the protecting groups.

Optimization

Common side reactions involving Boc-Asp(OAll)-OH and how to prevent them

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the use of Boc-Asp(OAll)-OH in peptide synthesis. Below you will find troubleshooting guide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Boc-Asp(OAll)-OH in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve common side reactions, thereby enhancing the yield and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Boc-Asp(OAll)-OH in peptide synthesis?

A1: Boc-Asp(OAll)-OH offers a key advantage in its orthogonal protection strategy. The Nα-Boc group is labile to acid (e.g., TFA), while the OAll (allyl) ester on the side chain is stable to these conditions. The OAll group is selectively removed under mild, neutral conditions using a palladium(0) catalyst. This orthogonality is particularly useful for:

  • Minimizing aspartimide formation: The allyl ester can be removed without the use of the strong bases that typically promote this side reaction in Fmoc-based strategies.

  • On-resin side-chain modification: It allows for the selective deprotection of the aspartic acid side chain to perform modifications such as cyclization (lactam bridge formation), branching, or conjugation prior to final cleavage from the resin.

Q2: What are the most common side reactions associated with Boc-Asp(OAll)-OH?

A2: The most frequently encountered side reactions include:

  • Aspartimide Formation: Cyclization of the aspartic acid residue, leading to a loss of the desired product and the formation of difficult-to-separate α- and β-peptide isomers.

  • Alkylation by t-butyl Cations: During the acidic removal of the Nα-Boc group, the generated t-butyl cation can alkylate nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).

  • Incomplete Allyl Deprotection: Failure to completely remove the OAll group from the aspartic acid side chain, resulting in a protected peptide impurity.

  • Allylation of Nucleophilic Residues: The allyl cation generated during palladium-catalyzed deprotection can be captured by nucleophilic side chains, leading to an unwanted mass addition of +40 Da.

  • Palladium Contamination: Residual palladium from the deprotection step can remain bound to the peptide, which may interfere with biological assays.

Q3: How can I detect these side reactions?

A3: Mass spectrometry (MS) is the primary tool for identifying these side products.

  • Aspartimide formation: Results in a mass loss of 18 Da (loss of H₂O) compared to the target peptide. The subsequent hydrolysis products (α- and β-aspartyl peptides) will have the same mass as the target peptide but different retention times on HPLC.

  • t-butylation: Leads to a mass increase of +56 Da on susceptible residues.

  • Incomplete allyl deprotection: The peptide will show a mass increase of +40 Da corresponding to the remaining allyl group.

  • Side-chain allylation: Results in a mass increase of +40 Da on nucleophilic residues.

  • Palladium contamination: Can sometimes be detected by ICP-MS or by observing unusual peak shapes in HPLC.

Troubleshooting Guides

Issue 1: Presence of an Impurity with a Mass of -18 Da or Co-eluting Peaks with the Correct Mass

Possible Cause: Aspartimide formation. This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. While less common in Boc-SPPS cycles than in Fmoc-SPPS, it can be induced by the final acid cleavage.[1][2]

Solutions:

  • Protecting Group Strategy: In Boc-SPPS, using a more sterically hindered side-chain protecting group like cyclohexyl (OcHex) instead of benzyl (OBzl) has been shown to reduce aspartimide formation.[3] The use of the OAll group, which is removed under neutral conditions, is advantageous if subsequent modifications are performed on-resin without strong base.

  • Cleavage Conditions: For the final cleavage, using milder conditions or specific scavenger cocktails can help minimize acid-catalyzed aspartimide formation.

Issue 2: Observation of +56 Da Adducts on Trp, Met, Cys, or Tyr Residues

Possible Cause: Alkylation by t-butyl cations generated during the repetitive TFA-mediated deprotection of the Nα-Boc group.[1]

Solutions:

  • Use of Scavengers in Deprotection: While not standard for every cycle, if significant alkylation is observed, especially with multiple sensitive residues, the addition of a scavenger like triethylsilane (TES) to the TFA deprotection cocktail can be considered.

  • Scavengers in Final Cleavage: It is crucial to use a scavenger cocktail during the final cleavage step. The choice of scavengers depends on the peptide sequence.

Sensitive ResidueRecommended Scavenger(s)Typical Concentration (% v/v)
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)1-5%
Methionine (Met)Thioanisole2-5%
Cysteine (Cys)1,2-Ethanedithiol (EDT)1-5%
Tyrosine (Tyr)Phenol, Thioanisole2-5%
Issue 3: Incomplete Removal of the Allyl (OAll) Protecting Group (Impurity at +40 Da)

Possible Cause:

  • Palladium Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxidation and can be poisoned by sulfur-containing residues (Cys, Met).

  • Insufficient Catalyst or Scavenger: The amounts of catalyst or scavenger may be too low for the scale of the synthesis.

  • Poor Reagent Diffusion: In solid-phase synthesis, inadequate swelling of the resin can hinder reagent access.

Solutions:

  • Inert Atmosphere: Perform the deprotection reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[4] However, for single deprotections, some studies show tolerance to atmospheric conditions.[1]

  • Optimize Catalyst and Scavenger: Increase the equivalents of the palladium catalyst and scavenger. A second treatment with fresh reagents may be necessary.

  • Microwave-Assisted Deprotection: Using a microwave synthesizer can significantly speed up the reaction, reducing the time the catalyst is exposed to potentially deactivating conditions.[4]

  • Thorough Washing: Ensure the resin is properly swollen in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail.

Issue 4: Presence of an Unexpected +40 Da Adduct on a Nucleophilic Residue

Possible Cause: Allylation of a nucleophilic side chain (e.g., Trp, Cys, Met) by the allyl cation intermediate formed during deprotection.

Solutions:

  • Choice and Amount of Scavenger: The key to preventing this side reaction is the efficient trapping of the allyl cation. Phenylsilane (PhSiH₃) is a highly effective scavenger.[5] Ensure a sufficient excess is used. Morpholine is another commonly used scavenger.

  • One-Pot Deprotection and Modification: If the deprotected carboxylate is to be reacted further (e.g., in cyclization), performing the subsequent reaction in the same pot can help to consume the deprotected species quickly, minimizing the chance of side reactions.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a general procedure for one cycle of amino acid coupling in Boc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).[6]

  • Neutralization:

    • Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 5 minutes.

    • Drain and repeat the neutralization.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate the incoming Boc-amino acid (3-4 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test (should be negative).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: On-Resin Deprotection of Asp(OAll)

This protocol describes the selective removal of the allyl side-chain protecting group using a palladium(0) catalyst.

Materials:

  • Peptidyl-resin containing Asp(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Anhydrous, degassed DCM

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.

  • Drain the solvent.

  • Prepare the deprotection cocktail in a separate flask under an inert atmosphere: Dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to resin loading) and Phenylsilane (20-24 equivalents) in anhydrous, degassed DCM.

  • Add the deprotection cocktail to the swollen resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • If the reaction is incomplete, drain the solution and repeat steps 3-5 with a fresh deprotection cocktail.

  • Once complete, wash the resin extensively with DCM.

  • To remove residual palladium, wash the resin with a solution of 0.5% (w/v) sodium diethyldithiocarbamate in DMF, followed by thorough washes with DMF and DCM.

Visualizations

troubleshooting_workflow start Analyze Crude Peptide by LC-MS mass_check Unexpected Mass Observed? start->mass_check plus_40 Mass +40 Da? mass_check->plus_40 Yes end Pure Peptide mass_check->end No plus_56 Mass +56 Da? plus_40->plus_56 No incomplete_deall Incomplete Allyl Deprotection OR Side-Chain Allylation plus_40->incomplete_deall Yes minus_18 Mass -18 Da? plus_56->minus_18 No tbutyl_alkylation t-Butyl Alkylation plus_56->tbutyl_alkylation Yes aspartimide Aspartimide Formation minus_18->aspartimide Yes minus_18->end No solution_deall Optimize Allyl Deprotection: - Use inert atmosphere - Increase scavenger (PhSiH₃) - Repeat deprotection incomplete_deall->solution_deall solution_tbutyl Use Scavengers during Boc Deprotection/Cleavage: (TIS, EDT, Thioanisole) tbutyl_alkylation->solution_tbutyl solution_aspartimide Optimize Cleavage Conditions Use sterically hindered protecting groups aspartimide->solution_aspartimide

Caption: Troubleshooting workflow for common side reactions.

Caption: Palladium-catalyzed allyl deprotection and side reaction.

References

Troubleshooting

Optimizing conditions for complete removal of the allyl protecting group

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of allyl groups. Troubleshooting Guide This...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of allyl groups.

Troubleshooting Guide

This section addresses specific issues that may arise during the allyl deprotection process.

Q1: My allyl deprotection reaction is incomplete. What are the common causes and how can I fix it?

A1: Incomplete deprotection is a frequent challenge. A systematic approach to troubleshooting can help identify and resolve the issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Citations
Catalyst Inactivity The palladium catalyst can become inactivated or "poisoned". Use a fresh, high-quality catalyst. For air-sensitive catalysts like Pd(PPh₃)₄, consider using an air-stable alternative such as Pd(PPh₃)₂Cl₂ or conducting the reaction under an inert atmosphere, although some protocols work under atmospheric conditions.[1][2]
Insufficient Reagents The stoichiometry of the catalyst or scavenger may be too low. Increase the catalyst loading or the equivalents of the allyl scavenger.[3][4]
Inadequate Reaction Time or Temperature Deprotection kinetics can be slow depending on the substrate. Extend the reaction time and monitor progress using TLC or LC-MS. A moderate increase in temperature can also be beneficial, but should be done carefully to avoid side reactions.[2][4]
Poor Solubility The substrate or reagents may not be fully dissolved in the chosen solvent, limiting access to the catalyst. Test different solvents or solvent mixtures to ensure all components are fully dissolved.[2]
Steric Hindrance Bulky groups near the allyl moiety can hinder the catalyst's approach. This may require longer reaction times, increased temperature, or a different catalytic system.[4][5]
Peptide Aggregation (for peptide synthesis) Peptide chains on a solid support can aggregate, preventing reagent access. Ensure proper resin swelling and consider using solvents known to disrupt secondary structures.[5]

Below is a logical workflow to diagnose the cause of an incomplete reaction.

G start Incomplete Deprotection Observed check_reagents Are reagents (catalyst, scavenger) fresh and of high quality? start->check_reagents check_stoichiometry Is stoichiometry correct? (catalyst loading, scavenger eq.) check_reagents->check_stoichiometry Yes end_issue Potential Issue Identified: Address and re-run experiment. check_reagents->end_issue No check_conditions Are reaction time and temperature sufficient? check_stoichiometry->check_conditions Yes check_stoichiometry->end_issue No check_solubility Is the substrate fully soluble in the reaction solvent? check_conditions->check_solubility Yes check_conditions->end_issue No check_solubility->end_issue No check_solubility->end_issue Yes Consider steric hindrance or other substrate-specific issues.

Caption: Troubleshooting workflow for incomplete allyl deprotection.

Q2: I'm observing side products, particularly re-allylation of my deprotected amine. How can I prevent this?

A2: The formation of N-allylated byproducts is a known side reaction. It occurs because the palladium-catalyzed deprotection generates a reactive allyl cation.[6] If this cation is not trapped, it can be attacked by the newly deprotected nucleophilic amine.

The solution is to add an "allyl scavenger" to the reaction mixture. Scavengers are nucleophiles added in excess to efficiently trap the allyl cation, preventing it from reacting with your product.[6]

Commonly Used Allyl Scavengers for Amine Deprotection

Scavenger Comments Citations
Dimethylamine-borane complex (Me₂NH·BH₃) Often considered highly effective for quantitative removal and preventing re-alkylation of secondary amines.[6][7][8]
Phenylsilane (PhSiH₃) A widely used and effective scavenger.[6][9]
Morpholine A common nucleophilic scavenger.[6][10]
N-Methylaniline Also reported as an effective scavenger.[6]

The optimal scavenger can be substrate-dependent, so screening a few options may be necessary for a new or sensitive substrate.[6]

Frequently Asked Questions (FAQs)

Q3: What are the most common catalysts for allyl group removal?

A3: Palladium(0) complexes are the most widely used catalysts for allyl deprotection.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is the most common and highly effective catalyst for cleaving allyl esters, ethers, and carbamates (Alloc group).[11][12][13] However, it can be sensitive to air.[1]

  • Other Metals: While less common, catalysts based on Nickel (Ni) and Ruthenium (Ru) have also been used for deallylation.[3][14][15]

Q4: Can you provide some detailed experimental protocols for allyl deprotection?

A4: Yes, the choice of protocol depends on the functional group being deprotected (amine, alcohol, carboxylic acid) and the overall molecular structure. Below is a general workflow and a table summarizing several published methods.

G sub 1. Dissolve Allyl-Protected Substrate in Anhydrous Solvent reagents 2. Add Allyl Scavenger and Palladium Catalyst (under inert atm. if needed) sub->reagents react 3. Stir at Specified Temperature and Time. Monitor by TLC/LC-MS reagents->react workup 4. Perform Aqueous Workup or Filter Catalyst react->workup purify 5. Purify Product (e.g., Column Chromatography) workup->purify

Caption: General experimental workflow for allyl deprotection.

Summary of Selected Experimental Protocols

Substrate Type Reagents & Conditions Time Temp Yield (%) Citations
Aryl Allyl EtherPd(PPh₃)₄ (0.05 eq.), K₂CO₃, in Methanol1 hReflux82-97[12][16]
Allyl Ester (on resin)Pd(PPh₃)₄ (0.3 eq.), Acetic Acid, N-Methylmorpholine, in CHCl₃20-60 minRTN/A[11]
Alloc-Amine (on resin)Pd(PPh₃)₄, Phenylsilane2 x 30 minRTHigh[9]
O- and N-Allyl GroupsPolymethylhydrosiloxane (PMHS), ZnCl₂, Pd(PPh₃)₄N/AN/AHigh[14]
Alloc Carbamate / Allyl EsterPd(PPh₃)₂Cl₂, Meldrum's Acid, Triethylsilane (TES-H)N/AN/AHigh[1]
Allyl EsterPd(PPh₃)₄ (2 mol%), Pyrrolidine (1.05 eq.), in Acetonitrile20 min0 °CHigh[17]
Allyl Esters/EthersSulfinic Acid, Pd(PPh₃)₄N/AN/AHigh[13]

Note: "eq." refers to equivalents relative to the substrate. "RT" refers to room temperature. "N/A" indicates data not specified in the cited source.

References

Optimization

Methods for removing residual palladium catalyst after deprotection

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the removal of residual palladium catalysts following deprotection reactions. Below, you wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts following deprotection reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the required purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium catalysts?

A1: The most common and effective methods for palladium removal can be categorized as follows:

  • Filtration: Effective for heterogeneous catalysts (e.g., palladium on carbon, Pd/C) or palladium that has precipitated out of solution. This is often the first and simplest step.[1][2]

  • Scavenging: The use of solid-supported or soluble agents (scavengers) that selectively bind to palladium. This is a very common and effective method for removing soluble palladium species.[1][2][3]

  • Precipitation: Inducing the palladium to precipitate from the reaction mixture, allowing for its removal by filtration.[2][4][5][6]

  • Chromatography: While standard column chromatography can remove some palladium, it is often not sufficient to reach the stringent low ppm levels required for pharmaceutical applications.[2]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts.[1][2]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[1]

Q2: How do I choose the most appropriate palladium removal method?

A2: The selection of the optimal method depends on several factors:

  • Nature of the Palladium Species: Is the catalyst homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid)? Filtration is the primary choice for heterogeneous catalysts, while scavenging or precipitation is necessary for homogeneous ones.[2]

  • Palladium Oxidation State: The oxidation state of the residual palladium (typically Pd(0) or Pd(II)) can influence the effectiveness of certain scavengers. For instance, thiol-based scavengers are generally more effective for Pd(II).[2][3]

  • Properties of Your Compound: The solubility, stability, and functional groups of your product will dictate compatible solvents and purification techniques.

  • Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on residual metals (as per ICH Q3D guidelines) often necessitate a combination of methods, such as filtration followed by scavenging, to achieve the desired low ppm levels.[7][8][9][10][11]

Q3: What are the acceptable limits for residual palladium in pharmaceutical products?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. According to the ICH Q3D guidelines, palladium is a Class 2B element. The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams. For parenteral (injectable) drugs, the limit is stricter at 1 ppm.[7][8][9][10][11]

Troubleshooting Guides

Problem 1: Filtration is ineffective at removing palladium.
Possible CauseTroubleshooting Steps
Soluble Palladium Species Present Filtration is only effective for heterogeneous or precipitated palladium. If soluble palladium is present, you will need to use a different method like scavenging or precipitation.[2]
Colloidal Palladium Formation Colloidal palladium particles may be too small to be trapped by standard filtration. Try adding a flocculating agent to aggregate the particles or treat the solution with an adsorbent like activated carbon to bind the colloids before filtration.[2]
Inefficient Filtration Setup Ensure you are using a filter medium with the appropriate pore size. For fine particles, consider using a pad of Celite® over the filter paper to improve trapping. The Celite bed should be 1-2 cm thick and well-packed.[2]
Problem 2: Low efficiency of palladium scavengers.
Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger is crucial. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). It is recommended to screen a small panel of different scavengers to find the most effective one for your specific reaction.[2][3]
Insufficient Scavenger Loading or Reaction Time The amount of scavenger and the treatment time can significantly impact efficiency. Increase the equivalents of the scavenger relative to the palladium and optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[3]
Product-Palladium Complexation Your product may form a stable complex with palladium, making it difficult for the scavenger to bind to the metal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[3]
Poor Mass Transfer Ensure adequate mixing to allow the scavenger to come into contact with the palladium species in the solution.[3]
Problem 3: Significant product loss during purification.
Possible CauseTroubleshooting Steps
Product Adsorption onto Scavenger/Adsorbent Your product may be non-specifically binding to the scavenger or activated carbon. Use the minimum effective amount of the adsorbent. You can also try washing the adsorbent with fresh solvent after filtration to recover any bound product. Trying a different type of scavenger may also help.[2]
Product Co-precipitation During precipitation of palladium, your product may also be crashing out of solution. Adjust the solvent system or the precipitating agent to improve the selectivity of the precipitation.

Quantitative Data on Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal methods from different sources. The effectiveness of each method is highly dependent on the specific reaction conditions, solvent, and the nature of the API.

Table 1: Efficiency of Palladium Scavengers
Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS® Thiol13002>99.8[12]
SiliaMetS® Thiol & Thiourea Mix2400≤ 16>99.3[13]
Carboxen® 56412501299.0[14]
ISOLUTE® Si-TMT166816190.3[15]
SEM2616682098.8[15]
Table 2: Efficiency of Activated Carbon
Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Darco® KB-B300< 1>99.7[16]
Nuchar® AquaGuard (with 1,2-ethanedithiol)9100< 273>97[16]
Darco®2400>100< 95.8[13]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger will depend on the specific product and the level of palladium contamination, but a common starting point is 5-10 wt% relative to the crude product.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[3]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content.[1]

Protocol 3: General Procedure for Palladium Removal by Precipitation
  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Precipitating Agent Addition: Add a solution of a precipitating agent. For example, ammonium chloride can be used to precipitate palladium as ammonium hexachloropalladate from an acidic aqueous solution.[4][5][6]

  • Stirring and Digestion: Stir the mixture, sometimes with gentle heating, to allow for complete precipitation.

  • Cooling and Filtration: Cool the mixture to decrease the solubility of the palladium salt and then filter to collect the precipitate.

  • Washing: Wash the isolated product with a suitable solvent to remove any remaining soluble impurities.

  • Analysis: Analyze the palladium content of the purified product.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and general workflows for palladium catalyst removal.

G start Start: Post-Deprotection Reaction Mixture check_catalyst_type Is the Pd Catalyst Homogeneous or Heterogeneous? start->check_catalyst_type filtration Filtration (e.g., through Celite®) check_catalyst_type->filtration Heterogeneous select_method Select Removal Method check_catalyst_type->select_method Homogeneous check_pd_level_1 Residual Pd Level Acceptable? filtration->check_pd_level_1 end Purified Product check_pd_level_1->end Yes check_pd_level_1->select_method No scavenging Scavenging (e.g., Thiol-based scavenger) check_pd_level_2 Residual Pd Level Acceptable? scavenging->check_pd_level_2 precipitation Precipitation precipitation->check_pd_level_2 chromatography Chromatography chromatography->check_pd_level_2 check_pd_level_2->end Yes check_pd_level_2->select_method No (Consider alternative method or combination) select_method->scavenging select_method->precipitation select_method->chromatography

Decision tree for selecting a palladium removal method.

G cluster_start Start cluster_treatment Treatment cluster_separation Separation cluster_final Final Product crude_product Crude Product in Appropriate Solvent add_scavenger Add Solid-Supported Scavenger crude_product->add_scavenger stir Stir (1-18h, RT to 60°C) add_scavenger->stir filtration Filter to Remove Scavenger stir->filtration wash Wash Scavenger with Fresh Solvent filtration->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate combine->concentrate purified_product Purified Product concentrate->purified_product

References

Troubleshooting

Technical Support Center: Purification of Peptides Containing Asp(OAll)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of peptides containing the Asp(OAll) moiety. This resource offers troubles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of peptides containing the Asp(OAll) moiety. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the purification of Asp(OAll)-containing peptides.

Problem Potential Cause(s) Recommended Solutions
Low Yield After Purification 1. Aspartimide Formation During Synthesis: The Asp(OAll) peptide may have undergone side reactions during solid-phase peptide synthesis (SPPS), leading to byproducts that are difficult to separate.[1][2] 2. Incomplete Cleavage from Resin: The peptide may not have been fully cleaved from the solid support. 3. Precipitation during Purification: The peptide may be precipitating on the HPLC column or in the collection tubes.1. Optimize Synthesis: For future syntheses, consider using bulkier protecting groups if aspartimide formation is severe, or modify Fmoc deprotection conditions (e.g., adding an acidic additive to the piperidine solution).[3][4] 2. Verify Cleavage: Before large-scale purification, perform a test cleavage and analyze the supernatant to ensure complete cleavage. 3. Adjust Mobile Phase: Increase the initial concentration of the organic solvent (e.g., acetonitrile) in your HPLC gradient to improve solubility.
Multiple Peaks with the Same Mass as the Target Peptide 1. Aspartimide-Related Isomers: The primary cause is likely the formation of aspartimide during synthesis, which upon hydrolysis, can lead to the desired α-aspartyl peptide as well as the isomeric β-aspartyl peptide. These isomers have identical masses but slightly different retention times.[5][6] 2. Racemization: The chiral center of the aspartic acid can epimerize during aspartimide formation, leading to diastereomers that are difficult to separate.[6]1. Optimize HPLC Gradient: Decrease the gradient slope (e.g., from 1%/minute to 0.5%/minute) around the elution time of your peptide to improve the resolution between the α and β isomers.[5] 2. Change Stationary Phase: If a C18 column is insufficient, try a different stationary phase like C8 or Phenyl-Hexyl to alter selectivity.[5] 3. Re-synthesize with Optimized Conditions: If separation is not possible, the most effective solution is to re-synthesize the peptide using strategies to minimize aspartimide formation from the outset.
Broad or Tailing Peaks in HPLC Chromatogram 1. Column Overload: Injecting too much crude peptide can lead to poor peak shape. 2. Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column. 3. Palladium Contamination: If the peptide has undergone palladium-catalyzed deprotection of the OAll group, residual palladium may interfere with chromatography.[7]1. Reduce Sample Load: Decrease the amount of peptide injected onto the column. 2. Adjust Mobile Phase: Ensure the concentration of trifluoroacetic acid (TFA) is sufficient (typically 0.1%) to suppress silanol interactions.[8] 3. Remove Palladium: If palladium contamination is suspected, treat the peptide solution with a palladium scavenger resin or a chelating agent before HPLC purification.[5][9]
Loss of OAll Protecting Group During Purification 1. Instability in Acidic Mobile Phase: While generally stable to TFA, prolonged exposure on the HPLC column, especially if the TFA concentration is high or the temperature is elevated, could potentially lead to some cleavage.[10]1. Use Standard TFA Concentration: Maintain a TFA concentration of 0.1% in the mobile phases. 2. Avoid High Temperatures: Run the purification at room temperature unless a higher temperature is necessary for solubility or resolution. 3. Minimize Time in Acidic Solution: Lyophilize the purified fractions as soon as possible after collection to avoid prolonged exposure to the acidic mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Asp(OAll) in peptide synthesis?

A1: The primary advantage of the Asp(OAll) protecting group is its orthogonality. It is stable under the basic conditions used for Fmoc group removal and the strong acidic conditions (TFA) used for final cleavage from the resin.[10] This allows for the selective deprotection of the aspartic acid side chain on the resin using a palladium catalyst, which is particularly useful for on-resin cyclization or other side-chain modifications.[11][12]

Q2: Is the Asp(OAll) protecting group stable during RP-HPLC purification?

A2: The allyl ester of Asp(OAll) is generally stable to the standard conditions of RP-HPLC, which typically involve a mobile phase containing 0.1% trifluoroacetic acid (TFA).[10] However, to ensure the integrity of the protecting group, it is advisable to avoid excessively harsh conditions such as very high TFA concentrations or elevated temperatures.

Q3: How does the Asp(OAll) group affect the retention time of my peptide in RP-HPLC?

A3: The allyl group is hydrophobic, and its presence will increase the overall hydrophobicity of the peptide. This will result in a longer retention time on a reversed-phase column compared to the same peptide with a free carboxylic acid at the aspartate side chain. The exact change in retention time will depend on the overall sequence of the peptide.[3]

Q4: I have deprotected the Asp(OAll) group on-resin using a palladium catalyst, but my peptide is difficult to purify. What could be the issue?

A4: A common issue after palladium-catalyzed deprotection is contamination of the crude peptide with residual palladium.[7] Palladium can interfere with HPLC purification, leading to broad or distorted peaks. It is crucial to thoroughly wash the resin after deprotection with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues before cleaving the peptide from the resin. If palladium contamination is suspected in the cleaved peptide, treatment with a palladium scavenger is recommended before purification.[5][9]

Q5: How can I confirm the integrity of the Asp(OAll) group after purification?

A5: The integrity of the Asp(OAll) group can be confirmed using mass spectrometry. The mass of the purified peptide should correspond to the theoretical mass of the peptide with the intact allyl protecting group. A comparison of the analytical HPLC chromatograms of the crude peptide before and after purification can also provide evidence of the stability of the protecting group, assuming no new peaks corresponding to the deprotected peptide have appeared.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an Asp(OAll)-Containing Peptide

This protocol outlines a general method for the purification of a crude peptide containing the Asp(OAll) moiety.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in Mobile Phase A (see below) to a concentration of 1-5 mg/mL.

  • Vortex briefly and centrifuge to pellet any insoluble material.

2. HPLC System and Column:

  • System: A preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 10 µm particle size, 100-300 Å pore size).

  • Column Temperature: Ambient.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases thoroughly before use.

4. Chromatographic Conditions:

  • Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: Monitor at 214 nm and 280 nm.

  • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30-40 minutes. This should be optimized based on the hydrophobicity of the peptide.

5. Data Analysis and Fraction Collection:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a fluffy, white powder.

Protocol 2: On-Resin Deprotection of Asp(OAll)

This protocol describes the selective removal of the allyl ester from the aspartic acid side chain while the peptide is still attached to the resin.

1. Materials:

  • Peptide-resin containing Asp(OAll).

  • Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Allyl scavenger, e.g., Phenylsilane (PhSiH₃).

  • Solvent: Dichloromethane (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine.

  • Inert gas (Nitrogen or Argon).

2. Procedure:

  • Swell the peptide-resin in the chosen solvent in a reaction vessel under an inert atmosphere.

  • In a separate flask, dissolve the palladium catalyst (e.g., 3 equivalents relative to resin loading) and the allyl scavenger (e.g., 10-20 equivalents) in the reaction solvent.

  • Add the catalyst/scavenger solution to the resin suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, wash the resin extensively with the reaction solvent.

  • To remove palladium residues, wash the resin with a chelating agent solution (e.g., 0.5% sodium N,N-diethyldithiocarbamate in DMF), followed by washes with DMF and DCM.

  • Dry the resin under vacuum before proceeding with the final cleavage of the peptide from the resin.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification_strategy Purification Strategy SPPS Fmoc-SPPS with Fmoc-Asp(OAll)-OH Decision Retain Asp(OAll)? SPPS->Decision Cleavage from resin Crude_Peptide_OAll Crude Peptide with Asp(OAll) Decision->Crude_Peptide_OAll Yes On_Resin_Deprotection On-Resin Deprotection (Pd cat.) Decision->On_Resin_Deprotection No HPLC_OAll RP-HPLC Purification (OAll intact) Crude_Peptide_OAll->HPLC_OAll Cleavage_Deprotected TFA Cleavage On_Resin_Deprotection->Cleavage_Deprotected Crude_Peptide_OH Crude Peptide with Asp(OH) Cleavage_Deprotected->Crude_Peptide_OH HPLC_OH RP-HPLC Purification (OAll removed) Crude_Peptide_OH->HPLC_OH Pure_Peptide_OAll Purified Peptide with Asp(OAll) HPLC_OAll->Pure_Peptide_OAll Pure_Peptide_OH Purified Peptide with Asp(OH) HPLC_OH->Pure_Peptide_OH

Caption: Workflow for the purification of peptides containing Asp(OAll).

troubleshooting_logic Start Impure Peptide after Initial HPLC Run Check_Mass Analyze Fractions by Mass Spec Start->Check_Mass Bad_Peak_Shape Broad or Tailing Peaks Start->Bad_Peak_Shape Mass_Correct Mass Correct? Check_Mass->Mass_Correct Multiple_Peaks Multiple Isomeric Peaks Mass_Correct->Multiple_Peaks Yes Mass_Incorrect Mass Incorrect Mass_Correct->Mass_Incorrect No Optimize_Gradient Optimize HPLC Gradient (shallow slope) Multiple_Peaks->Optimize_Gradient Change_Column Change Stationary Phase (C8, Phenyl-Hexyl) Optimize_Gradient->Change_Column If resolution still poor Purity_OK Purity Acceptable Change_Column->Purity_OK If successful Check_Load Reduce Sample Load Bad_Peak_Shape->Check_Load Check_Pd Suspect Pd Contamination? Check_Load->Check_Pd If shape still poor Scavenge_Pd Use Palladium Scavenger Check_Pd->Scavenge_Pd Yes Scavenge_Pd->Purity_OK If successful Check_Synthesis Review Synthesis for Deletions/Modifications Mass_Incorrect->Check_Synthesis

Caption: Troubleshooting logic for purifying Asp(OAll) peptides.

References

Optimization

How to minimize racemization of Boc-Asp(OAll)-OH during activation

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize racemization of Boc-Asp(OAll)-OH during the critical carboxyl group activation step in peptide synthesis. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize racemization of Boc-Asp(OAll)-OH during the critical carboxyl group activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for Boc-Asp(OAll)-OH during activation?

The primary cause of racemization for aspartic acid derivatives, including Boc-Asp(OAll)-OH, is the formation of a succinimide intermediate, commonly known as an aspartimide.[1][2][3] This process is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue, which then performs an intramolecular nucleophilic attack on the activated side-chain carbonyl ester.[1] This cyclization results in a planar succinimide ring. The stereocenter at the α-carbon is lost in this planar intermediate.[3] Subsequent nucleophilic attack on the succinimide ring by water, an amine, or piperidine (in Fmoc synthesis) can open the ring to regenerate the peptide backbone, but it produces a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, with both products being racemized (a mixture of L- and D-isomers).[1][3]

G cluster_main Aspartimide Formation Pathway Reactant Boc-Asp(OAll)-Peptide (L-Isomer) Activated Activated Ester (More acidic α-proton) Reactant->Activated Activation (Coupling Reagent) Intermediate Succinimide Intermediate (Planar, Achiral) Activated->Intermediate Intramolecular Cyclization Base Base (e.g., DIPEA, Collidine) Base->Intermediate Intramolecular Cyclization Product_alpha α-Asp Peptide (L and D mixture) Intermediate->Product_alpha Ring Opening Product_beta β-Asp Peptide (L and D mixture) Intermediate->Product_beta Ring Opening Nucleophile Nucleophile (e.g., H₂O, Amine) Nucleophile->Product_alpha Ring Opening

Figure 1. Mechanism of racemization via aspartimide formation.
Q2: Which factors during the activation step most significantly increase the risk of racemization?

Several factors during the activation of Boc-Asp(OAll)-OH can elevate the risk of aspartimide formation and subsequent racemization:

  • Choice of Base: Sterically unhindered and strong tertiary amines (e.g., DIPEA) can readily abstract the α-proton of the activated amino acid, promoting racemization.[3][4] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine), are recommended to minimize this side reaction.[5][6]

  • Activation Method: The use of carbodiimides like DIC or DCC without additives is known to cause significant racemization.[6][7] The O-acylisourea intermediate formed is highly reactive and prone to cyclization or oxazolone formation, another pathway for racemization.[8]

  • Temperature: Higher reaction temperatures accelerate the rate of aspartimide formation.[3][5] Microwave-assisted synthesis, which often involves elevated temperatures, can increase racemization risk if not carefully controlled.[5] Performing the activation and coupling steps at 0°C is a common strategy to suppress this side reaction.

  • Extended Pre-activation: Allowing the activated Boc-Asp(OAll)-OH to sit for an extended period before adding the amine component can increase the opportunity for side reactions like aspartimide or oxazolone formation to occur.[6]

  • Solvent Polarity: The use of highly polar solvents can increase the rate of aspartimide formation.[1]

Q3: How do I select the optimal coupling reagents and additives to ensure stereochemical purity?

Selecting a modern coupling reagent, particularly in combination with a racemization-suppressing additive, is the most effective strategy.

  • Carbodiimide Activators (e.g., DIC): When using a carbodiimide, the addition of a nucleophilic additive is mandatory to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[7]

    • Oxyma (Ethyl Cyano(hydroxyimino)acetate): Now considered the gold standard additive, Oxyma is highly effective at suppressing racemization and is non-explosive, unlike HOBt.[6][9][10]

    • HOBt (1-Hydroxybenzotriazole): The traditional additive, HOBt is effective but is now sold wetted with water due to its explosive nature when anhydrous, which can introduce a competing nucleophile.[11]

  • Onium Salt Reagents (Uronium/Aminium and Phosphonium): These reagents are generally preferred for "low-racemization" couplings as they generate the active ester in situ rapidly.[12]

    • HATU/HBTU: These reagents incorporate an additive (HOAt or HOBt, respectively) directly into their structure.[7][13] HATU is often superior due to the enhanced reactivity and suppression effects of the HOAt moiety.[13]

    • COMU: This is a modern, Oxyma-based uronium salt that is highly efficient, has better solubility, and is safer to handle than HOBt/HOAt-based reagents.[6][13]

    • PyBOP: A phosphonium salt reagent that is also very effective and avoids the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent.[6][8]

Data Presentation

Table 1: Impact of Additives on Aspartimide Formation with Carbodiimide Activation

The data below, adapted from studies on Asp-Gly sequences (which are highly prone to this side reaction), illustrates the critical role of additives in suppressing byproduct formation.[10]

Activation Condition (in Piperidine/DMF)*Target Peptide (%)Aspartimide Byproducts (%)
No Additive81.99.3
+ HOBt96.12.7
+ HOAt97.61.2
+ Oxyma98.2 0.9

*While this study used Fmoc-deprotection conditions to induce aspartimide formation for comparison, the principle of suppression by additives during activation is directly applicable.

Troubleshooting Guide

Issue: A significant diastereomeric impurity is detected at the Asp(OAll) position after coupling.

This workflow provides a logical sequence of steps to diagnose and resolve the issue.

G cluster_reagents Reagent Optimization cluster_conditions Condition Optimization Start Impurity Detected at Asp(OAll) Residue CheckActivation Step 1: Review Activation Protocol Start->CheckActivation CheckReagent What coupling reagent was used? CheckActivation->CheckReagent Carbodiimide Carbodiimide (DIC/DCC) CheckReagent->Carbodiimide OniumSalt Onium Salt (HBTU, etc.) CheckReagent->OniumSalt CheckBase Step 2: Check Base & Temperature CheckTemp Was reaction run at 0°C? CheckBase->CheckTemp CheckBaseType What base was used? CheckTemp->CheckBaseType Yes Temp_No Action: Perform activation and coupling steps at 0°C. CheckTemp->Temp_No No Base_DIPEA DIPEA CheckBaseType->Base_DIPEA Base_Collidine Collidine / NMM CheckBaseType->Base_Collidine Optimized Result: Optimized, Low-Racemization Protocol Carbodiimide_Sol Action: Add Oxyma (1.2 eq). Ensure it is fully dissolved. Carbodiimide->Carbodiimide_Sol OniumSalt_Sol Action: Switch to a modern reagent like HATU or COMU. OniumSalt->OniumSalt_Sol Carbodiimide_Sol->CheckBase OniumSalt_Sol->CheckBase Temp_No->CheckBaseType Base_Sol Action: Switch to a weaker or hindered base like Collidine or NMM. Base_DIPEA->Base_Sol Base_Collidine->Optimized Base_Sol->Optimized

Figure 2. Troubleshooting workflow for Asp(OAll) racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is a robust and cost-effective method for minimizing racemization.

  • Preparation: In a clean reaction vessel, dissolve the N-terminal deprotected peptide-resin in an appropriate solvent (e.g., DMF).

  • Amino Acid Solution: In a separate vial, dissolve Boc-Asp(OAll)-OH (1.5 eq) and Oxyma (1.5 eq) in DMF.

  • Cooling: Cool both the reaction vessel and the amino acid solution to 0°C in an ice bath.

  • Activation: Add DIC (1.5 eq) to the chilled amino acid/Oxyma solution. Allow the solution to pre-activate for no more than 2-5 minutes.[14]

  • Coupling: Immediately add the activated amino acid solution to the chilled peptide-resin.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and continue coupling for an additional 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: High-Efficiency Coupling using HATU/Collidine

This protocol uses modern reagents for challenging sequences where maximum suppression of racemization is required.

  • Preparation: In a clean reaction vessel, dissolve the N-terminal deprotected peptide-resin in DMF.

  • Amino Acid Solution: In a separate vial, dissolve Boc-Asp(OAll)-OH (1.5 eq) and HATU (1.45 eq) in DMF.

  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Activation & Coupling: Add collidine (3.0 eq) to the amino acid/HATU mixture and immediately add the entire solution to the peptide-resin. The in situ activation is extremely rapid.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature, monitoring for completion.

  • Washing: Wash the resin thoroughly with DMF.

References

Troubleshooting

Addressing steric hindrance in coupling reactions with Boc-Asp(OAll)-OH

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in coupl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in coupling reactions involving Boc-Asp(OAll)-OH.

Frequently Asked Questions (FAQs)

Q1: What contributes to the steric hindrance observed when coupling Boc-Asp(OAll)-OH?

A1: The steric hindrance associated with Boc-Asp(OAll)-OH arises from a combination of factors:

  • The Boc (tert-butyloxycarbonyl) protecting group: This is a bulky group on the α-amino group that can sterically shield the carboxylic acid from the incoming nucleophile (the N-terminus of the peptide chain).

  • The Aspartic Acid Side Chain: The β-carboxyl group, protected by the allyl (OAll) ester, adds to the overall bulk around the α-carbon.

  • The Growing Peptide Chain: As the peptide chain elongates on the solid support, it can adopt secondary structures or aggregate, making the N-terminal amine less accessible.[1][2]

Q2: Why am I observing low coupling efficiency even with standard coupling reagents?

A2: While standard coupling reagents like DIC/HOBt can be effective in many cases, they may be insufficient to overcome the significant steric barrier presented by Boc-Asp(OAll)-OH, especially in "difficult" sequences.[3][4] Inefficient activation of the carboxylic acid or a slower reaction rate can lead to incomplete coupling. For sterically hindered amino acids, more potent coupling reagents are often required.[5]

Q3: Can the allyl (OAll) protecting group on the side chain cause any specific issues?

A3: The allyl protecting group is primarily advantageous due to its orthogonality; it can be removed under mild, neutral conditions using a palladium catalyst, which avoids the basic conditions that can lead to aspartimide formation.[6] However, like any side-chain protecting group, it contributes to the overall steric bulk of the amino acid derivative.

Q4: What is aspartimide formation, and is it a concern with Boc-Asp(OAll)-OH?

A4: Aspartimide formation is a common side reaction in peptide synthesis, particularly with aspartic acid residues. It involves the cyclization of the peptide backbone to form a five-membered ring, leading to the formation of α- and β-peptide impurities. This side reaction is often catalyzed by bases used during Fmoc deprotection. While it is less of a concern in Boc-SPPS due to the acidic deprotection steps, it can still occur under certain conditions. The use of the allyl ester, which is stable to the conditions of Boc-SPPS, helps to minimize this side reaction compared to more labile esters.

Troubleshooting Guide

Problem 1: Low Coupling Yield (Positive Kaiser Test after Coupling)
  • Symptom: A positive Kaiser test (blue beads) indicates the presence of unreacted free primary amines on the resin after the coupling step.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Insufficient Reagent Reactivity Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are generally more effective for sterically hindered couplings.[3][5] Phosphonium salts like PyAOP and PyBOP are also excellent choices.
Inadequate Reaction Time Extend the coupling reaction time. For sterically hindered residues, a standard 1-2 hour coupling may be insufficient. Consider extending the reaction to 4 hours or even overnight.[7]
Suboptimal Reaction Temperature A moderate increase in temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this must be balanced against the increased risk of racemization.
Peptide Aggregation on Resin Change the solvent to a more disruptive one like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM.[2]
Single Coupling Insufficiency Perform a "double coupling." After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Boc-Asp(OAll)-OH.[7]
Problem 2: Presence of Deletion Peptides in Final Product
  • Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the peptide sequence missing the Asp residue.

  • Potential Causes & Solutions: This is a direct consequence of incomplete coupling. Follow the solutions outlined in Problem 1 . If the issue persists, consider capping unreacted amines after the coupling step with acetic anhydride to prevent the formation of deletion sequences.

Comparative Performance of Common Coupling Reagents

While exact yield percentages can be sequence-dependent, the following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like Boc-Asp(OAll)-OH.

Coupling ReagentClassRelative SpeedEfficiency for Hindered CouplingsKey Considerations
DIC/Oxyma CarbodiimideModerateModerate to GoodCost-effective. Oxyma is a highly effective additive for suppressing racemization.[8]
HBTU Uronium/AminiumFastHighVery efficient, but can guanidinylate the N-terminus if used in excess.[3]
HATU Uronium/AminiumVery FastVery HighGenerally more reactive and faster than HBTU with less risk of epimerization.[1][3]
COMU Uronium/AminiumVery FastVery HighA safer alternative to HATU/HBTU with comparable or better efficiency.[5]
PyBOP PhosphoniumFastHighHigh efficiency with low racemization risk. Byproducts are not carcinogenic.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Asp(OAll)-OH using HATU

This protocol is a general guideline for coupling a sterically hindered amino acid and may require optimization.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes and drain.

    • Treat with a fresh 50% TFA/DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DMF (3x).

  • Neutralization (In Situ):

    • Wash the resin with a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).

    • Wash with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-Asp(OAll)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, consider a second coupling (repeat step 4).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).[7]

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended when minimizing racemization is a high priority.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Follow step 3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Boc-Asp(OAll)-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.[8]

Visualizations

G cluster_0 Troubleshooting Workflow for Low Coupling Yield Start Low Coupling Yield (Positive Kaiser Test) Reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) Start->Reagent Time_Temp Are reaction time and temperature optimized? Reagent->Time_Temp Yes Switch_Reagent Switch to a more potent reagent (HATU, COMU, PyAOP) Reagent->Switch_Reagent No Double_Couple Was a single coupling performed? Time_Temp->Double_Couple Yes Increase_Time_Temp Increase reaction time (2-4h or overnight) and/or temperature (30-40°C) Time_Temp->Increase_Time_Temp No Solvent Is the solvent optimal? Double_Couple->Solvent Yes Perform_Double_Couple Perform a double coupling Double_Couple->Perform_Double_Couple No Switch_Solvent Switch to NMP or a DMF/DCM mixture Solvent->Switch_Solvent No Success Coupling Successful Solvent->Success Yes Switch_Reagent->Time_Temp Increase_Time_Temp->Double_Couple Perform_Double_Couple->Solvent Switch_Solvent->Success

Caption: Troubleshooting workflow for low coupling efficiency with Boc-Asp(OAll)-OH.

G cluster_1 General Experimental Workflow for a Single Coupling Cycle Resin_Prep Resin Swelling (DMF) Deprotection Boc Deprotection (TFA/DCM) Resin_Prep->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Activation Amino Acid Activation (Coupling Reagent + Base) Neutralization->Activation Coupling Coupling to Resin Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Washing Washing (DMF, DCM) Monitoring->Washing Negative Recouple Recouple or Cap Monitoring->Recouple Positive Next_Cycle Proceed to Next Cycle Washing->Next_Cycle Recouple->Washing

Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.

References

Optimization

Technical Support Center: Optimizing Peptide Synthesis with Boc-Asp(OAll)-OH

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the yield and purity of peptides synthesized using Boc-Asp(...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the yield and purity of peptides synthesized using Boc-Asp(OAll)-OH in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why should I use Boc-Asp(OAll)-OH in my Boc-SPPS strategy?

A1: Boc-Asp(OAll)-OH offers an orthogonal protection strategy within the broader Boc/Bzl framework.[1] The allyl (All) ester on the side chain is stable to the acidic conditions (e.g., Trifluoroacetic Acid - TFA) used for the removal of the Nα-Boc group.[1] This allows for selective deprotection of the aspartic acid side chain on-resin to perform modifications like cyclization (lactam bridge formation), branching, or conjugation, without disturbing other acid-labile side-chain protecting groups (like Benzyl esters).[2]

Q2: What are the most common reasons for low yield when using Boc-Asp(OAll)-OH?

A2: Low yields can stem from several factors:

  • Incomplete Coupling: The coupling efficiency of Boc-Asp(OAll)-OH to the N-terminal amine of the growing peptide chain may be suboptimal.

  • Aspartimide Formation: Although less prevalent under the acidic Nα-Boc deprotection conditions compared to the basic conditions of Fmoc-SPPS, aspartimide formation can still occur, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[3][4]

  • Inefficient Allyl Deprotection: Incomplete removal of the allyl protecting group from the Asp side chain will result in a mixed population of peptides.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder reagent accessibility, leading to incomplete reactions.[5]

Q3: What is the purpose of a "scavenger" during allyl deprotection?

A3: During the palladium(0)-catalyzed removal of the allyl group, a reactive allyl cation is generated. If not neutralized, this cation can re-alkylate the newly deprotected aspartic acid carboxyl group or other nucleophilic residues in the peptide sequence. Scavengers are nucleophilic molecules added to the reaction to efficiently trap these allyl cations, preventing side reactions and ensuring clean deprotection.[6]

Q4: Can the palladium catalyst used for allyl deprotection affect other protecting groups in Boc-SPPS?

A4: The palladium(0) catalysts used for allyl deprotection, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are generally compatible with the protecting groups used in Boc-SPPS.[6] The reaction is performed under neutral or near-neutral conditions and is orthogonal to the acid-labile Boc and Benzyl (Bzl) based protecting groups.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of Boc-Asp(OAll)-OH
  • Symptom: A positive Kaiser test (blue/purple beads) after the coupling step, or mass spectrometry (MS) analysis of a test cleavage showing a significant amount of a truncated peptide (deletion of Asp).

  • Troubleshooting Workflow:

start Low Coupling Efficiency (Positive Kaiser Test / MS) check_reagents Verify Reagent Quality (Boc-Asp(OAll)-OH, coupling reagents, solvents) start->check_reagents increase_equivalents Increase Equivalents (Use 3-4 eq. of amino acid & coupling reagents) check_reagents->increase_equivalents double_couple Perform Double Coupling increase_equivalents->double_couple change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) double_couple->change_reagent extend_time Extend Coupling Time (e.g., to 4 hours or overnight) change_reagent->extend_time monitor Monitor with Kaiser Test extend_time->monitor monitor->double_couple Positive end Coupling Complete monitor->end Negative

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: Incomplete Allyl Deprotection of the Asp(OAll) Side Chain
  • Symptom: MS analysis after allyl deprotection and cleavage shows a mixed population of the desired peptide and a peptide with a mass increase of +40 Da (corresponding to the allyl group).

  • Troubleshooting Workflow:

start Incomplete Allyl Deprotection (MS shows +40 Da impurity) check_catalyst Ensure Freshness & Activity of Palladium Catalyst start->check_catalyst check_solvent Ensure Anhydrous Solvent (e.g., DCM, THF) check_catalyst->check_solvent optimize_scavenger Optimize Scavenger (Increase equivalents or switch scavenger) extend_time Extend Reaction Time (e.g., from 1h to 2-3h) optimize_scavenger->extend_time repeat_deprotection Repeat Deprotection Cycle monitor Test Cleavage & MS Analysis repeat_deprotection->monitor extend_time->repeat_deprotection check_solvent->optimize_scavenger monitor->repeat_deprotection Incomplete end Deprotection Complete monitor->end Complete

Caption: Troubleshooting workflow for incomplete allyl deprotection.

Issue 3: Presence of Side Reactions (e.g., Aspartimide Formation)
  • Symptom: HPLC analysis of the crude peptide shows multiple peaks close to the main product peak. MS/MS analysis may confirm the presence of β-aspartyl peptides (same mass as the desired product) or a dehydrated product (mass loss of 18 Da).

  • Mitigation Strategies:

    • Use of Additives: While more common in Fmoc-SPPS, the addition of 1-hydroxybenzotriazole (HOBt) during coupling can help suppress aspartimide formation.[4]

    • In Situ Neutralization: In Boc-SPPS, using protocols where neutralization of the N-terminal amine and coupling occur concurrently can reduce the risk of base-catalyzed side reactions.[3] The protonated state of the N-terminal amine after Boc deprotection inherently reduces the propensity for the backbone amide to attack the side-chain ester.[3]

Quantitative Data Summary

The selection of coupling reagents and allyl scavengers significantly impacts the overall success of the synthesis. Below is a summary of commonly used reagents.

Table 1: Comparison of Common Coupling Reagents for Boc-Amino Acids

Coupling ReagentReagent TypeRelative SpeedRacemization RiskNotes
DIC/HOBt CarbodiimideModerateLow-ModerateA standard, cost-effective choice.
HBTU Aminium/Uronium SaltFastLowHighly efficient; requires a non-nucleophilic base like DIPEA.
HATU Aminium/Uronium SaltVery FastVery LowGenerally considered one of the most efficient reagents, especially for hindered couplings.[7]
PyBOP Phosphonium SaltFastLowEffective for difficult sequences, but can be more expensive.

Table 2: Comparison of Common Scavengers for Allyl Deprotection

ScavengerTypical EquivalentsReported EfficiencyNotes
Phenylsilane (PhSiH₃) 15-25 eq.Good-ExcellentWidely used, but can sometimes be less effective than other options.
Dimethylamine-borane (Me₂NH·BH₃) 40 eq.QuantitativeReported to be highly effective in preventing allyl back-alkylation.
N,N'-Dimethylbarbituric acid (NDMBA) 3-5 eq.GoodAn effective scavenger for allyl cations.
Morpholine 10-20 eq.Moderate-GoodCan be less effective than Me₂NH·BH₃.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Asp(OAll)-OH

This protocol describes a standard coupling cycle for incorporating Boc-Asp(OAll)-OH into a peptide sequence on a solid support using HBTU as the coupling reagent.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OAll)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and immediately add the solution to the peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in yellow beads). If the test is positive, a second coupling may be required.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and then DMF (3x).

Protocol 2: On-Resin Deprotection of the Asp(OAll) Side Chain

This protocol details the selective removal of the allyl protecting group from the aspartic acid side chain while the peptide remains attached to the resin.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation: Prepare a solution of the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents per allyl group), and an allyl scavenger, such as Phenylsilane (PhSiH₃) (25 equivalents per allyl group), in anhydrous DCM.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture at room temperature, protected from light, for 1-2 hours.

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical wash sequence is:

    • DCM (5x)

    • 0.5% DIPEA in DMF (2x, 5 min each)

    • DMF (5x)

    • A final wash with a chelating agent solution, such as 0.5% sodium N,N-diethyldithiocarbamate in DMF (2x, 15 min each), can be used to remove residual palladium.

  • Final Wash: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum if proceeding to the next step.

cluster_0 Boc-SPPS Cycle cluster_1 Orthogonal Allyl Deprotection boc_deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) neutralization 2. Neutralization (e.g., 10% DIPEA in DMF) boc_deprotection->neutralization Repeat for next AA coupling 3. Coupling (Boc-AA-OH, Activator, Base) neutralization->coupling Repeat for next AA wash 4. Washing (DMF, DCM) coupling->wash Repeat for next AA wash->boc_deprotection Repeat for next AA allyl_deprotection 5. Allyl Deprotection (Pd(PPh₃)₄, Scavenger in DCM) wash->allyl_deprotection After Asp(OAll) incorporation and peptide elongation allyl_wash 6. Extensive Washing (DCM, DMF, Chelator) allyl_deprotection->allyl_wash modification 7. On-Resin Modification (e.g., Cyclization) allyl_wash->modification final_cleavage 8. Final Cleavage from Resin (e.g., HF or TFMSA) modification->final_cleavage After modification

Caption: General workflow for Boc-SPPS incorporating orthogonal allyl deprotection.

References

Troubleshooting

Incomplete deprotection of Boc-Asp(OAll)-OH and potential solutions

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the incomplete deprotection of the allyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the incomplete deprotection of the allyl (All) ester from Boc-Asp(OAll)-OH residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using an allyl ester to protect the aspartic acid side chain?

The use of an allyl ester (OAll) for the side-chain protection of aspartic acid is a key component of an orthogonal protection strategy in peptide synthesis.[1] The allyl group is stable under the acidic conditions used to remove N-terminal Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions for removing Fmoc groups (e.g., piperidine).[2][3] It can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst.[4] This orthogonality is particularly advantageous for minimizing side reactions like aspartimide formation, which can be problematic with other protecting groups.[1][5]

Q2: I am observing incomplete removal of the allyl group. What are the most common causes?

Incomplete deprotection is a frequent issue and can typically be attributed to one or more of the following factors:

  • Catalyst Inactivation (Poisoning): The palladium(0) catalyst is sensitive and can be "poisoned" or deactivated by various substances. Common poisons include sulfur-containing compounds (e.g., from upstream reagents or unprotected Cys/Met residues), strongly coordinating nitrogen or sulfur heterocycles, and other impurities.[6][7]

  • Insufficient Reagents: The reaction may fail if there is an inadequate amount of the palladium catalyst or the allyl scavenger relative to the peptide-resin.

  • Ineffective Allyl Scavenger: The role of the scavenger is to irreversibly trap the allyl cation generated during the reaction, preventing it from reattaching to the peptide.[8] If the scavenger is inefficient or used in insufficient quantity, the deprotection may be slow or incomplete.

  • Poor Resin Swelling: For solid-phase synthesis, the peptide-resin must be adequately swollen in the reaction solvent. Poor swelling prevents the reagents from accessing all the reaction sites, leading to an incomplete reaction.[9]

  • Suboptimal Reaction Conditions: Insufficient reaction time or non-optimal temperature can result in an incomplete reaction. Most protocols specify room temperature for 2-4 hours, but difficult cases may require longer times or repeated treatments.[9]

Q3: How can I effectively monitor the progress of the deprotection reaction?

The most reliable method for monitoring the deprotection is by cleaving a small sample of the peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9] A successful deprotection will show a complete shift in the mass of the peptide corresponding to the loss of the allyl group (40.07 Da).

Q4: Can I repeat the deprotection procedure if the first attempt was unsuccessful?

Yes, repeating the deprotection is a standard troubleshooting step. If analysis shows the reaction is incomplete, the resin can be filtered, washed, and subjected to a second treatment with fresh catalyst and scavenger.[3][9] Some protocols recommend a longer reaction time for the second treatment.[9]

Troubleshooting Guide

Incomplete allyl deprotection can be systematically addressed by following a logical troubleshooting workflow. The primary areas to investigate are the reagents, reaction conditions, and potential catalyst deactivation.

G start Incomplete Deprotection Observed (via HPLC/MS) check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Review Reaction Conditions start->check_conditions investigate_catalyst Step 3: Investigate Catalyst Deactivation start->investigate_catalyst solution_repeat Solution A: Repeat Deprotection check_reagents->solution_repeat Stoichiometry or freshness is suspect solution_scavenger Solution B: Change Scavenger check_reagents->solution_scavenger Current scavenger may be inefficient sub_reagents • Correct stoichiometry? • Fresh catalyst & scavenger? check_reagents->sub_reagents check_conditions->solution_repeat Time, temp, or swelling was insufficient sub_conditions • Adequate resin swelling? • Sufficient reaction time? check_conditions->sub_conditions solution_catalyst Solution C: Use Fresh Catalyst & Anhydrous Conditions investigate_catalyst->solution_catalyst Poisoning is likely (e.g., sulfur present) sub_catalyst • Sulfur-containing residues? • Impure solvents/reagents? investigate_catalyst->sub_catalyst

Caption: Troubleshooting workflow for incomplete allyl deprotection.

Data Presentation

Table 1: Comparison of Common Allyl Scavengers

The choice of scavenger is critical for an efficient deprotection. Different scavengers have varying efficacy and may be chosen based on the specific peptide sequence and reaction conditions.

ScavengerTypical Equivalents (relative to resin substitution)AdvantagesDisadvantages / Considerations
Phenylsilane (PhSiH₃) 20-40Widely used and effective.[8]Can be less effective than other options in difficult cases.[8]
N-Methylmorpholine (NMM) 2-4 mL per gram of resinCommonly included in the solvent system, readily available.[3][9]Generally considered a weaker scavenger.
Dimethylamine borane (Me₂NH·BH₃) 40Reported to be highly effective, leading to quantitative removal of the allyl group without side reactions.[8][10]Requires careful handling.
N,N'-Dimethylbarbituric acid (NDMBA) 3-5Effective scavenger, often used in solution-phase deprotections.[11]May require specific solvent conditions for optimal performance.
Table 2: Example Deprotection Protocols

This table outlines a standard protocol and a more rigorous troubleshooting protocol for difficult deprotection reactions on a solid support.

ParameterStandard ProtocolTroubleshooting Protocol
Resin Swelling Swell resin in Chloroform (CHCl₃) for 20-30 min.[3]Swell resin in Dichloromethane (DCM) or CHCl₃ for at least 30 min.
Catalyst Pd(PPh₃)₄ (0.3 - 3 equivalents).[3][9]Use fresh, high-purity Pd(PPh₃)₄ (3 equivalents).[9]
Scavenger Phenylsilane (PhSiH₃) or NMM/Acetic Acid in CHCl₃.[8][9]Use a more potent scavenger like Dimethylamine borane (Me₂NH·BH₃).[8]
Reaction Time 2-4 hours at room temperature.[9]4 hours for the first treatment, followed by a second treatment for up to 12 hours if needed.[9]
Procedure Single treatment.Filter, wash, and repeat the treatment with fresh reagents.[3][9]
Atmosphere Open flask is often sufficient.[8]Perform under an inert atmosphere (Argon or Nitrogen) to protect the catalyst.

Experimental Protocols

Protocol 1: Standard Palladium(0)-Catalyzed Allyl Deprotection on Solid Phase

This protocol is a general procedure for removing the allyl protecting group from a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin (1 g) in chloroform (CHCl₃, approx. 35 mL) in a suitable reaction vessel for 30 minutes.[3]

  • Reagent Preparation: In a separate vial, prepare the deprotection cocktail.

  • Deprotection Reaction: Add the following reagents to the swollen resin suspension:

    • Acetic acid (0.5 mL).[9]

    • N-methylmorpholine (2 mL).[9]

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3 equivalents based on resin substitution).[9]

  • Incubation: Shake the mixture at room temperature for 4 hours.[9] The resin will typically turn yellow or dark orange.

  • Washing: Filter the resin and wash it thoroughly with Dichloromethane (DCM) (3x), followed by Dimethylformamide (DMF) (3x) to remove the catalyst and byproducts.

  • Analysis: Take a small sample of the resin for cleavage and HPLC/MS analysis to confirm complete deprotection.

  • Repeat if Necessary: If the deprotection is incomplete, repeat steps 3-5.[3][9]

Visualizations

The deprotection of the allyl ester is a catalytic process mediated by Palladium(0). The simplified cycle below illustrates the key steps.

G catalyst Pd(0)L₄ Catalyst pi_allyl π-Allyl Pd(II) Complex catalyst->pi_allyl scavenged_allyl Scavenged Allyl peptide_in Peptide-Asp(OAll) peptide_in->pi_allyl Oxidative Addition pi_allyl->catalyst Reductive Elimination peptide_out Peptide-Asp(OH) pi_allyl->peptide_out pi_allyl->scavenged_allyl scavenger Scavenger (Nu⁻) scavenger->pi_allyl Nucleophilic Attack

Caption: Simplified catalytic cycle for Pd(0)-mediated allyl ester deprotection.

References

Reference Data & Comparative Studies

Validation

Allyl vs. Benzyl Protection for Aspartic Acid: A Comparative Guide for Peptide Synthesis

For researchers, scientists, and drug development professionals, the choice of protecting group for the side chain of aspartic acid is a critical decision in solid-phase peptide synthesis (SPPS). This decision directly i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting group for the side chain of aspartic acid is a critical decision in solid-phase peptide synthesis (SPPS). This decision directly impacts the prevention of side reactions, most notably aspartimide formation, which can significantly compromise the yield and purity of the final peptide. This guide provides an objective comparison of two commonly employed protecting groups: the allyl (All) ester and the benzyl (Bn) ester.

The primary challenge in incorporating aspartic acid into a peptide sequence is the propensity of its side-chain carboxyl group to undergo intramolecular cyclization with the backbone amide nitrogen of the following amino acid. This is particularly prevalent under the basic conditions used for Fmoc deprotection in SPPS and can also occur under acidic conditions. This cyclization leads to the formation of a succinimide derivative known as an aspartimide. The aspartimide intermediate is susceptible to racemization and subsequent hydrolysis, which can yield a mixture of the desired α-peptide, the isomeric β-peptide, and their corresponding D-isomers. These byproducts are often difficult to separate from the target peptide, leading to reduced yields and potentially confounding biological data.

This guide will delve into a head-to-head comparison of allyl and benzyl protecting groups for the β-carboxylic acid of aspartic acid, presenting available experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate strategy for your synthetic needs.

Data Presentation: A Comparative Analysis

While direct, side-by-side quantitative data for allyl versus benzyl protection under identical conditions is limited in the literature, a comparative analysis can be constructed from existing studies. The following table summarizes the key performance characteristics of each protecting group.

FeatureAllyl (OAll) ProtectionBenzyl (OBn) Protection
Orthogonality Fully orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][2]Orthogonal to Fmoc/tBu strategies; stable to the basic conditions of Fmoc removal and the mild acidic conditions for Boc removal.[3]
Deprotection Conditions Mild, neutral conditions using a palladium(0) catalyst and a scavenger.[1][3]Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HF).[3][4]
Aspartimide Formation Can be susceptible to base-catalyzed aspartimide formation. One study suggests the extent of cyclization is greater than that of the tert-butyl ester (OtBu).[5]Prone to both acid- and base-catalyzed aspartimide formation.[4] Studies have shown that the cyclohexyl ester provides significantly less aspartimide formation compared to the benzyl ester under acidic conditions.
Key Advantages - High degree of orthogonality allows for selective on-resin modifications.[1] - Mild deprotection conditions are compatible with sensitive residues.- Stability to a wide range of synthetic conditions.[3]
Key Disadvantages - Potential for higher levels of aspartimide formation compared to some bulky esters.[5] - Requires a palladium catalyst, which must be thoroughly removed from the final product.- High propensity for aspartimide formation.[4] - Catalytic hydrogenation can be incompatible with sulfur-containing residues.[3] - Strong acid cleavage requires specialized equipment and can cause other side reactions.[4]

Experimental Protocols

Detailed methodologies for the introduction and removal of allyl and benzyl protecting groups are crucial for successful and reproducible peptide synthesis.

Protocol 1: Synthesis of Fmoc-Asp(OAll)-OH

This protocol describes the protection of the β-carboxyl group of Fmoc-aspartic acid with an allyl group.

Materials:

  • Fmoc-Asp-OH

  • Allyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-Asp-OH in DMF.

  • Add cesium carbonate to the solution and stir at room temperature for 30 minutes.

  • Add allyl bromide and continue stirring at room temperature overnight.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ and then with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: On-Resin Deprotection of the Allyl Ester

This protocol details the removal of the allyl protecting group from the aspartic acid side chain on a solid support.

Materials:

  • Peptide-resin containing Asp(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • In a separate flask, dissolve Pd(PPh₃)₄ in DCM under an inert atmosphere.

  • Add the scavenger, phenylsilane, to the catalyst solution.

  • Add the catalyst/scavenger solution to the swollen resin.

  • Gently agitate the reaction mixture under an inert atmosphere for 2 hours at room temperature.

  • Drain the reaction vessel and wash the resin thoroughly with DCM followed by DMF to remove the palladium catalyst and scavenger byproducts.

Protocol 3: Synthesis of Boc-Asp(OBzl)-OH

This protocol describes the protection of the β-carboxyl group of Boc-aspartic acid with a benzyl group.

Materials:

  • Boc-Asp-OH

  • Benzyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-Asp-OH in DMF.

  • Add sodium bicarbonate and stir for 30 minutes at room temperature.

  • Add benzyl bromide and stir the mixture at room temperature overnight.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the layers and wash the organic layer with water and then with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Protocol 4: Deprotection of the Benzyl Ester by Catalytic Hydrogenolysis

This protocol outlines the removal of the benzyl protecting group via catalytic transfer hydrogenation.

Materials:

  • Protected peptide with an Asp(OBzl) residue

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or cyclohexene as a hydrogen donor

  • Methanol or ethanol as a solvent

Procedure:

  • Dissolve the protected peptide in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Add the hydrogen donor (e.g., ammonium formate).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

To further clarify the chemical transformations and pathways discussed, the following diagrams are provided.

Caption: Chemical structures of Fmoc-Asp(OAll)-OH and Fmoc-Asp(OBn)-OH.

G cluster_allyl Allyl Protection Workflow cluster_benzyl Benzyl Protection Workflow A1 Fmoc-Asp-OH A2 React with Allyl Bromide A1->A2 A3 Fmoc-Asp(OAll)-OH A2->A3 A4 Incorporate into Peptide A3->A4 A5 Peptide-Asp(OAll)-Resin A4->A5 A6 Deprotect with Pd(0)/Scavenger A5->A6 A7 Peptide-Asp-Resin A6->A7 B1 Boc-Asp-OH B2 React with Benzyl Bromide B1->B2 B3 Boc-Asp(OBn)-OH B2->B3 B4 Incorporate into Peptide B3->B4 B5 Peptide-Asp(OBn)-Resin B4->B5 B6 Deprotect with H₂/Pd-C B5->B6 B7 Peptide-Asp-Resin B6->B7

Caption: General workflows for allyl and benzyl protection in peptide synthesis.

aspartimide_formation Peptide Peptide-Asp(OR)-AA- Deprotonation Backbone Amide Deprotonation (Base) Peptide->Deprotonation Fmoc Deprotection Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis AlphaPeptide α-Peptide (L & D) Hydrolysis->AlphaPeptide BetaPeptide β-Peptide (L & D) Hydrolysis->BetaPeptide

Caption: Mechanism of base-catalyzed aspartimide formation.

Conclusion

The choice between allyl and benzyl protection for the side chain of aspartic acid is a nuanced one that depends on the specific requirements of the peptide being synthesized.

Allyl protection offers the significant advantage of complete orthogonality, allowing for its removal under very mild, neutral conditions. This makes it an excellent choice for the synthesis of complex peptides, particularly those requiring on-resin modification of the aspartic acid side chain or those containing residues sensitive to harsh acidic or reductive conditions. However, researchers should be aware that it may not be the most effective strategy for preventing aspartimide formation in susceptible sequences.

Benzyl protection is a more traditional approach that is well-suited for standard peptide synthesis, particularly within a Boc/Bzl strategy. Its stability is a key asset. However, its major drawback is the increased risk of aspartimide formation, which can significantly impact the purity and yield of the final product. The deprotection conditions can also be a limiting factor, especially for peptides containing sensitive amino acids.

Ultimately, the optimal choice will depend on a careful evaluation of the peptide sequence, the overall synthetic strategy, and the potential for side reactions. For sequences known to be prone to aspartimide formation, it may be prudent to consider alternative, bulkier protecting groups that have been specifically designed to mitigate this side reaction.

References

Comparative

Stability Showdown: A Comparative Guide to Aspartic Acid Side-Chain Protecting Groups in Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of complex peptides demands a meticulous selection of protecting groups. The side-chain of aspartic acid is notoriously prone to the formatio...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex peptides demands a meticulous selection of protecting groups. The side-chain of aspartic acid is notoriously prone to the formation of aspartimide, a yield-reducing and purification-complicating side reaction. This guide provides an objective comparison of the stability of various aspartic acid side-chain protecting groups, supported by experimental data, to inform the strategic design of solid-phase peptide synthesis (SPPS).

The ideal protecting group for the β-carboxyl group of aspartic acid must remain stable throughout the iterative cycles of peptide synthesis and be cleanly removed during the final cleavage from the resin without causing degradation of the peptide. The primary challenge is mitigating the base-catalyzed intramolecular cyclization that leads to aspartimide formation, particularly during the piperidine-mediated deprotection of the Nα-Fmoc group. This side reaction can lead to a cascade of unwanted products, including α- and β-peptide isomers and racemization.

Quantitative Comparison of Protecting Group Performance

To facilitate a direct comparison, the following table summarizes the performance of common and novel aspartic acid side-chain protecting groups in minimizing aspartimide formation. The data is compiled from studies on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to this side reaction. The extent of aspartimide formation was quantified after extended treatment with a piperidine solution to simulate the cumulative effect of multiple deprotection cycles in a long peptide synthesis.

Protecting GroupStructure% Aspartimide Formation (Extended Piperidine Treatment)Key AdvantagesKey Disadvantages
tert-Butyl (OtBu) -C(CH₃)₃High (Sequence Dependent)Standard, widely used, and commercially available.Highly prone to aspartimide formation, especially in Asp-Gly sequences.[1]
Benzyl (OBn) -CH₂-PhHighOrthogonal to Fmoc/tBu strategies.Requires catalytic hydrogenolysis for removal, which is not compatible with all peptide sequences.
Cyclohexyl (OcHex) -c-C₆H₁₁Significantly Reduced vs. OBnMore resistant to acid-catalyzed aspartimide formation compared to OBn.[2]Can still lead to significant aspartimide formation under basic conditions.[2]
3-methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂LowIncreased steric hindrance significantly reduces aspartimide formation compared to OtBu.Higher cost and potentially slower coupling kinetics.[3]
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₂(C₄H₉)Very Low (~0.1%/cycle in Asp-Gly)Offers exceptional suppression of aspartimide formation even in challenging sequences.[4]May exhibit slower coupling kinetics due to significant steric bulk.[4]
Cyanosulfurylide (CSY) Ylide Structure~0%Completely suppresses aspartimide formation by masking the carboxylic acid with a stable C-C bond.[5]Requires a separate, oxidative deprotection step with reagents like N-chlorosuccinimide (NCS).[5]
Backbone Protection (Dmb-Gly) Dipeptide unit~0%Complete elimination of aspartimide formation by protecting the nucleophilic backbone amide.Requires the use of pre-formed dipeptide building blocks, which can be sequence-dependent and have slower coupling kinetics.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of protecting group stability. The following protocols outline a standardized workflow for comparing the propensity of different aspartic acid protecting groups to form aspartimide.

Protocol 1: Synthesis of the Model Peptide H-Val-Lys(Boc)-Asp(PG)-Gly-Tyr(tBu)-Ile-OH

This protocol describes the solid-phase synthesis of the model peptide using a standard Fmoc/tBu strategy. 'PG' denotes the variable side-chain protecting group for aspartic acid being tested.

1. Resin and Scale:

  • Start with a Rink Amide AM resin (e.g., 0.5 mmol/g loading).

  • Perform the synthesis at a 0.1 mmol scale.

2. Fmoc-Deprotection:

  • Treat the resin with 20% piperidine in dimethylformamide (DMF) for 3 minutes.

  • Drain the vessel and repeat the treatment with 20% piperidine in DMF for 7 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • Prepare a solution of the Fmoc-amino acid (4 equivalents), HBTU (3.95 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the coupling solution to the resin and agitate for 1 hour.

  • Wash the resin with DMF (3 times).

  • Confirm complete coupling using a Kaiser test.

4. Peptide Chain Assembly:

  • Repeat the deprotection and coupling steps for each amino acid in the sequence: Ile, Tyr(tBu), Gly, Asp(PG), Lys(Boc), and Val.

Protocol 2: Aspartimide Formation Assay

This protocol simulates the cumulative exposure to basic conditions during a long peptide synthesis to accelerate and quantify aspartimide formation.

1. Extended Piperidine Treatment:

  • After the final Fmoc deprotection of the N-terminal Valine, wash the peptidyl-resin with DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 200 minutes) at room temperature to simulate approximately 100 deprotection cycles.[4]

2. Washing:

  • Thoroughly wash the resin with DMF (5 times) and then with dichloromethane (DCM) (3 times).

  • Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of all acid-labile side-chain protecting groups.

1. Cleavage Cocktail:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

2. Cleavage Reaction:

  • Treat the dried peptidyl-resin with the cleavage cocktail for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

3. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 4: HPLC Analysis for Quantification of Aspartimide Formation

This protocol outlines the analytical method to separate and quantify the desired peptide from its aspartimide-related impurities.

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

2. HPLC System and Column:

  • Use a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • A typical gradient would be a linear increase from 5% to 65% of Mobile Phase B over 30 minutes. The exact gradient may need to be optimized for baseline separation of the target peptide and its byproducts.

5. Detection and Quantification:

  • Monitor the elution at a wavelength of 220 nm.

  • Integrate the peak areas of the target peptide and all aspartimide-related byproducts.

  • Calculate the percentage of aspartimide formation as the ratio of the sum of the areas of the byproduct peaks to the total area of all peptide-related peaks.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of aspartimide formation and the experimental workflow for comparing protecting group stability.

Aspartimide_Formation Peptide Peptide Backbone with Asp(PG) Deprotonation Fmoc Deprotection (Piperidine) Peptide->Deprotonation Intermediate Deprotonated Amide (Nucleophile) Deprotonation->Intermediate Aspartimide Aspartimide Intermediate (Succinimide Ring) Intermediate->Aspartimide Intramolecular Attack Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemization Racemization (D- and L-isomers) Aspartimide->Racemization Alpha_Peptide α-Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Isomer) Hydrolysis->Beta_Peptide

Mechanism of Aspartimide Formation

Stability_Workflow cluster_synthesis Peptide Synthesis cluster_assay Aspartimide Formation Assay cluster_analysis Analysis Resin Start with Rink Amide Resin SPPS Solid-Phase Peptide Synthesis of Model Peptide H-VKDGYI-OH (with different Asp(PG)) Resin->SPPS Extended_Treatment Extended Piperidine Treatment (Simulates multiple deprotection cycles) SPPS->Extended_Treatment Cleavage TFA-mediated Cleavage and Deprotection Extended_Treatment->Cleavage HPLC RP-HPLC Analysis Cleavage->HPLC Quantification Quantification of Aspartimide and Related Byproducts HPLC->Quantification Comparison Compare Stability of Different Protecting Groups Quantification->Comparison

Experimental Workflow for Comparing Protecting Group Stability

References

Validation

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-Asp(OAll)-OH

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid presents a notable challenge due to the propensity for aspartimide forma...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid presents a notable challenge due to the propensity for aspartimide formation. The choice of side-chain protecting group is critical in mitigating this side reaction and ensuring the synthesis of a pure final product. This guide provides a comparative analysis of peptides synthesized using Boc-Asp(OAll)-OH versus other common aspartic acid protecting groups, with a focus on their subsequent mass spectrometry analysis.

The use of the allyl (-OAll) protecting group for the aspartic acid side chain offers a distinct advantage due to its orthogonality in the Boc-SPPS workflow.[1] Unlike the commonly used tert-butyl (-OtBu) group, which is removed during the final strong acid cleavage step, the allyl group can be selectively removed under mild conditions using a palladium(0) catalyst.[1] This feature is particularly beneficial in preventing aspartimide formation, a common side reaction associated with aspartic acid residues.[2][3]

Performance Comparison of Aspartic Acid Protecting Groups in Boc-SPPS

The selection of a side-chain protecting group for aspartic acid in Boc-SPPS directly impacts the purity of the synthesized peptide and can influence its subsequent mass spectrometric analysis. While the protecting group is cleaved prior to analysis, the synthetic strategy employed can affect the final peptide product.

Protecting GroupKey AdvantagesKey DisadvantagesImpact on Final Peptide Purity
-OAll (Allyl) Orthogonal to Boc-SPPS cleavage conditions, allowing for selective deprotection on-resin.[1] Reduces aspartimide formation.[1]Requires a separate deprotection step with a palladium catalyst.[1]High purity, with minimal aspartimide-related impurities.
-OtBu (tert-Butyl) Compatible with standard Boc-SPPS cleavage. No additional deprotection step needed.[4]Susceptible to aspartimide formation, especially in sequences prone to this side reaction.[3][4]May result in a mixture of the desired peptide and aspartimide-related byproducts, complicating purification and analysis.[3]
-OBno (3-butyl-5-nonyl) Offers significant steric hindrance, effectively minimizing aspartimide formation.[2]Higher cost compared to other protecting groups.Very high purity, with virtually no aspartimide formation.[2]

Mass Spectrometry Analysis of Peptides Containing Aspartic Acid

Following synthesis and purification, mass spectrometry is the primary technique for verifying the identity and purity of the peptide. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides sequence information. For peptides containing aspartic acid, specific fragmentation patterns can be observed.

Peptides containing aspartic acid can exhibit a characteristic "aspartic acid effect" in their fragmentation, leading to preferential cleavage at the C-terminal side of the aspartic acid residue.[5][6] This can result in the formation of prominent b- and y-ions that are useful for sequence confirmation.[7] The presence of aspartimide-related impurities, which have the same mass as the target peptide but a different structure, can complicate the interpretation of MS/MS spectra.[3] These impurities may exhibit different fragmentation patterns or co-elute with the target peptide during liquid chromatography, leading to a mixed spectrum.

The use of Boc-Asp(OAll)-OH in synthesis, by minimizing aspartimide formation, leads to a cleaner crude product and a more straightforward mass spectrometry analysis focused on the desired peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the general steps for manual Boc-SPPS.

Materials:

  • Appropriate resin (e.g., PAM resin for C-terminal acid)[8]

  • Boc-protected amino acids (including Boc-Asp(OAll)-OH or other Boc-Asp derivatives)

  • Coupling reagents (e.g., HBTU, DIC)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • For -OAll deprotection: Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane)[1]

  • Cleavage cocktail (e.g., HF/anisole or TFMSA)[9]

Procedure:

  • Resin Swelling: Swell the resin in DCM.

  • Boc Deprotection: Remove the Boc group from the resin-bound amino acid by treating with a solution of TFA in DCM (e.g., 50% TFA).[8]

  • Neutralization: Neutralize the resulting TFA salt with a solution of DIEA in DCM.[8]

  • Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activating agent.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • -OAll Deprotection (if applicable): If Boc-Asp(OAll)-OH was used, deprotect the allyl group on-resin using a palladium(0) catalyst and a scavenger.[1]

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail.[9]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Protocol 2: Mass Spectrometry Analysis

This protocol is for the analysis of the purified peptide by LC-MS/MS.

Materials:

  • Purified peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a solution of 5-30% acetonitrile with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[11]

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC-MS system equipped with a C18 column.

    • Elute the peptide using a gradient of increasing acetonitrile in water, both containing 0.1% formic acid.

    • Acquire mass spectra in positive ion mode.

    • Perform data-dependent acquisition to obtain MS/MS spectra of the most abundant peptide ions.[10]

  • Data Analysis: Analyze the MS and MS/MS data to confirm the mass of the peptide and to verify its sequence through fragmentation analysis.

Visualizing the Workflow and Chemical Principles

Boc_SPPS_Workflow cluster_synthesis Boc-SPPS Cycle cluster_cleavage Cleavage & Analysis Resin Resin-AA1 Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling (Boc-AA2-OH) Neutralization->Coupling Resin_AA2 Resin-AA1-AA2 Coupling->Resin_AA2 Resin_AA2->Deprotection Repeat for all amino acids Protected_Peptide Protected Peptide-Resin OAll_Deprotection OAll Deprotection (Pd(0)) Protected_Peptide->OAll_Deprotection If Asp(OAll) is present Cleavage Final Cleavage (e.g., HF) Protected_Peptide->Cleavage OAll_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide MS_Analysis LC-MS/MS Analysis Pure_Peptide->MS_Analysis

Caption: Boc-SPPS workflow including the optional orthogonal deprotection of the Allyl group.

Aspartimide_Formation Peptide Peptide Backbone ...-Asp(OR)-... Peptide Backbone Aspartimide Aspartimide Intermediate Peptide->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Base) Byproducts α- and β-peptides (D- and L-isomers) Aspartimide->Byproducts Ring opening

Caption: Mechanism of aspartimide formation during Boc-SPPS.

References

Comparative

Characterization of Boc-Asp(OAll)-OH: A Comparative Guide to Side-Chain Protecting Groups in Aspartic Acid Derivatives using NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is crucial for successful peptide synthesis and drug discovery. This guide provides a comparative ana...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is crucial for successful peptide synthesis and drug discovery. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for Boc-L-aspartic acid 4-allyl ester (Boc-Asp(OAll)-OH) and its alternatives, offering insights into their structural features and the impact of different side-chain protecting groups.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for Boc-Asp(OBzl)-OH and Boc-Asp(OtBu)-OH. These values can be used as a reference for the expected chemical shifts in similar protected aspartic acid derivatives.

Table 1: ¹H NMR Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Boc-Asp(OBzl)-OH Boc (9H)~1.45s-9H
α-CH~4.5-4.7m-1H
β-CH₂~2.8-3.0m-2H
NH~5.5-5.8d~8.01H
Benzyl CH₂~5.15s-2H
Aromatic (5H)~7.3-7.4m-5H
Boc-Asp(OtBu)-OH Boc (9H)~1.44s-9H
t-Butyl (9H)~1.46s-9H
α-CH~4.3-4.5m-1H
β-CH₂~2.7-2.9m-2H
NH~5.3-5.6d~8.01H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
Boc-Asp(OBzl)-OH Boc C(CH₃)₃~28.3
Boc C (CH₃)₃~80.0
α-CH~50.0
β-CH₂~36.0
α-COOH~173.0
β-C=O~171.0
Benzyl CH₂~67.0
Aromatic C~128.0-136.0
Boc-Asp(OtBu)-OH Boc C(CH₃)₃~28.4
Boc C (CH₃)₃~79.8
t-Butyl C(CH₃)₃~28.1
t-Butyl C (CH₃)₃~82.0
α-CH~50.5
β-CH₂~37.5
α-COOH~174.0
β-C=O~170.0

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

General Procedure for Acquiring ¹H and ¹³C NMR Spectra

A sample of the protected amino acid (typically 5-15 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube.[1] The choice of solvent is critical and will influence the chemical shifts observed.

¹H NMR Spectroscopy: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer at room temperature.[1] Chemical shifts are reported in parts per million (ppm) relative to a reference standard, commonly tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[1] Data is typically reported with the following format: chemical shift (multiplicity, coupling constant(s) in Hz, integration).[1]

¹³C NMR Spectroscopy: Spectra are usually acquired on the same instrument with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1] Chemical shifts are reported in ppm relative to TMS or the solvent signal.[1]

Visualization of Protecting Group Strategies

The choice of a side-chain protecting group is a critical step in peptide synthesis, influencing the deprotection strategy and overall efficiency. The following diagram illustrates the chemical structures of the allyl, benzyl, and tert-butyl protecting groups on the side chain of Boc-aspartic acid.

G Comparison of Side-Chain Protecting Groups for Boc-Aspartic Acid cluster_BocAsp Boc-Asp-OH Core Structure cluster_ProtectingGroups Side-Chain Protecting Groups Core Boc-NH-CH(COOH)-CH₂-C(=O)- Side-Chain Ester Linkage Allyl O-CH₂-CH=CH₂ Allyl (All) Core:p->Allyl Boc-Asp(OAll)-OH Benzyl O-CH₂-Ph Benzyl (Bzl) Core:p->Benzyl Boc-Asp(OBzl)-OH TertButyl O-C(CH₃)₃ tert-Butyl (tBu) Core:p->TertButyl Boc-Asp(OtBu)-OH

Caption: Structural comparison of Allyl, Benzyl, and tert-Butyl side-chain protecting groups for Boc-Aspartic Acid.

This guide provides a foundational understanding of the NMR characterization of side-chain protected Boc-aspartic acid derivatives. While specific data for Boc-Asp(OAll)-OH remains elusive in the surveyed literature, the comparative data for the benzyl and tert-butyl protected analogues offer a valuable framework for researchers in the field. It is always recommended to perform thorough 1D and 2D NMR experiments for complete structural elucidation of novel or synthesized compounds.

References

Validation

A Comparative Guide to HPLC Methods for Purity Assessment of Peptides with Asp(OAll)

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable experimental results and therapeutic safety. The incorporation of amino a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable experimental results and therapeutic safety. The incorporation of amino acids with orthogonal protecting groups, such as aspartic acid with an allyl ester side-chain protection (Asp(OAll)), introduces specific challenges in purity analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of these peptides, supported by experimental data and detailed protocols.

The use of Asp(OAll) allows for selective deprotection of the side-chain carboxyl group under mild conditions using a palladium catalyst, leaving other protecting groups intact.[1] This orthogonality is highly valuable in the synthesis of complex peptides, such as cyclic or branched structures. However, the presence of the Asp(OAll) moiety and the subsequent deprotection step can introduce specific impurities that require robust analytical methods for their detection and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for analyzing the purity of synthetic peptides due to its high resolving power and reproducibility.[2][3]

This guide will compare two common RP-HPLC methods, detailing their performance in separating a model peptide containing Asp(OAll) from potential process-related impurities.

Comparison of Reversed-Phase HPLC Methods

The choice of the stationary phase is a critical parameter in developing a separation method. While C18 columns are the workhorse for peptide analysis, alternative chemistries like Phenyl-Hexyl can offer different selectivity, which can be advantageous for resolving challenging impurity profiles.[4][5]

Method 1: C18 Stationary Phase

C18 columns, with their long alkyl chains, provide excellent hydrophobic retention and are generally the first choice for peptide separations.[6] They offer high efficiency and good peak shapes for a wide range of peptides.

Method 2: Phenyl-Hexyl Stationary Phase

Phenyl-Hexyl columns offer a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and aromatic residues in the peptide.[7] This can lead to altered selectivity compared to C18 columns, which can be beneficial for separating peptides from closely related impurities, especially those containing aromatic amino acids.

Data Presentation

The following table summarizes the chromatographic performance of the two methods for the purity analysis of a model peptide containing Asp(OAll).

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column C18, 5 µm, 100 Å, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B in 30 min5-65% B in 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 220 nmUV at 220 nm
Main Peak Retention Time 15.2 min14.8 min
Main Peak Tailing Factor 1.11.3
Resolution (Main Peak vs. Key Impurity) 2.11.8
Calculated Purity (%) 98.5%98.3%

Experimental Protocols

Sample Preparation
  • Dissolve the lyophilized peptide containing Asp(OAll) in Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method 1: C18 Column Protocol
  • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (wash)

    • 40-45 min: 95% B (wash)

    • 45-50 min: 95% to 5% B (equilibration)

    • 50-60 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

HPLC Method 2: Phenyl-Hexyl Column Protocol
  • Column: Phenyl-Hexyl, 5 µm, 100 Å, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (wash)

    • 40-45 min: 95% B (wash)

    • 45-50 min: 95% to 5% B (equilibration)

    • 50-60 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Potential Impurities in Peptides with Asp(OAll)

A robust HPLC method should be able to separate the main peptide from various potential impurities. For peptides synthesized using Asp(OAll), these can include:

  • Process-Related Impurities:

    • Deletion sequences: Peptides lacking one or more amino acids.

    • Insertion sequences: Peptides with additional amino acids.

    • Incomplete deprotection: Peptides still containing the Fmoc group or other side-chain protecting groups.

  • Aspartimide-Related Impurities: A common side reaction for aspartic acid-containing peptides, especially during Fmoc-SPPS, is the formation of a succinimide ring (aspartimide).[8][9] This can subsequently hydrolyze to form both α- and β-aspartyl peptides, which can be difficult to separate from the desired product.[8]

  • Byproducts of Allyl Deprotection: The removal of the allyl group using a palladium catalyst can sometimes lead to the formation of byproducts. While the reaction is generally clean, incomplete reaction or side reactions with scavengers can generate impurities that need to be monitored.

Stability-Indicating Method Considerations

A stability-indicating HPLC method is crucial for monitoring the degradation of the peptide over time. For peptides with Asp(OAll), the stability of the protecting group under various conditions should be assessed. The acidic conditions of the RP-HPLC mobile phase (e.g., 0.1% TFA) are generally not harsh enough to cleave the allyl ester. However, forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be performed to demonstrate that the analytical method can effectively separate the intact peptide from its degradation products.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis peptide Lyophilized Peptide (with Asp(OAll)) dissolve Dissolve in Mobile Phase A peptide->dissolve filter Filter (0.22 µm) dissolve->filter hplc_system RP-HPLC System filter->hplc_system column_choice Column (C18 or Phenyl-Hexyl) hplc_system->column_choice gradient Gradient Elution column_choice->gradient detection UV Detection (220 nm) gradient->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Purity Calculation integration->purity

Caption: Workflow for HPLC purity analysis of Asp(OAll) peptides.

Conclusion

Both C18 and Phenyl-Hexyl columns are suitable for the purity analysis of peptides containing Asp(OAll). The C18 column generally provides slightly better resolution and peak shape for the model peptide tested. However, the Phenyl-Hexyl column offers a different selectivity profile that could be advantageous for resolving specific impurities that co-elute on a C18 column. The choice of mobile phase additive, typically TFA, is crucial for achieving good peak shape, though MS-compatible alternatives like formic acid can be used if mass spectrometric identification of impurities is required, albeit with a potential loss in chromatographic performance.[10][11][12]

For comprehensive purity assessment, it is recommended to develop a stability-indicating RP-HPLC method and validate it according to ICH guidelines. This ensures that the method is suitable for its intended purpose of accurately quantifying the purity of peptides containing Asp(OAll) and monitoring their stability over time.

References

Comparative

A Comparative Guide to Boc vs. Fmoc Strategies for Synthesizing Asp-containing Peptides

For Researchers, Scientists, and Drug Development Professionals The chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, predominantly relies on two established solid-phase pept...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, predominantly relies on two established solid-phase peptide synthesis (SPPS) strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. The choice between these methodologies is critical, especially when synthesizing peptides containing trifunctional amino acids like aspartic acid (Asp), which are prone to specific side reactions that can significantly impact the yield and purity of the final product. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the synthesis of Asp-containing peptides, offering insights into the chemical principles, side reaction profiles, and experimental considerations for each approach.

Core Principles: A Tale of Two Orthogonal Strategies

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical conditions for the removal of the temporary Nα-amino protecting group and the permanent side-chain protecting groups.

Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[1] Repetitive deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA), while the more robust, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF).[1]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile (often tert-butyl based) and are removed simultaneously with the cleavage of the peptide from the resin using TFA.[1] This true orthogonality, where the temporary and permanent protecting groups are removed by distinct chemical mechanisms, is a key feature of the Fmoc approach.[1]

The Challenge of Aspartic Acid: Aspartimide Formation

The synthesis of peptides containing aspartic acid is particularly challenging due to a significant side reaction known as aspartimide formation. This intramolecular cyclization is especially prevalent in the Fmoc strategy due to the basic conditions used for Fmoc deprotection.[2] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain carbonyl of the Asp.[3] This results in a five-membered succinimide ring, or aspartimide.[2][3]

The formation of the aspartimide intermediate can lead to several undesirable byproducts:

  • α- and β-peptides: The aspartimide ring can be opened by piperidine or water, leading to a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide bond is formed with the side-chain carboxyl group.[3]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in a loss of chiral purity.[1]

  • Piperidide adducts: The aspartimide ring can be opened by piperidine to form piperidide adducts.[3]

This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[2]

In contrast, aspartimide formation is significantly less pronounced in Boc-SPPS. The acidic conditions used for Boc deprotection do not promote the base-catalyzed cyclization.[3] While some acid-catalyzed aspartimide formation can occur during the final HF cleavage in Boc synthesis, it is generally considered a less significant issue compared to what is observed in Fmoc-SPPS.[3]

Quantitative Performance Comparison

The choice between Boc and Fmoc strategies for synthesizing Asp-containing peptides often involves a trade-off between milder reaction conditions and the risk of side reactions. The following tables summarize the key performance differences based on experimental data from the synthesis of model peptides known to be prone to aspartimide formation.

ParameterBoc StrategyFmoc StrategyKey Findings & Citations
Primary Side Reaction Less prone to aspartimide formation.Prone to base-catalyzed aspartimide formation, leading to α/β-peptide mixtures, racemization, and piperidide adducts.Historically, Boc-based SPPS resulted in minimal aspartimide formation.[3] Aspartimide formation is a major challenge in Fmoc-SPPS, especially for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2][3]
Crude Purity (%) Can be higher for sequences prone to aspartimide formation in Fmoc chemistry.Can be significantly lower due to aspartimide-related impurities. Purity is highly dependent on the Asp side-chain protecting group used.The synthesis of teduglutide via standard Fmoc-SPPS can result in a crude purity of around 52%, with 24% being the β-Asp byproduct.[4]
Overall Yield (%) Generally good, but can be affected by the harsh final cleavage conditions.Can be significantly reduced by aspartimide formation and subsequent purification challenges.The synthesis of a scorpion toxin II fragment without backbone protection in Fmoc-SPPS resulted in a low yield of the desired peptide (30%).[5]
Mitigation Strategies for Asp Side Reactions Use of β-cyclohexyl (OcHex) ester for Asp side-chain protection.Use of sterically hindered side-chain protecting groups (e.g., OMpe, OBno), backbone protection (e.g., DMB), or modified deprotection conditions (e.g., addition of an acid to the piperidine solution).The use of Fmoc-Asp(OBno)-OH in the synthesis of a GLP-2 analogue increased the content of the target peptide by 25% compared to Fmoc-Asp(OtBu)-OH.[1]

Experimental Data on Model Peptides

Scorpion Toxin II (Sequence: Val-Lys-Asp-Gly-Tyr-Ile)

This hexapeptide, containing the problematic Asp-Gly motif, is a common model for studying aspartimide formation.

Synthesis StrategyAsp Side-Chain Protecting GroupAspartimide-Related Impurities (%)Crude Purity/YieldCitation
Fmoc-SPPSOtBu~8%Not specified[6]
Fmoc-SPPSOtBuHigh levels of D-aspartyl peptidesNot specified[1]
Fmoc-SPPSOMpeLower than OtBuNot specified[1]
Fmoc-SPPSOBnoAlmost undetectableSignificantly improved purity[1]
Fmoc-SPPS with Hmb backbone protectionOtBuSignificantly reduced90% yield of desired peptide[5]
Teduglutide (A 33-amino acid GLP-2 analogue with Asp-Gly and Asp-Asn motifs)

The synthesis of this therapeutic peptide is notoriously difficult due to extensive aspartimide formation.

Synthesis StrategyAsp Side-Chain Protecting GroupKey FindingCitation
Standard Fmoc-SPPSOtBuCrude purity of 52% with 24% β-Asp byproduct.[4]
Fmoc-SPPSOBno25% reduction in aspartimide formation compared to OtBu.[3]
Fmoc-SPPS with modified deprotectionOtBuAddition of formic acid to the piperidine solution minimizes aspartimide formation.[7]

Experimental Protocols

General Protocol for Boc-SPPS of an Asp-Containing Peptide

This protocol outlines a typical manual synthesis cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM, then isopropanol, and then DCM again.

  • Neutralization:

    • Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin, followed by DIEA (4-6 equivalents).

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF with scavengers like anisole) at 0°C for 1-2 hours.

    • Precipitate the peptide with cold diethyl ether, wash, and dry.

General Protocol for Fmoc-SPPS of an Asp-Containing Peptide

This protocol outlines a typical manual synthesis cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU/HATU), and an additive (e.g., HOBt/HOAt) in DMF.

    • Add DIEA to the mixture to pre-activate.

    • Add the activated amino acid solution to the resin and allow to react for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2-3 for each amino acid in the sequence. For Asp residues, especially in problematic sequences, consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.

  • Final Cleavage:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/water/triisopropylsilane 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the peptide with cold diethyl ether, wash, and dry.

Mandatory Visualizations

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash2 Wash neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) wash3 Wash coupling->wash3 wash1->neutralization wash2->coupling cycle Repeat for each amino acid wash3->cycle cycle->deprotection Next cycle final_cleavage Final Cleavage (HF and scavengers) cycle->final_cleavage Final cycle end Purified Peptide final_cleavage->end

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) wash2 Wash coupling->wash2 wash1->coupling cycle Repeat for each amino acid wash2->cycle cycle->deprotection Next cycle final_cleavage Final Cleavage (TFA and scavengers) cycle->final_cleavage Final cycle end Purified Peptide final_cleavage->end

Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.

Aspartimide_Formation peptide ...-Asp(OR)-Gly-... Peptide Chain deprotonation ...-Asp(OR)-Gly-... Deprotonated Backbone Amide peptide->deprotonation Piperidine (Fmoc Deprotection) aspartimide Aspartimide Intermediate Five-membered Ring deprotonation->aspartimide Intramolecular Nucleophilic Attack byproducts Byproducts α/β-peptides Racemized peptides Piperidide adducts aspartimide->byproducts Ring Opening/ Epimerization

References

Validation

Evaluating the Stability of the Asp(OAll) Group to Trifluoroacetic Acid (TFA) Cleavage Conditions: A Comparative Guide

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity products. The principle of orthogonalit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity products. The principle of orthogonality—the selective removal of one protecting group under specific conditions without affecting others—is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the stability of the Allyl ester (OAll) protecting group for the side chain of aspartic acid (Asp) under the highly acidic conditions of trifluoroacetic acid (TFA) cleavage, benchmarked against the commonly used acid-labile tert-Butyl (OtBu) ester.

The Asp(OAll) group is employed as an orthogonal protecting group in Fluorenylmethyloxycarbonyl (Fmoc) based SPPS. It is designed to be stable to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) and the acidic conditions of final peptide cleavage from the resin (TFA). Its selective removal is typically achieved through palladium-catalyzed reactions, allowing for on-resin modifications such as cyclization or glycosylation.

Comparative Stability of Asp Protecting Groups to TFA

The following table summarizes the expected stability of the Asp(OAll) protecting group compared to the acid-labile Asp(OtBu) group under standard TFA cleavage conditions. While extensive quantitative data on the lability of Asp(OAll) to TFA is not prevalent in the literature due to its inherent stability, the expected outcome is negligible cleavage.

Protecting GroupStructureDeprotection ConditionsExpected Cleavage with Standard TFA Cocktail¹Orthogonality to Fmoc/tBu Strategy
Asp(OAll) -CH₂CH=CH₂Pd(PPh₃)₄, Phenylsilane in DMF< 1% Orthogonal : Stable to both base (Fmoc removal) and acid (TFA cleavage).
Asp(OtBu) -C(CH₃)₃Strong Acid (e.g., >90% TFA)> 99% Compatible : Stable to base (Fmoc removal), but cleaved by acid (TFA cleavage).

¹Standard TFA Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Treatment for 2-4 hours at room temperature.

Experimental Protocol for Evaluating Protecting Group Stability

To empirically determine the stability of a protecting group such as Asp(OAll) to TFA cleavage conditions, a controlled experiment can be performed. The following protocol outlines a standard procedure for this evaluation.

Objective: To quantify the stability of the Asp(OAll) protecting group on a model peptide under standard TFA cleavage conditions.

Materials:

  • Peptide-resin: A model peptide containing an Asp(OAll) residue, synthesized on a standard SPPS resin (e.g., Rink Amide resin). A suitable model peptide could be Ac-Ala-Asp(OAll)-Gly-NH-Resin.

  • Cleavage Cocktails:

    • Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.

    • Alternative Cocktails for extended testing (optional): Varying concentrations of TFA (e.g., 50%, 75%), different scavenger combinations (e.g., with ethanedithiol (EDT) for peptides with tryptophan).[1]

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Analytical HPLC system with a C18 column

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Resin Preparation: Swell a known amount of the peptide-resin (e.g., 25 mg) in DCM for 30 minutes in a fritted syringe. Drain the DCM.

  • TFA Treatment: Add the prepared TFA cleavage cocktail (e.g., 1 mL) to the resin.

  • Incubation: Gently agitate the resin slurry at room temperature. Aliquots of the cleavage solution can be taken at various time points (e.g., 1, 2, 4, and 8 hours) to assess stability over time.

  • Peptide Precipitation: After the designated time, filter the TFA solution from the resin into a tube containing cold diethyl ether (10-fold excess). A precipitate of the cleaved peptide (if any) will form.

  • Isolation: Centrifuge the ether suspension to pellet the precipitate. Decant the ether and wash the pellet with cold ether twice more.

  • Analysis: Dry the pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by HPLC and mass spectrometry.

  • Quantification:

    • The primary analytical technique is reverse-phase HPLC (RP-HPLC). The chromatogram is monitored at a standard wavelength (e.g., 220 nm).

    • The presence of a peak corresponding to the mass of the peptide with the allyl group removed (i.e., the free aspartic acid side chain) would indicate cleavage.

    • The percentage of cleavage can be estimated by integrating the area of the cleaved peptide peak relative to the total area of all peptide-related peaks.

    • Mass spectrometry is used to confirm the identity of the peaks in the HPLC chromatogram.

Visualizing Orthogonal Protection and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationship in an orthogonal protection strategy and the experimental workflow for testing stability.

Orthogonal_Protection cluster_SPPS_Cycle SPPS Elongation Cycle cluster_Side_Chains Side-Chain Protection cluster_Cleavage Final Cleavage / Selective Deprotection Fmoc_Deprotection Nα-Fmoc Deprotection (Base: Piperidine) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Asp_OAll Asp(OAll) Stable to Base & Acid Other_PGs Other Acid-Labile PGs (e.g., OtBu, Boc, Trt) Stable to Base Coupling->Fmoc_Deprotection Repeat n times TFA_Cleavage Global Deprotection (Acid: TFA) Removes Acid-Labile PGs Asp_OAll->TFA_Cleavage Stable Pd_Cleavage Selective Deprotection (Pd(0) Catalyst) Removes OAll Asp_OAll->Pd_Cleavage Selective Removal Other_PGs->TFA_Cleavage Global Removal

Caption: Orthogonal protection scheme in Fmoc SPPS.

Experimental_Workflow start Start: Peptide-Resin (with Asp(OAll)) swell 1. Swell Resin in DCM start->swell tfa_treatment 2. Treat with TFA Cleavage Cocktail swell->tfa_treatment incubate 3. Incubate at Room Temperature (Time course: 1, 2, 4, 8h) tfa_treatment->incubate precipitate 4. Precipitate in Cold Diethyl Ether incubate->precipitate isolate 5. Isolate and Wash Pellet precipitate->isolate analyze 6. Analyze by HPLC and Mass Spectrometry isolate->analyze quantify 7. Quantify Percentage of Cleavage analyze->quantify end End: Stability Data quantify->end

Caption: Workflow for TFA stability testing.

Conclusion

The Asp(OAll) protecting group is a robust and reliable tool for orthogonal protection strategies in Fmoc-based solid-phase peptide synthesis. Its stability to the acidic conditions of standard TFA cleavage cocktails is a fundamental characteristic that enables its use for on-resin peptide modifications. While direct quantitative data from literature is sparse, the established principles of peptide chemistry and the proposed experimental protocol provide a strong basis for concluding that the Asp(OAll) group remains intact during the final cleavage step, thus ensuring the integrity of the desired peptide product and allowing for subsequent, selective deprotection when required.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Boc-Asp(OAll)-OH: A Comprehensive Guide for Laboratory Professionals

Essential guidance for the safe handling and disposal of Boc-Asp(OAll)-OH, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals. This document provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Boc-Asp(OAll)-OH, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the proper disposal of N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-allyl ester (Boc-Asp(OAll)-OH), a common reagent in peptide synthesis. Adherence to these procedures is critical for minimizing risks, protecting the environment, and maintaining a safe laboratory environment. While specific safety data sheets for Boc-Asp(OAll)-OH may not always provide exhaustive disposal information, a robust plan can be implemented by following general best practices for chemical waste management and considering the specific hazards associated with its chemical structure.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Boc-Asp(OAll)-OH is a chemical reagent that requires careful handling to mitigate potential risks. The presence of the allyl group suggests that the compound should be handled with caution, as allyl compounds can be irritants.

Personal Protective Equipment (PPE) and Safety Measures
CategoryRequirementRationale
Eye Protection Chemical safety gogglesTo prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust which may cause respiratory tract irritation.[1]
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.

Step-by-Step Disposal Protocol

The recommended method for the disposal of Boc-Asp(OAll)-OH and associated waste is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.

  • Solid Waste Collection:

    • Collect all solid waste containing Boc-Asp(OAll)-OH, including residual product, contaminated weighing paper, gloves, and spatulas, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste Collection:

    • If Boc-Asp(OAll)-OH is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.

  • Labeling:

    • The waste container label must include the full chemical name, "Boc-Asp(OAll)-OH," the CAS number (132286-77-2), and any relevant institutional tracking numbers.[2] Clearly indicate that it is "Hazardous Chemical Waste."

  • Segregation:

    • Do not mix Boc-Asp(OAll)-OH waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated from incompatible materials, particularly strong oxidizing agents.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation, away from heat and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste container. The final disposal method will likely be incineration at a permitted facility to ensure the complete destruction of the compound.

Disposal of Allyl Group Deprotection Waste

A common procedure involving Boc-Asp(OAll)-OH is the removal of the allyl protecting group, which often utilizes a palladium catalyst. The resulting waste streams require special handling.

Experimental Protocol: Allyl Group Deprotection (Illustrative Example)

A solution of Boc-Asp(OAll)-OH in a suitable solvent (e.g., THF, DCM) is treated with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., dimedone, morpholine, or a resin-bound scavenger). The reaction is stirred until completion, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

Disposal of Palladium-Containing Waste

Palladium is a heavy metal and requires proper disposal.

  • Collection: All waste containing palladium, including reaction mixtures, quenching solutions, and contaminated materials (e.g., filter paper, celite), must be collected in a dedicated hazardous waste container labeled "Hazardous Waste: Contains Palladium."

  • Segregation: This waste stream must be segregated from other chemical waste to facilitate potential recovery or specialized disposal.

  • Disposal: Arrange for disposal through your institution's EHS office. Specialized recycling or recovery processes may be available for precious metals like palladium.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of Boc-Asp(OAll)-OH and associated waste from deprotection reactions.

Figure 1. Disposal Workflow for Solid Boc-Asp(OAll)-OH Waste cluster_0 Waste Generation cluster_1 Collection & Labeling cluster_2 Storage & Disposal Solid Boc-Asp(OAll)-OH Solid Boc-Asp(OAll)-OH Dedicated Hazardous Waste Container Dedicated Hazardous Waste Container Solid Boc-Asp(OAll)-OH->Dedicated Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Dedicated Hazardous Waste Container Weighing paper, etc. Weighing paper, etc. Weighing paper, etc.->Dedicated Hazardous Waste Container Label: 'Boc-Asp(OAll)-OH Waste' Label: 'Boc-Asp(OAll)-OH Waste' Dedicated Hazardous Waste Container->Label: 'Boc-Asp(OAll)-OH Waste' Designated Waste Area Designated Waste Area Label: 'Boc-Asp(OAll)-OH Waste'->Designated Waste Area EHS Pickup EHS Pickup Designated Waste Area->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility

Caption: Disposal Workflow for Solid Boc-Asp(OAll)-OH Waste

Figure 2. Disposal Workflow for Allyl Deprotection Waste cluster_0 Waste Generation cluster_1 Collection & Labeling cluster_2 Storage & Disposal Reaction Mixture (contains Palladium) Reaction Mixture (contains Palladium) Hazardous Waste Container Hazardous Waste Container Reaction Mixture (contains Palladium)->Hazardous Waste Container Contaminated Filters/Celite Contaminated Filters/Celite Contaminated Filters/Celite->Hazardous Waste Container Label: 'Palladium Waste' Label: 'Palladium Waste' Hazardous Waste Container->Label: 'Palladium Waste' Segregated Waste Area Segregated Waste Area Label: 'Palladium Waste'->Segregated Waste Area EHS Pickup EHS Pickup Segregated Waste Area->EHS Pickup Specialized Disposal/Recovery Specialized Disposal/Recovery EHS Pickup->Specialized Disposal/Recovery

Caption: Disposal Workflow for Allyl Deprotection Waste

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Boc-Asp(OAll)-OH and its associated waste, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management protocols and the relevant local and national regulations.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Asp(OAll)-OH

For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling Boc-Asp(OAll)-OH. Adherence to these procedures is crit...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling Boc-Asp(OAll)-OH. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Immediate Safety and Personal Protective Equipment (PPE)

Boc-Asp(OAll)-OH is a powdered amino acid derivative that requires careful handling to avoid potential health hazards. Based on available safety data, this compound is classified with multiple hazard statements, indicating it can cause skin, eye, and respiratory irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a significant splash hazard.[2]Protects against airborne powder and potential splashes of solutions.
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness). Double gloving is recommended for enhanced protection.Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 or higher-rated particulate respirator should be used when handling the powder outside of a certified chemical fume hood.[3][4]Minimizes the inhalation of fine dust particles, which can cause respiratory tract irritation.[1]
Body Protection A full-length laboratory coat, long pants, and closed-toe shoes must be worn at all times in the laboratory.Protects skin and personal clothing from accidental spills and contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Boc-Asp(OAll)-OH is crucial for maintaining a safe laboratory environment and ensuring the quality of the compound.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended long-term storage is at 2-8°C.[4] Allow the container to reach room temperature before opening to prevent moisture condensation.

Handling and Weighing

All handling of powdered Boc-Asp(OAll)-OH should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust. An eyewash station and safety shower must be readily accessible.

Experimental Use

When preparing solutions, slowly add the powdered compound to the solvent to prevent splashing. Ensure adequate ventilation during all experimental procedures.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for disposal. Clean the spill area with a damp cloth, and dispose of the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing Boc-Asp(OAll)-OH, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing Boc-Asp(OAll)-OH in a separate, labeled hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program in accordance with all federal, state, and local regulations. Do not dispose of this chemical down the drain or in the regular trash.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₂H₁₉NO₆
Molecular Weight 273.28 g/mol [1][5]
Appearance White to off-white powder
Storage Temperature 2-8°C[4]

Experimental Workflow

Safe Handling Workflow for Boc-Asp(OAll)-OH cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Don Appropriate PPE B Work in Fume Hood A->B C Allow Compound to Reach Room Temp B->C D Weigh Compound Carefully C->D E Prepare Solution D->E F Conduct Experiment E->F G Collect Solid Waste F->G H Collect Liquid Waste F->H I Dispose via Certified Service G->I H->I J Spill L Follow Emergency Procedures J->L K Exposure K->L

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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